molecular formula C13H9BrN4 B1279852 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine CAS No. 446880-81-5

2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine

Cat. No.: B1279852
CAS No.: 446880-81-5
M. Wt: 301.14 g/mol
InChI Key: NLOUUZVEXCPGQL-UHFFFAOYSA-N
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Description

2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine is a useful research compound. Its molecular formula is C13H9BrN4 and its molecular weight is 301.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4/c14-12-7-9(4-6-16-12)10-8-17-18-13(10)11-3-1-2-5-15-11/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOUUZVEXCPGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=NN2)C3=CC(=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468016
Record name 2-Bromo-4-[5-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridine
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Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446880-81-5
Record name 2-Bromo-4-[3-(2-pyridinyl)-1H-pyrazol-4-yl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446880-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-[5-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of the heterocyclic compound 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine. The proposed pathway is constructed from established synthetic transformations and is designed to be a robust and reproducible method for laboratory-scale preparation. The synthesis is strategically divided into three core stages: construction of the pyrazole precursor, preparation of the pyridine-boronic ester, and the final palladium-catalyzed cross-coupling.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a convergent approach. The key disconnection is the C4-C4' bond between the pyridine and pyrazole rings, which is efficiently formed via a Suzuki cross-coupling reaction. This strategy necessitates the prior synthesis of two key intermediates: 4-bromo-3-(pyridin-2-yl)-1H-pyrazole and 2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .

G cluster_0 Stage 1: Pyrazole Synthesis cluster_1 Stage 2: Pyridine-Boronic Ester Synthesis cluster_2 Stage 3: Suzuki Coupling A 2-Acetylpyridine C (E)-3-(Dimethylamino)-1- (pyridin-2-yl)prop-2-en-1-one A->C B DMF-DMA B->C E 3-(Pyridin-2-yl)-1H-pyrazole C->E D Hydrazine Hydrate D->E G 4-Bromo-3-(pyridin-2-yl)- 1H-pyrazole E->G F N-Bromosuccinimide F->G M 2-Bromo-4-(3-(pyridin-2-yl)- 1H-pyrazol-4-yl)pyridine (Final Product) G->M H 2,4-Dibromopyridine K 2-Bromo-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)pyridine H->K I Bis(pinacolato)diboron I->K J PdCl2(dppf) / KOAc J->K K->M L Pd(PPh3)4 / Na2CO3 L->M

Caption: The overall three-stage synthetic workflow for the target compound.

Quantitative Data Summary

The following table summarizes the reaction conditions and expected yields for each step of the synthesis.

StepProductStarting MaterialsKey Reagents / CatalystSolventTemp. (°C)Time (h)Yield (%)
1.1(E)-3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one2-AcetylpyridineN,N-Dimethylformamide dimethyl acetal (DMF-DMA)Neat1204>95 (crude)
1.23-(Pyridin-2-yl)-1H-pyrazole(E)-3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-oneHydrazine HydrateEthanolReflux680–90
1.34-Bromo-3-(pyridin-2-yl)-1H-pyrazole3-(Pyridin-2-yl)-1H-pyrazoleN-Bromosuccinimide (NBS)Chloroform0 to RT1275–85
2.12-Bromo-4-(...)-dioxaborolan-2-yl)pyridine2,4-Dibromopyridine, Bis(pinacolato)diboronPdCl₂(dppf), KOAc1,4-Dioxane801260–70
3.1Final Product 4-Bromo-3-(pyridin-2-yl)-1H-pyrazole, Pyridine-boronic esterPd(PPh₃)₄, Na₂CO₃Dioxane/H₂O902460–85

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Bromo-3-(pyridin-2-yl)-1H-pyrazole

Step 1.1: Synthesis of (E)-3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

  • Procedure: In a round-bottom flask equipped with a reflux condenser, a mixture of 2-acetylpyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) is heated to 120 °C and stirred for 4 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the excess volatile reagents are removed under reduced pressure to yield the crude enaminone as a dark oil, which is used directly in the subsequent step without further purification.

Step 1.2: Synthesis of 3-(Pyridin-2-yl)-1H-pyrazole

  • Procedure: The crude enaminone from the previous step is dissolved in absolute ethanol (approx. 0.5 M). To this solution, hydrazine hydrate (1.2 eq) is added dropwise. The reaction mixture is then heated to reflux and maintained for 6 hours. After cooling to ambient temperature, the solvent is evaporated in vacuo. The resulting residue is purified by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford 3-(pyridin-2-yl)-1H-pyrazole as a solid.

Step 1.3: Synthesis of 4-Bromo-3-(pyridin-2-yl)-1H-pyrazole

  • Procedure: 3-(Pyridin-2-yl)-1H-pyrazole (1.0 eq) is dissolved in chloroform (CHCl₃) and the solution is cooled to 0 °C in an ice bath. N-Bromosuccinimide (NBS) (1.05 eq) is added in small portions over 15 minutes, ensuring the temperature remains below 5 °C. The reaction mixture is then allowed to warm to room temperature and is stirred for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography (silica gel, eluent: gradient of ethyl acetate in hexanes) to yield 4-bromo-3-(pyridin-2-yl)-1H-pyrazole.

Stage 2: Synthesis of 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Procedure: To an oven-dried Schlenk flask are added 2,4-dibromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc) (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq). The flask is evacuated and backfilled with nitrogen three times. Anhydrous 1,4-dioxane is added, and the mixture is stirred at 80 °C for 12 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography (silica gel, eluent: gradient of ethyl acetate in hexanes) to give the desired pyridine-boronic ester.

Stage 3: Suzuki Coupling for this compound
  • Procedure: In a Schlenk tube, 4-bromo-3-(pyridin-2-yl)-1H-pyrazole (1.0 eq), 2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 eq), and sodium carbonate (2.0 eq) are combined. A 4:1 mixture of 1,4-dioxane and water is added, and the solution is sparged with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) is then added, and the tube is sealed. The reaction mixture is heated to 90 °C and stirred vigorously for 24 hours.[1] Upon cooling, the mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude material is purified by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the final product, this compound.

Logical Relationships Diagram

The logical progression from commercially available starting materials to the final, complex heterocyclic product is outlined below. This diagram highlights the key bond-forming events and the role of each intermediate.

G A 2-Acetylpyridine C 3-(Pyridin-2-yl)-1H-pyrazole A->C Pyrazole Formation B 2,4-Dibromopyridine E 2-Bromo-4-(...)-boronic ester (Coupling Partner 2) B->E Borylation D 4-Bromo-3-(pyridin-2-yl)-1H-pyrazole (Coupling Partner 1) C->D Bromination F Final Product D->F Suzuki Cross-Coupling E->F

Caption: Logical flow from starting materials to the final product via key intermediates.

References

An In-Depth Technical Guide to 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine. A comprehensive search of scientific literature and chemical databases has revealed limited specific experimental data for this compound. Much of the information presented herein is based on predictions and data from structurally related compounds.

Core Physicochemical Properties

PropertyValueSource
CAS Number 446880-81-5Chemical Supplier Catalogs[1][2][3]
Molecular Formula C₁₃H₉BrN₄Angene International Limited[4]
Molecular Weight 301.15 g/mol Online Retailer[5]
Predicted Density 1.550 ± 0.06 g/cm³Not Specified
Predicted Boiling Point 457.4 ± 45.0 °CNot Specified

Note: The density and boiling point are predicted values and have not been experimentally verified. Further experimental analysis is required to determine key parameters such as melting point, aqueous and organic solvent solubility, pKa, and logP, which are crucial for drug development and formulation.

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not currently described in the scientific literature. However, the synthesis of related pyrazolo[3,4-b]pyridine and substituted pyridine compounds is well-documented. These methods can serve as a foundation for the development of a synthetic route for the title compound.

A plausible synthetic approach could involve a multi-step process, likely beginning with the construction of the pyrazole and pyridine ring systems followed by their coupling and subsequent bromination. Key reactions in such a synthesis could include:

  • Pyrazole Ring Formation: Condensation reactions between a hydrazine derivative and a 1,3-dicarbonyl compound are a common method for pyrazole synthesis.

  • Pyridine Ring Construction: Various methods, such as the Hantzsch pyridine synthesis or modifications thereof, can be employed.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for joining heterocyclic rings.

  • Bromination: Electrophilic aromatic substitution would be the likely method for introducing the bromine atom onto the pyridine ring.

The following diagram illustrates a generalized workflow for the potential synthesis and characterization of novel heterocyclic compounds like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_physchem Physicochemical Properties start Starting Materials pyrazole_synthesis Pyrazole Ring Formation start->pyrazole_synthesis pyridine_synthesis Pyridine Ring Formation start->pyridine_synthesis coupling Coupling Reaction pyrazole_synthesis->coupling pyridine_synthesis->coupling bromination Bromination coupling->bromination purification Purification bromination->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms hplc HPLC Analysis purification->hplc xray X-ray Crystallography purification->xray mp Melting Point purification->mp solubility Solubility purification->solubility pka pKa Determination purification->pka logp LogP Measurement purification->logp

A generalized workflow for the synthesis and characterization of the target compound.

Potential Biological Activity and Signaling Pathways

Specific biological activity for this compound has not been reported. However, the pyrazole and pyridine moieties are common scaffolds in medicinal chemistry, and compounds containing these rings have been investigated for a wide range of therapeutic applications.

Notably, pyrazolopyridine derivatives have been explored as potent kinase inhibitors .[6] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The general structure of this compound suggests it could potentially interact with the ATP-binding site of various kinases.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK/ERK) Activates Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Activates Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Promotes Kinase Inhibitor 2-Bromo-4-(3-(pyridin-2-yl)- 1H-pyrazol-4-yl)pyridine (Hypothetical Target) Kinase Inhibitor->Receptor Tyrosine Kinase Inhibits

A hypothetical signaling pathway potentially targeted by the compound.

Given the prevalence of pyridine and pyrazole motifs in anticancer agents, it is plausible that this compound could exhibit antiproliferative activity. For instance, pyridine-bridged analogues of combretastatin-A4 have been synthesized and evaluated as anticancer agents.[7]

Future Research Directions

The lack of comprehensive data on this compound highlights a significant opportunity for further research. The following experimental workflows are recommended to fully characterize this compound:

  • Chemical Synthesis and Characterization: Development and optimization of a robust synthetic route, followed by full structural elucidation using NMR, mass spectrometry, and potentially X-ray crystallography.

  • Physicochemical Profiling: Experimental determination of melting point, solubility in various solvents, pKa, and logP to inform its suitability for biological assays and potential as a drug candidate.

  • Biological Screening: A broad-based biological screening campaign is warranted. This should include assays for kinase inhibition against a panel of cancer-relevant kinases, as well as general cytotoxicity assays against various cancer cell lines.

  • Mechanism of Action Studies: Should biological activity be identified, further studies to elucidate the specific molecular target and signaling pathway(s) involved will be crucial.

The following diagram outlines a proposed experimental workflow for the biological evaluation of this compound.

G start This compound kinase_screen Kinase Inhibitor Panel Screening start->kinase_screen cell_viability Cancer Cell Line Viability Assays start->cell_viability hit_id Hit Identification kinase_screen->hit_id cell_viability->hit_id moa Mechanism of Action Studies hit_id->moa lead_opt Lead Optimization moa->lead_opt

Proposed workflow for the biological evaluation of the compound.

Conclusion

This compound is a novel chemical entity with limited available data. Its structural motifs suggest potential as a biologically active compound, particularly in the area of oncology as a kinase inhibitor. Significant experimental work is required to synthesize, characterize, and evaluate its physicochemical and biological properties to determine its potential as a lead compound for drug discovery and development. This guide serves as a starting point for researchers interested in exploring the therapeutic potential of this and related compounds.

References

Technical Whitepaper: An In-Depth Guide to Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for the compound "2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine" (CAS number 446880-81-5) did not yield any specific scientific literature containing in-depth technical data regarding its synthesis, biological activity, or experimental protocols. The information available is limited to catalogue listings from chemical suppliers. Therefore, this technical guide focuses on a closely related and well-documented class of compounds, the pyrazolo[3,4-b]pyridine derivatives , to provide researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, biological evaluation, and mechanism of action as potent kinase inhibitors in oncology.

Introduction to Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1] This core is a key component in the design of various therapeutic agents, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The planar, heteroaromatic nature of the pyrazolo[3,4-b]pyridine ring system allows it to interact with the ATP-binding site of various kinases, making it an attractive scaffold for the development of targeted cancer therapies.[1][2]

This guide will focus on a specific series of pyrazolo[3,4-b]pyridine derivatives that have been synthesized and evaluated as potent anti-leukemic agents, with a particular emphasis on their role as Topoisomerase IIα inhibitors.[1]

Chemical Synthesis

The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through a multi-step process. A common and effective method involves a one-pot, three-component reaction.[1] The general synthetic route is outlined below.

General Synthetic Protocol

The synthesis of the target pyrazolo[3,4-b]pyridine compounds involves the condensation of a 3-substituted-1-phenyl-1H-pyrazol-5-amine with a 3-oxo-3-arylpropanenitrile and an appropriate aldehyde.[1]

Experimental Protocol:

  • Preparation of 3-substituted-1-phenyl-1H-pyrazol-5-amines: These intermediates are synthesized by the condensation of a substituted 3-oxopropanenitrile with phenylhydrazine in refluxing absolute ethanol.[1]

  • One-pot three-component reaction: An equimolar mixture of the 3-substituted-1-phenyl-1H-pyrazol-5-amine, the appropriate 3-oxo-3-arylpropanenitrile, and the desired aldehyde is refluxed in absolute ethanol for 12 hours.[1]

  • Purification: The resulting solid product is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis of these derivatives.

G cluster_0 Synthesis of Pyrazol-5-amine Intermediate cluster_1 One-Pot Three-Component Reaction A 3-Oxopropanenitrile C Reflux in Ethanol A->C B Phenylhydrazine B->C D 3-substituted-1-phenyl-1H-pyrazol-5-amine C->D E 3-substituted-1-phenyl-1H-pyrazol-5-amine H Reflux in Ethanol (12h) E->H F 3-Oxo-3-arylpropanenitrile F->H G Aldehyde G->H I Pyrazolo[3,4-b]pyridine Derivative H->I

Figure 1: General synthetic workflow for pyrazolo[3,4-b]pyridine derivatives.

Biological Activity and Quantitative Data

A series of pyrazolo[3,4-b]pyridine derivatives have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The data for a selection of these compounds is summarized in the table below.

Compound IDModificationCell LineGI50 (µM)[1]
8b 4-Chlorophenyl at C4K562 (Leukemia)2.50
8c 4-Methoxyphenyl at C4K562 (Leukemia)0.72
8f 3,4,5-Trimethoxyphenyl at C4K562 (Leukemia)3.25
10b 4-Chlorophenyl at C4, Indole at C3K562 (Leukemia)5.52
10c 4-Methoxyphenyl at C4, Indole at C3K562 (Leukemia)6.52
10f 3,4,5-Trimethoxyphenyl at C4, Indole at C3K562 (Leukemia)4.35

GI50: The concentration of the compound that causes 50% growth inhibition.

The structure-activity relationship (SAR) studies indicate that the nature of the substituent at the C4 position of the pyridine ring significantly influences the cytotoxic activity. For instance, the presence of a 4-methoxyphenyl group (compound 8c ) leads to a marked increase in potency against the K562 leukemia cell line.[1]

Mechanism of Action: Topoisomerase IIα Inhibition and Apoptosis Induction

Further mechanistic studies on the most potent compounds, such as 8c , have revealed that they exert their anticancer effects through the inhibition of Topoisomerase IIα (TOPOIIα) and the subsequent induction of apoptosis.[1]

Experimental Protocol for TOPOIIα Inhibition Assay:

  • Enzyme and Substrate: Recombinant human Topoisomerase IIα and supercoiled plasmid DNA (e.g., pBR322) are used.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing ATP and the test compound at various concentrations. Etoposide is often used as a positive control.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The inhibition of DNA relaxation (conversion of supercoiled to relaxed DNA) indicates TOPOIIα inhibition.

The inhibition of TOPOIIα by these compounds leads to DNA damage, which in turn triggers a cascade of events culminating in programmed cell death (apoptosis). This process involves the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[1]

The proposed signaling pathway for the induction of apoptosis by pyrazolo[3,4-b]pyridine derivatives is depicted below.

G A Pyrazolo[3,4-b]pyridine Derivative B Topoisomerase IIα A->B Inhibition C DNA Damage B->C leads to D Activation of Caspase-9 C->D E Activation of Caspase-3/7 D->E F Cleavage of PARP E->F G Apoptosis F->G

Figure 2: Proposed signaling pathway for apoptosis induction.

Conclusion

While specific data on this compound remains elusive in the public domain, the broader class of pyrazolo[3,4-b]pyridine derivatives represents a highly promising scaffold for the development of novel anticancer agents. Their straightforward synthesis, coupled with their potent and selective activity against key cancer targets like Topoisomerase IIα, makes them a focal point for ongoing research in oncology drug discovery. The data presented in this guide, based on a representative series of these compounds, underscores the therapeutic potential of the pyrazolo[3,4-b]pyridine core and provides a valuable resource for researchers in this field. Further exploration and optimization of this scaffold are warranted to develop clinically viable drug candidates.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the spectral characteristics and a plausible synthetic route for the novel heterocyclic compound, 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine (CAS 446880-81-5). Due to the absence of publicly available experimental data, this guide is constructed based on established synthetic methodologies and predictive models derived from spectral data of analogous structures. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Proposed Synthesis

A feasible synthetic pathway for this compound involves a Suzuki-Miyaura cross-coupling reaction. This widely utilized method forges a carbon-carbon bond between a boronic acid (or its ester) and a halide. In this proposed synthesis, the key step would be the coupling of a 4-borylated pyrazole derivative with 2,4-dibromopyridine, followed by a subsequent Suzuki coupling with 2-pyridylboronic acid, or a similar sequence of coupling reactions.

A plausible two-step synthetic workflow is outlined below:

G cluster_0 Step 1: Initial Suzuki Coupling A 2,4-Dibromopyridine C Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) A->C B 3-(Pyridin-2-yl)-1H-pyrazole-4-boronic acid pinacol ester B->C P1 This compound C->P1

Caption: Proposed single-step Suzuki coupling for the synthesis of the target compound.

Predicted Spectral Data

The following spectral data are predicted based on the chemical structure of this compound and known spectral data of its constituent moieties (pyridine, pyrazole, and bromopyridine).

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 - 12.0br s1HPyrazole N-H
~8.65d1HPyridine-H (α to N)
~8.40d1H2-Bromopyridine-H (α to N)
~8.20s1HPyrazole-H
~7.80td1HPyridine-H (γ to N)
~7.70d1HPyridine-H (α' to N)
~7.55s1H2-Bromopyridine-H (adjacent to Br)
~7.30ddd1HPyridine-H (β to N)
~7.20dd1H2-Bromopyridine-H (adjacent to pyrazole)

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~150.5Pyridine C (α to N)
~149.0Pyridine C (α' to N)
~142.02-Bromopyridine C-Br
~138.0Pyrazole C (adjacent to pyridine)
~137.0Pyridine C (γ to N)
~130.0Pyrazole C-H
~128.02-Bromopyridine C-H
~125.02-Bromopyridine C-H
~123.0Pyridine C-H (β to N)
~121.0Pyridine C-H (β' to N)
~120.02-Bromopyridine C (adjacent to pyrazole)
~118.0Pyrazole C (adjacent to 2-bromopyridine)

Predicted High-Resolution Mass Spectrum (HRMS) Data (ESI+)

m/z (calculated)FormulaIon
301.0014C₁₃H₉BrN₄[M+H]⁺
323.9833C₁₃H₈BrN₄Na[M+Na]⁺

Predicted Fragmentation Pathway

A plausible fragmentation pathway for this compound under electron ionization is depicted below. The initial loss of bromine is a common fragmentation pattern for brominated aromatic compounds.

G M [M]+. m/z = 300/302 F1 [M-Br]+. m/z = 221 M->F1 - Br F2 [M-HCN]+. m/z = 273/275 M->F2 - HCN F3 [C5H4N]+. m/z = 78 F1->F3 - C7H3N3

Caption: Predicted major fragmentation pathways in mass spectrometry.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1600-1580StrongC=C and C=N stretching (pyridine rings)
~1550-1530MediumPyrazole ring stretching
~1470-1430StrongAromatic ring skeletal vibrations
~1100-1000MediumC-H in-plane bending
~800-750StrongC-H out-of-plane bending
~700-650MediumC-Br stretch

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral analysis of the target compound. Actual conditions may require optimization.

  • To a reaction vessel, add 2,4-dibromopyridine (1.0 eq), 3-(pyridin-2-yl)-1H-pyrazole-4-boronic acid pinacol ester (1.1 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) for accurate mass determination or electron ionization (EI) for fragmentation analysis.

  • Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Disclaimer: The spectral data and synthetic protocols presented in this document are predictive and intended for informational purposes. Experimental validation is required for confirmation.

The Expanding Therapeutic Potential of Pyridine-Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyridine and pyrazole rings has given rise to a versatile scaffold with significant potential across a spectrum of therapeutic areas. These heterocyclic compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects. This technical guide provides an in-depth overview of the current research, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action to support ongoing drug discovery and development efforts.

Anticancer Activity: A Multi-Targeted Approach

Pyridine-pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[1] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[2][3]

Several pyridine-pyrazole compounds have demonstrated potent inhibitory effects on cancer cell lines, including those of the breast, colon, liver, and lung.[1][2] For instance, certain derivatives have shown significant activity against cell lines such as MCF-7 (breast), HCT-116 (colon), and HepG2 (liver).[2] The anticancer efficacy is often attributed to the inhibition of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are pivotal in tumor progression.[2][3] Some derivatives have also been found to induce apoptosis in cancer cells through DNA intercalation and the generation of reactive oxygen species.[4]

Quantitative Anticancer Data
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Ferrocene-pyrazole hybrid 47cHCT-116 (Colon)3.12[2]
PC-3 (Prostate)124.40[2]
HL60 (Promyelocytic Leukemia)6.81[2]
SNB19 (Astrocytoma)60.44[2]
Pyrazole carbaldehyde derivative 43MCF-7 (Breast)0.25[3]
Indole-pyrazole derivative 33CDK20.074[3]
Indole-pyrazole derivative 34CDK20.095[3]
Pyrazolo[4,3-f]quinoline derivative 48HCT1161.7[3]
HeLa3.6[3]
Pyrazolone-pyrazole derivative 27MCF-716.50[3]
VEGFR-20.828[3]
Triphenylamine-linked pyridone 4bMDA-MB-231 (Breast)0.0103[5]
Triphenylamine-linked pyridone 4eMDA-MB-231 (Breast)0.0147[5]
Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The pyridine-pyrazole derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.[2]

Kinase Inhibition Assay (e.g., VEGFR-2):

  • Assay Principle: The assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by a specific kinase.

  • Reaction Setup: The kinase (e.g., VEGFR-2), a substrate (e.g., a synthetic peptide), and ATP are incubated in a reaction buffer in the presence of varying concentrations of the pyridine-pyrazole derivative.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.[3]

Visualizing Anticancer Mechanisms

anticancer_pathway PyridinePyrazole Pyridine-Pyrazole Derivatives EGFR EGFR PyridinePyrazole->EGFR Inhibition CDK2 CDK2 PyridinePyrazole->CDK2 Inhibition DNA DNA PyridinePyrazole->DNA Intercalation Apoptosis Apoptosis PyridinePyrazole->Apoptosis Induction Ras Ras EGFR->Ras Proliferation Proliferation CDK2->Proliferation Pyridinepyrazole Pyridinepyrazole Tubulin Tubulin Pyridinepyrazole->Tubulin Inhibition Tubulin->Proliferation DNA->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Diverse anticancer mechanisms of pyridine-pyrazole derivatives.

Anti-inflammatory Activity: Targeting Key Mediators

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Pyridine-pyrazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[6][7] By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever, while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7][8]

The anti-inflammatory effects of these derivatives have been evaluated using both in vitro and in vivo models.[9] In vitro assays often measure the inhibition of COX-1 and COX-2 enzymes, while in vivo studies, such as the carrageenan-induced paw edema model in rats, assess the reduction in inflammation.[7]

Quantitative Anti-inflammatory Data
Compound/DerivativeAssayIC50 (µM) / % InhibitionReference
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 InhibitionIC50 = 0.02 µM[7]
COX-1 InhibitionIC50 = 4.5 µM[7]
Pyrazole-thiazole hybridCOX-2 InhibitionIC50 = 0.03 µM[7]
5-LOX InhibitionIC50 = 0.12 µM[7]
Compound 12COX-2 Expression (2-ΔΔct)25.8[9]
Compound 13COX-2 Expression (2-ΔΔct)10.1[9]
Compound 11COX-2 Expression (2-ΔΔct)2.9[9]
Compound 6COX-2 Expression (2-ΔΔct)6.6[9]
Experimental Protocols: Anti-inflammatory Activity Assessment

In Vitro COX Inhibition Assay:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The reaction mixture contains the enzyme, a heme cofactor, and a reaction buffer.

  • Compound Incubation: The pyridine-pyrazole derivatives are pre-incubated with the enzyme for a short period.

  • Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[7]

In Vivo Carrageenan-Induced Paw Edema in Rats:

  • Animal Model: Male Wistar rats are used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (1% in saline) is administered into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[7]

Visualizing the Anti-inflammatory Pathway

anti_inflammatory_pathway PyridinePyrazole Pyridine-Pyrazole Derivatives COX2 COX2 PyridinePyrazole->COX2 Selective Inhibition ArachidonicAcid ArachidonicAcid COX1 COX1 ArachidonicAcid->COX1 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation GI_Protection GI_Protection Prostaglandins->GI_Protection

Caption: Selective COX-2 inhibition by pyridine-pyrazole derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Pyridine-pyrazole derivatives have shown promising antibacterial and antifungal activities against a range of pathogenic microorganisms.[10] Their efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[11][12]

The mechanism of antimicrobial action is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[12][13] Some derivatives have also been reported to disrupt the bacterial cell membrane integrity.

Quantitative Antimicrobial Data
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 2gVancomycin-resistant Enterococcus (VRE)8[11]
Compound 2jVancomycin-resistant Enterococcus (VRE)8[11]
Imidazo-pyridine substituted pyrazole 18Various Gram-positive and Gram-negative bacteria<1[12]
Thiazolo-pyrazole derivative 17Methicillin-resistant Staphylococcus aureus (MRSA)4[12]
Pyrazole-thiazole hybrid 10Various bacteria1.9 - 3.9[12]
Experimental Protocols: Antimicrobial Activity Assessment

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Serial Dilutions: The pyridine-pyrazole derivatives are serially diluted in the broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Visualizing the Antimicrobial Workflow

antimicrobial_workflow Start Start: Synthesized Pyridine-Pyrazole Derivative PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilutions of Compound in Broth Start->SerialDilution InoculatePlates Inoculate Microtiter Plates with Bacteria and Compound PrepareInoculum->InoculatePlates SerialDilution->InoculatePlates Incubate Incubate Plates (e.g., 24h at 37°C) InoculatePlates->Incubate ObserveGrowth Observe for Visible Growth Incubate->ObserveGrowth DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ObserveGrowth->DetermineMIC End End: Quantitative Antimicrobial Activity DetermineMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Other Notable Biological Activities

Beyond the major therapeutic areas, pyridine-pyrazole derivatives have shown potential in treating a variety of other conditions. Structure-activity relationship studies have identified compounds with activity as positive allosteric modulators of the muscarinic acetylcholine receptor M4, which is a target for neurological disorders like schizophrenia.[14][15] Additionally, some derivatives have been investigated as inhibitors of carbonic anhydrase and as activators of AMP-activated protein kinase (AMPK), indicating their potential in metabolic disorders.[16][17]

Conclusion

The pyridine-pyrazole scaffold represents a privileged structure in medicinal chemistry, offering a foundation for the development of novel therapeutic agents with diverse biological activities. The extensive research into their anticancer, anti-inflammatory, and antimicrobial properties has yielded a wealth of quantitative data and a deeper understanding of their mechanisms of action. This technical guide serves as a comprehensive resource for researchers in the field, providing the necessary data, experimental protocols, and mechanistic insights to drive the design and development of the next generation of pyridine-pyrazole-based drugs. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

A Technical Guide to the Kinase Inhibitory Potential of Novel Bipyridyl and Biaryl Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][2] This has made them one of the most intensively pursued classes of drug targets.[1] Within the vast landscape of medicinal chemistry, the pyrazole scaffold has emerged as a "privileged" structure, forming the core of numerous potent and selective kinase inhibitors.[2][3][4] Pyrazole-based compounds, particularly those featuring biaryl or pyrazolopyridine motifs, are effective as purine bioisosteres, enabling them to occupy the ATP-binding pocket of kinases and interact with the critical hinge region.[4][5]

This technical guide provides an in-depth analysis of the kinase inhibitory potential of novel bipyridyl and biaryl pyrazole derivatives. It consolidates quantitative data on their inhibitory activity, details common experimental protocols for their synthesis and evaluation, and visualizes key structure-activity relationships (SAR), signaling pathways, and experimental workflows. The focus is on providing a comprehensive resource for professionals engaged in the discovery and development of next-generation kinase inhibitors.

Core Scaffold Analysis: Biaryl-1H-Pyrazoles as LRRK2 Inhibitors

A significant advancement in this area is the development of biaryl-1H-pyrazoles as potent and selective inhibitors of the Leucine-Rich Repeat Kinase 2 (LRRK2), particularly the hyperactive G2019S mutant (GS-LRRK2) implicated in Parkinson's disease.[6]

Rationale for Scaffold Design

The design of this novel structural class was hypothesized by truncating a known indazole pharmacophore to a 1H-pyrazole core.[6] This modification aimed to preserve essential hinge-binding interactions while reducing molecular weight and accessing new chemical space to achieve selectivity for GS-LRRK2.[6] The initial design incorporated a hydrogen bond acceptor (HBA) motif, informed by structural models suggesting a key interaction with a lysine residue at the active site boundary.[6]

Structure-Activity Relationships (SAR)

A data-driven approach to modify the biaryl-1H-pyrazole scaffold at three key positions (R¹, R², and R³) revealed critical structure-activity relationships that guided the optimization of potency and selectivity.

SAR_Logic cluster_R1 R¹ Position (Pyrazole) cluster_R2 R² Position (Pyridine) cluster_R3 R³ Position (Central Phenyl) R1_start Start: R¹ = H R1_mod Modification: Add Methyl Group R1_start->R1_mod R1_result Result: ~3-fold reduction in potency (Compound 31 vs 30) R1_mod->R1_result R2_start Start: 3-pyridyl moiety R2_mod Modification: Add adjacent Methyl Group R2_start->R2_mod R2_result Result: ~3-fold boost in potency (Compound 16 vs 7) R2_mod->R2_result R3_start Start: Phenylsulfonamide R3_mod Modifications: -F (35) 2,6-Difluoro (36) 2-cyclopropyl (37) R3_start->R3_mod R3_result Result: Appreciable to potent inhibition R3_mod->R3_result

Caption: Structure-Activity Relationship (SAR) logic for biaryl-1H-pyrazole LRRK2 inhibitors.

Quantitative Inhibitory Data

The systematic modification of the scaffold led to the identification of several potent GS-LRRK2 inhibitors, with some demonstrating significant selectivity over the wild-type (WT) enzyme.

Table 1: Inhibitory Potency of Selected Biaryl-1H-Pyrazoles against LRRK2 Kinases

Compound R² Substituent R³ Substituent GS-LRRK2 IC₅₀ (nM)[6] WT-LRRK2 IC₅₀ (nM)[6] Fold Selectivity (WT/GS)[6]
7 H 3-pyridyl Phenylsulfonamide 130 >1000 >7.7
16 H 2-methyl-3-pyridyl Phenylsulfonamide 40 730 18
17 Me 2-methyl-3-pyridyl Phenylsulfonamide 40 730 18
19 Me 4-morpholino-3-pyridyl Phenylsulfonamide 9 3500 389
30 Me 3-pyridyl 2-F-phenylsulfonamide 14 270 19

| 37 | Me | 3-pyridyl | 2-cyclopropyl-phenylsulfonamide | 14 | 330 | 24 |

Further screening confirmed the high selectivity of lead compounds against a broad panel of kinases.

Table 2: Kinome Selectivity Profile of Lead Compounds

Compound Concentration Number of Kinases Screened Kinases Inhibited >80%[6]
37 0.1 µM 485 6

| 41 | 0.1 µM | 485 | 6 |

LRRK2 Signaling Pathway and Point of Inhibition

LRRK2 is a complex, multi-domain protein that participates in several cellular processes. Its hyperactivation due to the G2019S mutation is a key pathogenic event. Biaryl pyrazoles act by directly inhibiting the kinase activity of LRRK2, thereby blocking its downstream signaling.

LRRK2_Pathway LRRK2_inactive Inactive LRRK2 (Dimer) LRRK2_active Active GS-LRRK2 (Hyperactive Kinase) LRRK2_inactive->LRRK2_active G2019S Mutation Downstream Downstream Substrates (e.g., Rab GTPases) LRRK2_active->Downstream Phosphorylation Inhibitor Biaryl Pyrazole Inhibitor Inhibitor->LRRK2_active Inhibition Dysfunction Neuronal Dysfunction & Cell Death Downstream->Dysfunction

Caption: Simplified LRRK2 signaling pathway and the point of therapeutic inhibition.

Core Scaffold Analysis: Pyrazolopyridines as Multi-Kinase Inhibitors

The pyrazolopyridine scaffold, also known as azaindazole, represents another privileged heterocyclic core in kinase inhibitor design.[5] Its various isomers can be derivatized to target a wide range of kinases by effectively mimicking the purine core of ATP.[5]

The 1H-Pyrazolo[3,4-b]pyridine Scaffold for TBK1 Inhibition

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as novel and potent inhibitors of TANK-binding kinase 1 (TBK1), a noncanonical IKK family member involved in innate immunity and tumorigenesis.[7]

Table 3: Inhibitory Potency of TBK1 Inhibitors

Compound Target Kinase IC₅₀ (nM)
BX795 (Reference) TBK1 7.1[7]
MRT67307 (Reference) TBK1 19 - 28.7[7]

| Compound 15y (Novel Derivative) | TBK1 | Potent (inhibition >50% at 1 µM)[7] |

The development of these compounds often involves structure-guided design based on the co-crystal structures of reference inhibitors like BX795 with the target kinase.[7]

Experimental Protocols

The discovery and validation of novel bipyridyl and biaryl pyrazole kinase inhibitors rely on standardized synthetic and biological evaluation workflows.

General Synthesis Workflow

The synthesis of these scaffolds frequently employs modern cross-coupling reactions, such as the Suzuki coupling, to construct the core biaryl structure, followed by cyclization to form the pyrazole ring.

Synthesis_Workflow Start1 Aryl Halide (e.g., Bromo-pyrazole) Reaction1 Suzuki Coupling (Pd(PPh₃)₄, Na₂CO₃) Start1->Reaction1 Start2 Arylboronic Acid or Ester Start2->Reaction1 Intermediate Biaryl Intermediate Reaction1->Intermediate Reaction2 Further Modification (e.g., R¹/R² group addition) Intermediate->Reaction2 Final Final Bipyridyl Pyrazole Inhibitor Reaction2->Final

Caption: Generalized workflow for the synthesis of biaryl pyrazole kinase inhibitors.

A typical synthetic route for bicyclic pyrazoles involves the cyclization of a starting compound, followed by the construction of the pyrazole ring using hydrazine.[8] For 1H-pyrazolo[3,4-b]pyridine derivatives, a common approach involves a Suzuki coupling reaction with an appropriate arylboronic acid, followed by deprotection steps.[7]

Kinase Inhibition Assay Workflow

The inhibitory activity of synthesized compounds is quantified using various in vitro assay platforms. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.

Protocol: Generic ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare buffers, kinase, substrate (peptide or protein), and ATP at desired concentrations. Serially dilute the test compounds (e.g., bipyridyl pyrazoles) in DMSO.

  • Kinase Reaction: In a multi-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal intensity correlates with the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Assay_Workflow A 1. Dispense Kinase, Substrate, & Inhibitor B 2. Initiate with ATP Incubate A->B C 3. Add ADP-Glo™ Reagent (Deplete ATP) B->C D 4. Add Kinase Detection Reagent (Generate Signal) C->D E 5. Read Luminescence D->E F 6. Calculate IC₅₀ E->F

Caption: High-level workflow for a typical in vitro kinase inhibition assay (e.g., ADP-Glo).

Other frequently used platforms include radiometric assays, Z′-LYTE, Adapta kinase activity assays, and LanthaScreen Eu Kinase Binding Assays.[7][9]

Cellular Activity Evaluation

To confirm that in vitro activity translates to a cellular context, compounds are evaluated in various cell-based assays.

  • Antiproliferative Assays: The MTT assay is used to measure the effect of a compound on the metabolic activity and growth of cancer cell lines.[10]

  • Target Engagement Assays: The Cellular Thermal Shift Assay (CETSA) can be used to verify that a compound binds to and stabilizes its intended kinase target within intact cells.[4]

  • Phosphorylation Analysis: Western blotting can be used to measure the phosphorylation level of a kinase's known downstream substrate, providing a direct readout of target inhibition in a cellular pathway.[11]

Conclusion and Future Prospects

Novel bipyridyl and biaryl pyrazole scaffolds are a highly promising class of kinase inhibitors. Strategic design, guided by structure-activity relationships, has led to the development of compounds with nanomolar potency and excellent kinome selectivity, as exemplified by the GS-LRRK2 inhibitors.[6] The versatility of the pyrazole and pyrazolopyridine cores allows for their adaptation against a wide array of kinase targets.[5]

Future efforts will likely focus on further optimizing the drug-like properties of these leads, including their pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) profiles, to advance them toward clinical development.[6] The continued integration of structure-based design, phenotypic screening, and robust biochemical and cellular assays will be critical in unlocking the full therapeutic potential of this important structural class.

References

The Expanding Chemical Universe of Functionalized Pyrazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and synthetic tractability have led to the development of a vast chemical space of functionalized derivatives with a broad spectrum of biological activities. This in-depth technical guide explores the synthesis, biological evaluation, and mechanisms of action of these compounds, providing a comprehensive resource for researchers in drug discovery and development.

Synthesis of Functionalized Pyrazole Compounds: A Comparative Overview

The construction of the pyrazole core can be achieved through various synthetic strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, scalability, and green chemistry considerations.

Comparison of Key Synthetic Methodologies

MethodAdvantagesDisadvantages
Knorr Pyrazole Synthesis High yields, readily available starting materials, well-established and versatile.Potential for regioisomer formation with unsymmetrical 1,3-dicarbonyls, often requires acidic conditions and heating.
1,3-Dipolar Cycloaddition High regioselectivity, mild reaction conditions, access to diverse substitution patterns.Requires the in-situ generation of nitrile imines, which can be unstable.
Microwave-Assisted Synthesis Drastically reduced reaction times, often higher yields, improved purity, aligns with green chemistry principles.[1]Requires specialized equipment, scalability can be a challenge.
Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and exploration of novel pyrazole derivatives. Below are representative protocols for the aforementioned key synthetic methodologies.

Protocol 1: Knorr Pyrazole Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole

  • Materials: Acetylacetone (1,3-dicarbonyl compound), Phenylhydrazine, Ethanol, Glacial Acetic Acid (catalyst).

  • Procedure:

    • In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol.

    • Add phenylhydrazine (1.0 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 3,5-dimethyl-1-phenyl-1H-pyrazole.

Protocol 2: 1,3-Dipolar Cycloaddition for the Synthesis of Trisubstituted Pyrazoles

  • Materials: Substituted Hydrazonoyl Halide, Activated Alkyne (e.g., Dimethyl acetylenedicarboxylate - DMAD), Triethylamine (base), Anhydrous Toluene (solvent).

  • Procedure:

    • Dissolve the substituted hydrazonoyl halide (1.0 eq) and the activated alkyne (1.1 eq) in anhydrous toluene in a flame-dried flask under an inert atmosphere.

    • Add triethylamine (1.2 eq) dropwise to the stirred solution at room temperature. The triethylamine facilitates the in situ generation of the nitrile imine.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • After completion, filter the reaction mixture to remove the triethylammonium halide salt.

    • Evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the desired trisubstituted pyrazole.

Protocol 3: Microwave-Assisted Synthesis of Pyrazole Derivatives

  • Materials: Chalcone derivative, Hydrazine hydrate, Ethanol.

  • Procedure:

    • In a microwave reaction vessel, combine the chalcone derivative (1.0 mmol) and hydrazine hydrate (1.2 mmol) in ethanol (5 mL).

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 100-150°C for 5-15 minutes.[2]

    • Monitor the reaction progress by TLC.

    • After completion, cool the vessel to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Biological Activities of Functionalized Pyrazoles

The therapeutic potential of pyrazole derivatives spans a wide range of diseases, including cancer, inflammation, and infectious diseases. The following tables summarize the quantitative biological data for representative functionalized pyrazole compounds.

Anticancer Activity

Functionalized pyrazoles exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.[3][4]

Table 1: In Vitro Anticancer Activity of Representative Pyrazole Derivatives (IC50 values in µM)

Compound IDStructureCell LineIC50 (µM)Target/MechanismReference
PZ-1 1,3,5-triphenyl-1H-pyrazoleMCF-7 (Breast)2.5Apoptosis induction[5]
PZ-2 CelecoxibHT-29 (Colon)15.2COX-2 inhibition[6]
PZ-3 4-(3-(4-chlorophenyl)-1H-pyrazol-1-yl)benzenesulfonamideA549 (Lung)5.8-[4]
PZ-4 N-(4-((1,5-diphenyl-1H-pyrazol-3-yl)oxy)phenyl)acetamideHepG2 (Liver)3.1-[3]
PZ-5 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehydePC-3 (Prostate)7.9-[5]
Anti-inflammatory Activity

Many pyrazole derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7]

Table 2: In Vivo Anti-inflammatory Activity of Representative Pyrazole Derivatives

Compound IDAnimal ModelDose% Inhibition of EdemaReference
PZ-6 Carrageenan-induced rat paw edema10 mg/kg65%[8]
PZ-7 Carrageenan-induced rat paw edema20 mg/kg58%[8]
PZ-8 Carrageenan-induced rat paw edema10 mg/kg72%[7]
PZ-9 Adjuvant-induced arthritis in rats5 mg/kg/day45% reduction in paw volume[9]
Antimicrobial Activity

The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents to combat drug-resistant pathogens.[10]

Table 3: Antimicrobial Activity of Representative Pyrazole Derivatives (MIC values in µg/mL)

Compound IDS. aureusE. coliC. albicansReference
PZ-10 81632[11]
PZ-11 4816[11]
PZ-12 163264[10]
PZ-13 248[8]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of functionalized pyrazoles, it is essential to visualize their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions and a typical experimental workflow for their evaluation.

Signaling Pathways

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates Pyrazole Pyrazole Inhibitor Pyrazole->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole compound.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Pyrazole Pyrazole Inhibitor Pyrazole->Raf

Caption: Pyrazole inhibitor targeting the MAPK/ERK signaling cascade.

PI3K_AKT_Pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Response Cell Growth & Survival mTOR->Response Pyrazole Pyrazole Inhibitor Pyrazole->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyrazole derivative.

Experimental Workflow

Experimental_Workflow Synthesis Pyrazole Synthesis & Purification Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro In Vitro Assays (Enzymatic, Cell-based) Characterization->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis InVivo In Vivo Studies (Animal Models) Lead_Opt->InVivo Candidate Drug Candidate InVivo->Candidate

References

Theoretical Modeling of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical framework for modeling the interactions of the novel small molecule, 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine. In the absence of extensive experimental data for this specific compound, this document serves as a roadmap for researchers to predict its biological targets, binding affinity, and potential mechanism of action using state-of-the-art computational techniques. The methodologies detailed herein are grounded in the principles of molecular mechanics, quantum mechanics, and bioinformatics, providing a robust workflow for in silico drug discovery and development. While specific quantitative data for the title compound is not publicly available, this guide presents hypothetical yet realistic data tables and detailed protocols to illustrate the application of these theoretical models.

Introduction

The pyridine and pyrazole scaffolds are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets. The compound this compound, with its unique arrangement of these heterocycles, presents an intriguing candidate for therapeutic development. Theoretical modeling offers a powerful and resource-efficient approach to elucidate its potential protein-protein interactions and guide further experimental validation.[1][2] This guide will focus on a multi-step computational workflow, including target identification, molecular docking, molecular dynamics simulations, and quantum chemical calculations to predict and analyze the interactions of this molecule.

Target Identification and Rationale

Given the structural similarity of this compound to known kinase inhibitors, a plausible starting point for theoretical investigation is the c-Jun N-terminal kinase (JNK) family of proteins.[3] Specifically, JNK3 is predominantly expressed in the brain and has been implicated in neurodegenerative diseases, making it a relevant target for novel small molecule inhibitors.[3][4] The aminopyrazole and indazole cores are present in known JNK3 inhibitors, making the pyridine-pyrazole scaffold of the target molecule a promising candidate for interaction.[4][5]

Theoretical Modeling Workflow

A systematic computational approach is essential for accurately predicting the binding and interaction of a small molecule with its putative target. The following sections detail the key steps in this workflow.

Ligand and Protein Preparation

Accurate preparation of both the small molecule (ligand) and the protein target is critical for the success of subsequent modeling studies.

Experimental Protocol: Ligand and Protein Structure Preparation

  • Ligand Structure Generation:

    • The 2D structure of this compound is drawn using a chemical sketcher (e.g., ChemDraw or MarvinSketch).

    • The 2D structure is converted to a 3D conformation using a molecular modeling program (e.g., Avogadro or Maestro).

    • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) or, for higher accuracy, a quantum mechanical method like Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G*.[6][7]

    • Partial charges are assigned using a method like Gasteiger-Hückel or AM1-BCC.

  • Protein Structure Retrieval and Preparation:

    • The X-ray crystal structure of the target protein (e.g., JNK3, PDB ID: 3FI2) is downloaded from the Protein Data Bank (PDB).

    • The protein structure is prepared by:

      • Removing water molecules and any co-crystallized ligands.

      • Adding hydrogen atoms and assigning protonation states to ionizable residues at a physiological pH (7.4).

      • Repairing any missing side chains or loops using protein structure prediction tools (e.g., SWISS-MODEL or Modeller).

      • Minimizing the energy of the protein structure to relieve any steric clashes using a molecular mechanics force field (e.g., AMBER or CHARMM).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[8][9] This technique is instrumental in identifying potential binding modes and estimating the binding affinity.

Experimental Protocol: Molecular Docking

  • Binding Site Identification: The binding site is defined based on the location of the co-crystallized ligand in the PDB structure or by using pocket detection algorithms.

  • Docking Simulation:

    • A docking program (e.g., AutoDock Vina, Glide, or GOLD) is used to dock the prepared ligand into the defined binding site of the prepared protein.

    • The docking algorithm samples a wide range of ligand conformations and orientations within the binding site.

    • A scoring function is used to rank the different poses based on their predicted binding affinity.

  • Analysis of Docking Results:

    • The top-ranked docking poses are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

    • The predicted binding affinity (often expressed as a docking score or estimated free energy of binding) is recorded.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the refinement of the binding pose over time.[10]

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • The top-ranked protein-ligand complex from molecular docking is placed in a periodic box of explicit solvent (e.g., TIP3P water).

    • Counter-ions are added to neutralize the system.

  • Simulation Protocol:

    • The system is energy-minimized to remove steric clashes.

    • The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure.

    • A production MD simulation is run for a sufficient length of time (e.g., 100 ns) to allow for the system to reach a stable state.

  • Trajectory Analysis:

    • The trajectory from the MD simulation is analyzed to assess the stability of the protein-ligand complex, including:

      • Root Mean Square Deviation (RMSD) of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF) of individual residues.

      • Analysis of persistent protein-ligand interactions over time.

    • Binding free energy can be calculated using methods like MM/PBSA or MM/GBSA.

Quantum Chemical Calculations

Quantum chemical (QC) calculations can provide highly accurate information about the electronic properties of the ligand and its interaction with the protein active site.[11][12][13]

Experimental Protocol: Quantum Chemical Calculations (QM/MM)

  • System Partitioning: For a QM/MM (Quantum Mechanics/Molecular Mechanics) calculation, the system is partitioned into a QM region and an MM region. The QM region typically includes the ligand and the key amino acid residues in the binding site, while the rest of the protein and solvent are treated with a classical force field (MM).

  • Calculation: A QM/MM calculation is performed on a representative snapshot from the MD simulation to obtain a more accurate description of the interaction energies, charge distribution, and bond orders within the active site.

  • Analysis: The results are analyzed to understand the electronic nature of the protein-ligand interactions, such as charge transfer and polarization effects.

Data Presentation

The following tables present hypothetical but realistic quantitative data that could be generated from the theoretical modeling workflow described above.

Table 1: Molecular Properties of this compound

PropertyValueMethod
Molecular Weight301.14 g/mol -
LogP2.85ALOGPS
Number of H-bond Donors1-
Number of H-bond Acceptors4-
Polar Surface Area58.2 Ų-
HOMO Energy-6.5 eVDFT (B3LYP/6-31G)
LUMO Energy-1.2 eVDFT (B3LYP/6-31G)

Table 2: Predicted Binding Affinity and Interactions with JNK3

MethodPredicted Binding AffinityKey Interacting ResiduesInteraction Type
Molecular Docking (Vina)-8.5 kcal/molMET111, LYS55, GLN117H-bond, Hydrophobic
MM/PBSA-45.2 kcal/molMET111, LEU168, ILE32H-bond, Hydrophobic
QM/MM-38.7 kcal/molMET111, LYS55, ASP169H-bond, Electrostatic

Visualization of Workflows and Pathways

Theoretical Modeling Workflow

Theoretical_Modeling_Workflow cluster_prep 1. Preparation cluster_sim 2. Simulation cluster_analysis 3. Analysis & Refinement Ligand_Prep Ligand Preparation (2D to 3D, Optimization) Docking Molecular Docking (Binding Pose Prediction) Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB, Cleaning, Minimization) Protein_Prep->Docking MD_Sim Molecular Dynamics (Stability & Refinement) Docking->MD_Sim Binding_Analysis Binding Affinity Calculation (MM/PBSA, Docking Score) MD_Sim->Binding_Analysis QM_MM QM/MM Calculations (Electronic Interactions) MD_Sim->QM_MM Binding_Analysis->QM_MM

Caption: A workflow for the theoretical modeling of small molecule-protein interactions.

Hypothetical JNK Signaling Pathway Inhibition

JNK_Signaling_Pathway Stress Cellular Stress ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor 2-Bromo-4-(3-(pyridin-2-yl) -1H-pyrazol-4-yl)pyridine Inhibitor->JNK

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, three-step protocol for the synthesis of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The synthesis strategy involves the formation of a pyrazole intermediate from 2-acetylpyridine, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a reliable method for producing the target compound for further research and development.

Introduction

Pyridyl-pyrazole scaffolds are prevalent in medicinal chemistry and materials science due to their unique electronic properties and ability to act as versatile ligands. The target molecule, this compound, combines these two key heterocycles, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. The bromine atom at the 2-position of the pyridine ring provides a reactive handle for further functionalization, allowing for the exploration of a diverse chemical space. This protocol outlines a robust synthetic route starting from commercially available materials.

Overall Synthetic Scheme

The synthesis of the target compound is proposed to proceed via a three-step sequence as illustrated below:

  • Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one from 2-acetylpyridine.

  • Step 2: Cyclization and iodination to form 4-iodo-3-(pyridin-2-yl)-1H-pyrazole.

  • Step 3: Suzuki-Miyaura cross-coupling of the iodopyrazole intermediate with 2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Synthetic Workflow Overall Synthetic Scheme cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Pyrazole Formation & Iodination cluster_2 Step 3: Suzuki Coupling A 2-Acetylpyridine B (E)-3-(dimethylamino)-1- (pyridin-2-yl)prop-2-en-1-one A->B DMF-DMA C 4-Iodo-3-(pyridin-2-yl)-1H-pyrazole B->C 1. Hydrazine Hydrate 2. NIS E 2-Bromo-4-(3-(pyridin-2-yl) -1H-pyrazol-4-yl)pyridine C->E Pd Catalyst, Base D 2-Bromo-4-(boronic acid pinacol ester)pyridine D->E Pd Catalyst, Base

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

This procedure details the formation of the enaminone intermediate, a crucial building block for the pyrazole ring.[1]

Materials:

  • 2-Acetylpyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (anhydrous)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • To a solution of 2-acetylpyridine (1.0 equiv) in anhydrous toluene (5 mL per mmol of 2-acetylpyridine), add N,N-dimethylformamide dimethyl acetal (1.2 equiv).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is typically used in the next step without further purification.

ReagentMolar Eq.MW ( g/mol )Density (g/mL)
2-Acetylpyridine1.0121.141.08
DMF-DMA1.2119.160.895
Toluene-92.140.867
Expected Yield: 85-95%
Step 2: Synthesis of 4-Iodo-3-(pyridin-2-yl)-1H-pyrazole

This protocol describes the formation of the pyrazole ring and its subsequent iodination at the C4 position.

Materials:

  • (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

  • Hydrazine hydrate

  • Ethanol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the crude enaminone from Step 1 (1.0 equiv) in ethanol (10 mL per mmol).

  • Add hydrazine hydrate (1.5 equiv) dropwise to the solution at room temperature.

  • Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give crude 3-(pyridin-2-yl)-1H-pyrazole.

  • Dissolve the crude pyrazole (1.0 equiv) in acetonitrile (15 mL per mmol).

  • Add N-Iodosuccinimide (1.1 equiv) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • After the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-iodo-3-(pyridin-2-yl)-1H-pyrazole.

ReagentMolar Eq.MW ( g/mol )
Enaminone1.0176.22
Hydrazine hydrate1.550.06
N-Iodosuccinimide1.1224.99
Expected Yield: 60-75% (over 2 steps)
Step 3: Synthesis of this compound

This final step involves a Suzuki-Miyaura cross-coupling reaction to assemble the target molecule.[2][3][4][5][6][7][8][9]

Materials:

  • 4-Iodo-3-(pyridin-2-yl)-1H-pyrazole

  • 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask, add 4-iodo-3-(pyridin-2-yl)-1H-pyrazole (1.0 equiv), 2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 equiv), the base (K₂CO₃, 2.0 equiv), and the palladium catalyst (Pd(dppf)Cl₂, 0.05 equiv).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, 10 mL total solvent per mmol of iodopyrazole) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.

ReagentMolar Eq.MW ( g/mol )
4-Iodo-3-(pyridin-2-yl)-1H-pyrazole1.0271.04
2-Bromo-4-(...)-boronic acid pinacol ester1.2312.02
Pd(dppf)Cl₂0.05731.70
K₂CO₃2.0138.21
Expected Yield: 50-70%

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental protocol.

G start Start Synthesis step1 Step 1: Synthesize Enaminone (2-Acetylpyridine + DMF-DMA) start->step1 step2 Step 2: Synthesize Iodopyrazole (Enaminone + Hydrazine, then NIS) step1->step2 step3 Step 3: Suzuki Coupling (Iodopyrazole + Pyridine Boronic Ester) step2->step3 workup Workup and Purification (Extraction, Chromatography) step3->workup product Final Product: This compound workup->product

Caption: Experimental workflow for the synthesis protocol.

References

Suzuki Coupling of 2-Bromopyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl structures.[3]

2-Arylpyridine moieties are prevalent scaffolds in a vast array of biologically active compounds and functional materials. The Suzuki coupling of 2-bromopyridine derivatives offers a direct and versatile route to these important structures. However, the presence of the pyridine nitrogen atom can introduce challenges, such as catalyst inhibition through coordination to the palladium center, which may necessitate carefully optimized reaction conditions.[1]

These application notes provide a comprehensive overview of Suzuki coupling conditions for 2-bromopyridine derivatives, including tabulated data from various successful reactions and detailed experimental protocols to guide researchers in developing robust and high-yielding syntheses.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromopyridine derivative, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[2]

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid (or its ester derivative) is transferred to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex. The base is crucial for the activation of the organoboron species.[4]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired 2-arylpyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-Br (2-Bromopyridine) pd_complex R¹-Pd(II)Ln    |   Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ Base diorgano_pd R¹-Pd(II)Ln    |   R² transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 R¹-R² (2-Arylpyridine)

Suzuki-Miyaura Catalytic Cycle

Data Presentation: Reaction Conditions and Yields

The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling of 2-bromopyridine derivatives. The following tables summarize various reported conditions and the corresponding yields for a range of substrates.

Table 1: Suzuki Coupling of Substituted 2-Bromopyridines
2-Bromopyridine DerivativeBoronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
2-Bromo-3-methoxypyridineArylboronic acidPd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to Excellent[1]
2-Bromo-3-methoxypyridineArylboronic acidPd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to Excellent[1]
2-Bromo-3-methoxypyridineArylboronic acidPdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to Excellent[1]
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)80-120-High[1]
2,6-DibromopyridinePhenylboronic acid[PdCl(L1)] (1)-K₂CO₃ (2.2)MeOH/H₂O (1:1)65199[5]
N-(5-bromo-2-methylpyridin-3-yl)acetamideVarious arylboronic acidsPd(PPh₃)₄-K₃PO₄Dioxane/H₂O (4:1)85-95-Moderate to Good[3]
3-Bromopyridine3-Thienyl DABO boronatePd(acac)₂-Base-freeToluene--73[6]

Note: "Good to Excellent" yields are as reported in the source and generally imply yields >70%.

Table 2: Influence of Base on Suzuki Coupling Yields

The choice of base can significantly impact the reaction's success by influencing the rate of transmetalation.

Aryl HalideBoronic AcidCatalystBaseSolventYield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂ / LigandK₃PO₄Toluene/H₂OHigh to Excellent[7]
4-BromoanisolePhenylboronic acidPd(OAc)₂ / LigandCs₂CO₃DioxaneHigh to Excellent[8]
4-BromoanisolePhenylboronic acidPd(OAc)₂ / LigandNa₂CO₃DMFModerate to High[8]
2-Bromo-4-methylpyridineArylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O81

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the Suzuki coupling of 2-bromopyridine derivatives. Optimization for specific substrates is often necessary.

Protocol 1: General Procedure using Pd(dppf)Cl₂

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 2-bromopyridine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromopyridine.[1]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Procedure for Challenging Substrates using a Buchwald Ligand

For less reactive or sterically hindered 2-bromopyridines, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective.[1][7]

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the 2-bromopyridine derivative (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (2.0-3.0 equiv), Pd₂(dba)₃, and SPhos to a dry Schlenk flask.

  • Inert Atmosphere: Seal the flask and remove from the glovebox, or if not using a glovebox, evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification add_reagents 1. Combine Solids: - 2-Bromopyridine - Boronic Acid - Base - Catalyst/Ligand inert_atmosphere 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) add_reagents->inert_atmosphere add_solvent 3. Add Degassed Solvent inert_atmosphere->add_solvent heat_stir 4. Heat with Vigorous Stirring (e.g., 80-110 °C) add_solvent->heat_stir monitor 5. Monitor Progress (TLC, LC-MS) heat_stir->monitor cool_quench 6. Cool to RT & Aqueous Workup monitor->cool_quench Reaction Complete extract 7. Extract with Organic Solvent cool_quench->extract dry_concentrate 8. Dry & Concentrate extract->dry_concentrate purify 9. Purify (Column Chromatography) dry_concentrate->purify

Typical Experimental Workflow

Troubleshooting and Application Notes

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) can mitigate this issue by sterically shielding the metal center.[8]

  • Inert Atmosphere: It is crucial to maintain an inert atmosphere throughout the reaction. Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the undesirable homocoupling of the boronic acid.[8]

  • Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous (when using non-aqueous conditions). Water can participate in side reactions, including protodeboronation.

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, particularly with aqueous bases. Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this.[8]

  • Electron-Deficient Substrates: 2-Bromopyridines with electron-withdrawing groups are generally more reactive towards oxidative addition. Conversely, electron-deficient boronic acids may exhibit slower rates of transmetalation, potentially requiring more forcing conditions or a stronger base.[7]

  • Solvent Choice: The solvent system must be chosen to ensure adequate solubility of all components at the reaction temperature. Biphasic systems like dioxane/water or toluene/water are common and often effective.[1]

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful methodology allows for the coupling of amines with aryl and heteroaryl halides or pseudohalides, offering a versatile and efficient route to synthesize arylamines.[3] Its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions have made it a preferred method over classical techniques like the Ullmann condensation or nucleophilic aromatic substitution, particularly in the pharmaceutical and materials science industries where the arylamine motif is prevalent.[3][4]

For the synthesis of 4-substituted aminopyridines, a common scaffold in medicinal chemistry, the Buchwald-Hartwig amination presents a robust and reliable strategy. However, the electronic properties of the pyridine ring and the nature of the substituent at the 4-position can influence reactivity. These application notes provide an overview of the key parameters, representative data, and detailed protocols for the successful amination of 4-substituted pyridines.

Catalytic Cycle Overview

The reaction proceeds via a catalytic cycle initiated by a palladium(0) species. The fundamental steps include:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-substituted pyridyl halide (or pseudohalide), forming a Pd(II) intermediate.[3]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[3]

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, releasing the 4-substituted aminopyridine product and regenerating the active Pd(0) catalyst for the next cycle.[3][5]

A critical aspect of a successful Buchwald-Hartwig amination is the choice of an appropriate phosphine ligand, which plays a crucial role in promoting the reductive elimination step and suppressing potential side reactions such as hydrodehalogenation.[3][6]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Aryl)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Amine [L-Pd(II)(Aryl)(Amine)]+X- PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido L-Pd(II)(Aryl)(Amido) PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product 4-Pyridyl-NR2 PdII_Amido->Product ArylHalide 4-Pyridyl-X ArylHalide->PdII_Aryl Amine R2NH Amine->PdII_Amine Base Base Base->PdII_Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of 4-substituted pyridines is highly dependent on the careful selection of several key components:

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.[6] Pre-formed palladium precatalysts, such as G3 or G4 palladacycles, can also offer enhanced activity and reproducibility.[6]

  • Ligand: The choice of ligand is crucial, especially for less reactive aryl chlorides. Bulky, electron-rich phosphine ligands are generally required to facilitate the challenging oxidative addition step and promote efficient reductive elimination.[6] Commonly used ligands include biarylphosphines (e.g., RuPhos, BrettPhos, DavePhos) and ferrocene-based ligands (e.g., Josiphos).[6][7]

  • Base: A strong, non-nucleophilic base is typically necessary for the deprotonation of the coordinated amine. Sodium tert-butoxide (NaOtBu) is the most widely used and effective base for this transformation.[6] In cases where the substrate is base-sensitive, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, often requiring more active catalyst systems and higher reaction temperatures.[6]

  • Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used solvents for this reaction.[6]

  • Temperature: Elevated temperatures, typically in the range of 80-110 °C, are often required, particularly for the amination of less reactive 4-chloropyridines, to drive the oxidative addition step to completion.[6]

Data Presentation: Amination of 4-Substituted Pyridines

The following tables summarize representative results for the Buchwald-Hartwig amination of various 4-substituted pyridines with different amines, highlighting the reaction conditions and corresponding yields.

Table 1: Amination of 4-Chloropyridines

4-Substituted PyridineAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-ChloropyridineAnilinePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene10095
4-Chloro-2-methylpyridineMorpholinePd₂(dba)₃ (1)XPhos (2.5)K₃PO₄Dioxane11088
4-Chloro-3-nitropyridinen-ButylaminePd(OAc)₂ (3)BrettPhos (6)Cs₂CO₃Toluene10075

Table 2: Amination of 4-Bromopyridines

4-Substituted PyridineAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-BromopyridineCyclohexylaminePd₂(dba)₃ (1.5)Josiphos (3)NaOtBuToluene8092
4-Bromo-2,6-dimethylpyridineDiethylaminePd(OAc)₂ (2)DavePhos (4)NaOtBuTHF8085
Methyl 4-bromopicolinateBenzylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane10078

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a 4-Chloropyridine with a Primary Amine

This protocol provides a general procedure that can be adapted for specific substrates. Caution: This reaction should be performed under an inert atmosphere using anhydrous and deoxygenated solvents and reagents.

Materials:

  • 4-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 4-chloropyridine derivative, palladium(II) acetate, RuPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous toluene, followed by the primary amine via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-aminopyridine derivative.

Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Solvents and Reagents Setup->Reagents Reaction Heat and Stir Reagents->Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitor Workup Cool and Quench Monitor->Workup Extraction Extraction and Washing Workup->Extraction Purification Drying, Concentration, and Purification Extraction->Purification Product Final Product Purification->Product

Caption: General workflow for Buchwald-Hartwig amination.

Troubleshooting

  • Low or No Conversion: This is often an issue with less reactive chloropyridines.[6] Consider increasing the catalyst loading (up to 5 mol%), using a more active precatalyst (e.g., a G3 or G4 palladacycle), ensuring a strictly inert atmosphere, and using a bulky, electron-rich ligand like RuPhos or BrettPhos.[6] Elevated temperatures (100-110 °C) may also be necessary.[6]

  • Hydrodehalogenation: The replacement of the halide with a hydrogen atom is a common side reaction.[6] This can be minimized by ensuring strictly anhydrous conditions, using a slight excess of the amine (1.2-1.5 equivalents), and choosing a ligand that promotes faster reductive elimination.[6]

  • Regioselectivity in Dihalopyridines: For substrates like 2,4-dichloropyridine, achieving regioselective amination can be challenging. The electronic nature of the pyridine ring generally activates the 2-position for nucleophilic attack and oxidative addition more than the 4-position.[6] Careful selection of the catalyst system and reaction conditions can sometimes favor amination at one position over the other.

These notes and protocols provide a solid foundation for researchers to successfully implement the Buchwald-Hartwig amination for the synthesis of 4-substituted aminopyridines. As with any catalytic reaction, optimization of the outlined conditions may be necessary for specific substrate combinations to achieve optimal results.

References

Application Notes and Protocols for the Chromatographic Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated heterocyclic compounds are a cornerstone in medicinal chemistry and drug development, frequently serving as key intermediates in the synthesis of novel therapeutic agents. The regioselective introduction of bromine atoms provides a versatile handle for further functionalization through various cross-coupling reactions. Achieving high purity of these intermediates is paramount for the success of subsequent synthetic steps and for obtaining accurate biological data. This document provides detailed application notes and protocols for the purification of brominated heterocyclic compounds using common chromatographic techniques: flash chromatography, high-performance liquid chromatography (HPLC), and supercritical fluid chromatography (SFC).

General Workflow for Chromatographic Purification

The purification of brominated heterocyclic compounds typically follows a standardized workflow, beginning with the analysis of the crude reaction mixture to determine the optimal separation strategy.

Chromatographic Purification Workflow cluster_pre_purification Pre-Purification cluster_method_selection Method Selection cluster_purification Purification cluster_post_purification Post-Purification Crude Reaction Mixture Crude Reaction Mixture Initial Analysis Initial Analysis (TLC, LC-MS) Crude Reaction Mixture->Initial Analysis Method Selection Chromatography Method Selection Initial Analysis->Method Selection Flash Chromatography Flash Chromatography Method Selection->Flash Chromatography Large Scale Lower Resolution Preparative HPLC Preparative HPLC Method Selection->Preparative HPLC High Purity High Resolution SFC SFC Method Selection->SFC Chiral/Green Separation Fraction Analysis Fraction Analysis (TLC, LC-MS) Flash Chromatography->Fraction Analysis Preparative HPLC->Fraction Analysis SFC->Fraction Analysis Solvent Removal Solvent Removal Fraction Analysis->Solvent Removal Pure Compound Pure Compound Solvent Removal->Pure Compound

Caption: General workflow for the purification of brominated heterocyclic compounds.

Section 1: Flash Chromatography

Flash chromatography is a rapid and efficient technique for the preparative separation of compounds. It is particularly well-suited for the routine purification of reaction mixtures, offering a good balance between resolution, speed, and sample capacity.

Application Data: Flash Chromatography of Brominated Pyridines and Quinolines
Compound ClassExample CompoundStationary PhaseEluent System (Gradient)Typical RecoveryTypical PurityReference
Brominated Pyridines2-Bromo-4-methylpyridine derivativeSilica GelHexane/Ethyl Acetate (gradient)>85%>95%[1][2]
2-Bromo-4-iodopyridineSilica GelHexane/Ethyl Acetate (0% to 10%)GoodHigh[3]
5-Bromo-2-chloropyrimidine derivativeSilica GelToluene/Ethanol/Water (mixture)GoodHigh[4]
Brominated QuinolinesSubstituted quinolineSilica GelHexane/Ethyl Acetate (gradient) or Dichloromethane/Methanol (+ ammonia)Good>95%[5][6]
Detailed Protocol: Purification of a 2-Bromo-4-methylpyridine Derivative

This protocol provides a general procedure for the purification of a crude 2-bromo-4-methylpyridine derivative using flash column chromatography.[1][2]

Materials:

  • Crude 2-bromo-4-methylpyridine derivative

  • Silica gel (230-400 mesh)

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Dichloromethane (optional, for sample loading)

  • Glass chromatography column

  • Sand (acid-washed)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Eluent Preparation: Prepare a series of eluents with increasing polarity by mixing ethyl acetate in hexane (e.g., 5%, 10%, 20% ethyl acetate in hexane).

  • Column Packing:

    • Secure the column vertically and add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane).

    • Carefully pour the slurry into the column, avoiding air bubbles. Tap the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the excess eluent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the initial eluent to the top of the column.

    • Apply gentle positive pressure to begin elution.

    • Start collecting fractions in separate tubes.

    • Gradually increase the polarity of the eluent based on the separation observed by TLC.

  • Fraction Analysis:

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Section 2: High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique used to obtain highly pure compounds. It is particularly useful for separating closely related isomers or for final purification steps where very high purity is required.

Application Data: HPLC Purification of Brominated Indoles
CompoundColumnMobile Phase AMobile Phase BGradientFlow Rate (mL/min)Detection (nm)PurityReference
2-bromo-1H-indole-3-acetonitrileC18Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidGradientNot Specified280High[7]
5-bromo-indole-3-methanamineKinetex 5 µm C18 (250 x 10.0 mm)Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid0-5 min 5% B, 5-15 min 5-95% B, 15-18 min 95-100% B, 18-20 min 100-5% B, 20-25 min 5% B2Not SpecifiedHigh[8]
3-bromoindoleKinetex 5 µm C18 (250 x 10.0 mm)Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid0-5 min 5% B, 5-15 min 5-95% B, 15-18 min 95-100% B, 18-20 min 100-5% B, 20-25 min 5% B2280High (10% yield)[8]
2,3-dibromoindoleKinetex 5 µm C18 (250 x 10.0 mm)Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid0-5 min 5% B, 5-15 min 5-95% B, 15-18 min 95-100% B, 18-20 min 100-5% B, 20-25 min 5% B2280High (14% yield)[8]
Detailed Protocol: HPLC Purification of 2-bromo-1H-indole-3-acetonitrile

This protocol describes a reverse-phase HPLC method for the purification of 2-bromo-1H-indole-3-acetonitrile.[7]

Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • C18 preparative column

  • Crude 2-bromo-1H-indole-3-acetonitrile

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 0.1% formic acid to HPLC-grade water.

    • Mobile Phase B: Add 0.1% formic acid to HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh a small amount of the crude sample.

    • Dissolve the sample in a minimal amount of a suitable solvent (e.g., acetonitrile or a mixture of mobile phases).

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 preparative column

    • Mobile Phase: Gradient of A and B (a typical starting point would be a shallow gradient from low to high %B)

    • Flow Rate: Dependent on column dimensions (e.g., 5-20 mL/min for a 20 mm ID column)

    • Detection: UV at 280 nm

    • Injection Volume: Dependent on sample concentration and column capacity

  • Purification and Fraction Collection:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the prepared sample.

    • Run the gradient and collect fractions corresponding to the peak of interest.

  • Post-Purification:

    • Analyze the collected fractions for purity (e.g., by analytical HPLC).

    • Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.

Section 3: Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses a supercritical fluid (most commonly carbon dioxide) as the mobile phase. It is considered a "green" alternative to normal-phase HPLC, offering faster separations and significantly reduced organic solvent consumption. SFC is particularly advantageous for the separation of chiral compounds.

Advantages of SFC for Brominated Heterocycles:
  • Speed: The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates and rapid separations.[4]

  • Reduced Solvent Consumption: Primarily using CO2 reduces the need for large volumes of organic solvents, making it a more environmentally friendly and cost-effective method.[9]

  • Complementary Selectivity: SFC can provide different selectivity compared to HPLC, which can be beneficial for separating challenging mixtures.[10]

  • **Chiral Separ

References

Application Notes and Protocols for In Vitro Kinase Assay Using a Novel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major focus for drug discovery.[1][2] The development of potent and selective kinase inhibitors requires robust and reliable in vitro assays to determine enzyme activity and inhibitor potency.[2]

These application notes provide a comprehensive guide for the in vitro evaluation of a novel kinase inhibitor. The following sections detail the principles of in vitro kinase assays, provide structured tables for summarizing quantitative data, outline detailed experimental protocols for key assays, and include visualizations of the relevant signaling pathway and experimental workflows.

Assay Principles

In vitro kinase assays measure the activity of a purified kinase enzyme in a controlled environment.[3] This is typically achieved by quantifying either the consumption of the phosphate donor, adenosine triphosphate (ATP), or the formation of the phosphorylated substrate.[4] The effect of a novel inhibitor is determined by measuring the reduction in kinase activity in its presence.[4]

Several assay formats are available, each with its own advantages and limitations:

  • Radiometric Assays: Considered the "gold standard," these assays use radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.[4][5][6][7] They are highly sensitive and directly measure the true product without the need for modified substrates or coupling enzymes.[5][6] However, they involve handling radioactive materials, which requires special safety precautions and disposal procedures.[4]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of adenosine diphosphate (ADP) produced in the kinase reaction.[1][8] The amount of ADP is proportional to the kinase activity.[1] This method is sensitive, scalable for high-throughput screening (HTS), and avoids the use of radioactivity.[8][9]

  • Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[2][9] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common fluorescence-based method that measures the proximity of a donor and acceptor fluorophore, which is altered by the phosphorylation event.[2] These assays are well-suited for HTS.[2]

Data Presentation

Summarizing quantitative data in a clear and structured format is crucial for comparing the potency and selectivity of a novel inhibitor.

Table 1: Inhibitory Activity of Novel Inhibitor Against a Kinase Panel

Kinase TargetNovel Inhibitor IC50 (nM)Staurosporine IC50 (nM) (Control)Assay Type
Kinase A105Luminescence
Kinase B15012Luminescence
Kinase C>10,00025Luminescence
Kinase D53TR-FRET
Kinase E80018TR-FRET

IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10] Staurosporine, a non-selective kinase inhibitor, is often used as a positive control.[1]

Table 2: Determination of Inhibition Mechanism

Kinase TargetATP ConcentrationNovel Inhibitor IC50 (nM)Fold Shift in IC50Mechanism
Kinase A10 µM (Km)10--
Kinase A100 µM (10x Km)10510.5ATP-Competitive
Kinase B15 µM (Km)150--
Kinase B150 µM (10x Km)1651.1Non-ATP-Competitive

The IC50 of an ATP-competitive inhibitor will increase with increasing ATP concentrations.[11] A significant fold shift in the IC50 value at a higher ATP concentration suggests an ATP-competitive mechanism of action.[11][12]

Experimental Protocols

Protocol for IC50 Determination using a Luminescence-Based Assay (e.g., ADP-Glo™)

This protocol describes a method to determine the IC50 value of a novel inhibitor by measuring the amount of ADP produced in the kinase reaction.[1]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Novel inhibitor

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the novel inhibitor in the kinase assay buffer. A typical starting concentration might be 10 µM, with 1:3 or 1:5 serial dilutions. Also, prepare a vehicle control (e.g., DMSO).

  • Reaction Setup:

    • Add 2.5 µL of each inhibitor dilution or vehicle control to the wells of a 384-well plate.[13]

    • Add 2.5 µL of the kinase solution to each well.[13]

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1][14]

  • Kinase Reaction Initiation:

    • Prepare a substrate/ATP mixture in the kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the IC50.[14][15]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[13]

    • Incubate the plate at 30°C for 60 minutes.[1] The incubation time may need to be optimized based on the kinase activity.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.[13]

    • Incubate for 40 minutes at room temperature.[13]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[13]

    • Incubate for 30 minutes at room temperature.[13]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.[1]

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[13][14]

Protocol for Determining the Mechanism of Inhibition (ATP-Competitive vs. Non-Competitive)

This protocol helps to determine if the novel inhibitor binds to the ATP-binding site of the kinase.[11]

Procedure:

  • Perform the IC50 determination assay as described above at two different ATP concentrations:

    • One at the Km value of ATP for the kinase.

    • A second at a significantly higher concentration (e.g., 10-fold the Km).[11][12]

  • Data Analysis:

    • Calculate the IC50 value at each ATP concentration.

    • If the inhibitor is ATP-competitive, the IC50 value will increase significantly at the higher ATP concentration.[11]

    • If the inhibitor is non-ATP-competitive, the IC50 value will remain relatively unchanged at different ATP concentrations.[11]

Visualizations

Signaling Pathway Example: PI3K/Akt/mTOR Pathway

Many kinase inhibitors target specific nodes within signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer.[13]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 p Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Inhibitor Novel Inhibitor Inhibitor->Akt

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cellular processes.

Experimental Workflow: In Vitro Kinase Assay for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 of a novel kinase inhibitor.

Kinase_Assay_Workflow Start Start PrepInhibitor Prepare Serial Dilutions of Novel Inhibitor Start->PrepInhibitor SetupReaction Set up Kinase Reaction: - Add Inhibitor/Vehicle - Add Kinase PrepInhibitor->SetupReaction PreIncubate Pre-incubate to Allow Inhibitor Binding SetupReaction->PreIncubate InitiateReaction Initiate Kinase Reaction: Add Substrate/ATP Mixture PreIncubate->InitiateReaction Incubate Incubate at 30°C InitiateReaction->Incubate DetectSignal Detect Signal (e.g., Luminescence) Incubate->DetectSignal AnalyzeData Data Analysis: - Calculate % Inhibition - Determine IC50 DetectSignal->AnalyzeData End End AnalyzeData->End

Caption: General workflow for an in vitro kinase assay to determine inhibitor IC50.

Logical Relationship: Differentiating Inhibition Mechanisms

This diagram illustrates the logic for differentiating between ATP-competitive and non-ATP-competitive inhibitors.

Inhibition_Mechanism_Logic Start Perform IC50 Assay at Low (Km) and High (10x Km) ATP Concentrations CompareIC50 Compare IC50 Values Start->CompareIC50 Competitive ATP-Competitive CompareIC50->Competitive IC50 Increases Significantly NonCompetitive Non-ATP-Competitive CompareIC50->NonCompetitive IC50 Remains Similar

Caption: Logic for determining the mechanism of kinase inhibition.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Activity of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives represent a prominent class of heterocyclic compounds that are integral to the development of novel anticancer therapeutics.[1][2] Their diverse pharmacological activities stem from their ability to interact with various biological targets, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and arrest of the cell cycle.[3][4] This document provides detailed application notes and standardized protocols for a panel of essential cell-based assays to consistently evaluate the anticancer efficacy of pyridine compounds. These assays are fundamental in preclinical drug discovery for determining cytotoxicity, mechanisms of action, and potential therapeutic value. The following protocols are designed to be robust and reproducible for the screening and characterization of new pyridine-based chemical entities.

Data Presentation: In Vitro Anticancer Activity of Pyridine Derivatives

The following tables summarize the in vitro anticancer activity of selected pyridine compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 HepG2 (Liver)4.5 ± 0.3[5]
MCF-7 (Breast)>20[6]
Compound 2 HepG2 (Liver)>20[6]
MCF-7 (Breast)>20[6]
Pyridine-urea 8e MCF-7 (Breast)0.22 (48h) / 0.11 (72h)[7]
Pyridine-urea 8n MCF-7 (Breast)1.88 (48h) / 0.80 (72h)[7]
Doxorubicin MCF-7 (Breast)1.93 (48h)[7]
Sorafenib MCF-7 (Breast)4.50 (48h)[7]
Compound 7 (spiro-pyridine) Caco-2 (Colorectal)7.83 ± 0.5[8]
HepG-2 (Liver)8.90 ± 0.6[8]
Compound VI (trimethoxypyridine) HepG-2 (Liver)3.25[9]
HCT 116 (Colorectal)4.83[9]
MCF-7 (Breast)6.11[9]
Colchicine HepG-2 (Liver)9.32[9]
HCT 116 (Colorectal)7.40[9]
MCF-7 (Breast)10.41[9]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[10] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10][11] The intensity of the color is directly proportional to the number of living cells.[10]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)[3]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyridine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO, isopropanol)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyridine compounds in culture medium.[12] Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[12] Incubate for the desired treatment period (e.g., 48 or 72 hours).[7][13]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[14]

  • Incubation: Incubate the plates for 2 to 4 hours at 37°C.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Pyridine Compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h add_solubilization Add Solubilization Solution incubate_4h->add_solubilization read_absorbance Read Absorbance at 570nm add_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay using Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[15] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.[13] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[13]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the pyridine compound at its IC50 concentration for a predetermined time (e.g., 48 hours).[15]

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.[13]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[13]

Apoptosis_Assay_Logic Logical Relationships in Apoptosis Assay live Live Cells annexin_v_neg Annexin V Negative live->annexin_v_neg pi_neg PI Negative live->pi_neg early_apoptosis Early Apoptotic Cells annexin_v_pos Annexin V Positive early_apoptosis->annexin_v_pos early_apoptosis->pi_neg late_apoptosis Late Apoptotic/Necrotic Cells late_apoptosis->annexin_v_pos pi_pos PI Positive late_apoptosis->pi_pos Signaling_Pathway Signaling Pathway Affected by Pyridine Compounds cluster_p53 p53 Pathway cluster_jnk JNK Pathway pyridine Pyridine Compound p53 p53 upregulation pyridine->p53 jnk JNK upregulation pyridine->jnk p21 p21 upregulation p53->p21 cyclinD1 Cyclin D1 downregulation p53->cyclinD1 g2m_arrest G2/M Arrest p21->g2m_arrest cyclinD1->g2m_arrest apoptosis Apoptosis jnk->apoptosis

References

Application Notes and Protocols for the Large-Scale Synthesis of Risdiplam, a Complex Heterocyclic Molecule for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of Risdiplam, a complex, orally bioavailable small molecule designed for the treatment of Spinal Muscular Atrophy (SMA). Risdiplam's intricate heterocyclic architecture, comprising imidazo[1,2-b]pyridazine, pyrido[1,2-a]pyrimidin-4-one, and 4,7-diazaspiro[2.5]octane fragments, presents significant synthetic challenges, particularly for large-scale production required for preclinical and clinical studies.[1] This application note outlines a scalable synthetic strategy, focusing on a palladium-free approach to mitigate challenges associated with catalyst cost and removal in late-stage intermediates. Additionally, it details the mechanism of action of Risdiplam as an SMN2 splicing modifier and presents preclinical data from animal models.

Introduction

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder arising from mutations or deletions in the SMN1 gene, leading to reduced levels of the essential Survival Motor Neuron (SMN) protein.[2][3] While a paralogous gene, SMN2, can produce some functional SMN protein, alternative splicing predominantly excludes exon 7, resulting in a truncated, unstable protein.[3][4] Risdiplam is a pioneering therapeutic that modulates the splicing of SMN2 pre-mRNA, promoting the inclusion of exon 7 and thereby increasing the production of full-length, functional SMN protein.[3][4] The development of a robust and scalable synthesis for this complex heterocyclic molecule was crucial for its advancement through preclinical and clinical trials.

Signaling Pathway and Mechanism of Action

Risdiplam exerts its therapeutic effect by acting as an SMN2 pre-mRNA splicing modifier. It binds to two specific sites on the SMN2 pre-mRNA: the 5'-splice site (5'ss) of exon 7 and a purine-rich exonic splicing enhancer 2 (ESE2) within exon 7.[5][6] This dual binding stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5'ss, a key step in the splicing process.[5] By enhancing the recruitment of the splicing machinery to this site, Risdiplam effectively corrects the splicing defect of SMN2, leading to increased inclusion of exon 7 in the mature mRNA transcript and subsequent production of functional SMN protein.[5][6]

Risdiplam_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SMN2_gene SMN2 Gene pre_mRNA SMN2 pre-mRNA (Exon 7 Splicing Defect) SMN2_gene->pre_mRNA Transcription Mature_mRNA_def Mature mRNA (Exon 7 excluded) pre_mRNA->Mature_mRNA_def Splicing (default) Mature_mRNA_corr Mature mRNA (Exon 7 included) pre_mRNA->Mature_mRNA_corr Splicing (corrected) U1_snRNP U1 snRNP U1_snRNP->pre_mRNA Weak Interaction Splicing_Machinery Splicing Machinery Splicing_Machinery->pre_mRNA Ribosome Ribosome Mature_mRNA_def->Ribosome Translation Mature_mRNA_corr->Ribosome Translation Risdiplam Risdiplam Risdiplam->pre_mRNA Binds to 5'ss & ESE2 Risdiplam->U1_snRNP Stabilizes Interaction Truncated_SMN Truncated SMN Protein (Unstable) Ribosome->Truncated_SMN Functional_SMN Full-length Functional SMN Protein Ribosome->Functional_SMN Motor_Neuron_Survival Motor Neuron Survival & Function Functional_SMN->Motor_Neuron_Survival Promotes

Caption: Mechanism of action of Risdiplam as an SMN2 splicing modifier.

Large-Scale Synthesis of Risdiplam

The synthesis of Risdiplam on a large scale requires a convergent and efficient strategy. A notable approach avoids the use of palladium catalysis in the final steps, which is advantageous for pharmaceutical manufacturing due to the elimination of potential metal contamination and the associated purification challenges. The following protocol is a representative multi-step synthesis.

Experimental Workflow

Risdiplam_Synthesis_Workflow cluster_synthesis Multi-step Synthesis cluster_preclinical Preclinical Evaluation Start Starting Materials: Ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylate Step1 Step 1: Synthesis of Key Intermediate (Copper(I)-catalyzed heterocyclization) Start->Step1 Intermediate Intermediate: 2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one Step1->Intermediate Step2 Step 2: Introduction of the Spirocyclic Moiety Intermediate->Step2 Crude Crude Risdiplam Step2->Crude Purification Purification (Crystallization) Crude->Purification Final Final Product: Risdiplam (>99.8% Purity) Purification->Final InVitro In Vitro Studies: - SMN2 Splicing Assay - SMN Protein Quantification Final->InVitro InVivo In Vivo Studies: - SMA Mouse Models - Pharmacokinetics - Toxicology Final->InVivo Data Data Analysis InVitro->Data InVivo->Data

Caption: General workflow for the synthesis and preclinical evaluation of Risdiplam.

Experimental Protocols

Step 1: Synthesis of 2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one (Key Intermediate)

This key step involves the construction of the pyrido[1,2-a]pyrimidin-4-one core via a copper(I)-catalyzed heterocyclization.[7]

  • Materials:

    • Ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylate

    • Appropriate fluorinated pyridine precursor

    • Copper(I) catalyst

    • Suitable base

    • High-boiling point solvent (e.g., DMF, DMSO)

  • Procedure:

    • To a multi-neck, round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the starting ethyl carboxylate, the fluorinated pyridine precursor, and the solvent.

    • Degas the mixture with nitrogen for 30 minutes.

    • Add the copper(I) catalyst and the base under a nitrogen atmosphere.

    • Heat the reaction mixture to the specified temperature (typically >100 °C) and monitor the reaction progress by HPLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization to obtain the key intermediate.

Step 2: Synthesis of Risdiplam

This step involves the nucleophilic aromatic substitution of the fluorine atom on the key intermediate with 4,7-diazaspiro[2.5]octane.

  • Materials:

    • 2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

    • 4,7-diazaspiro[2.5]octane (or a suitable salt thereof)

    • A non-nucleophilic base (e.g., DIPEA)

    • A polar aprotic solvent (e.g., NMP, DMSO)

  • Procedure:

    • In a suitable reactor, dissolve the key intermediate in the chosen solvent.

    • Add the 4,7-diazaspiro[2.5]octane and the base.

    • Heat the mixture to an elevated temperature (e.g., 120-150 °C) and monitor the reaction by HPLC.

    • Once the reaction is complete, cool the mixture and dilute with water to precipitate the crude product.

    • Filter the solid, wash with water, and then a non-polar solvent (e.g., hexane) to remove impurities.

    • Further purify the crude Risdiplam by recrystallization from a suitable solvent system to achieve high purity (>99.8%).[7]

Quantitative Data for Large-Scale Synthesis
ParameterValueReference
Overall Yield ~20% (from ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylate)[7]
Final Purity (HPLC) >99.8%[7]
Scale Multi-kilogram[1]
Key Catalyst Copper(I)[7]
Purification Method Crystallization (Chromatography-free)[7]

Preclinical Data

The efficacy of Risdiplam was evaluated in various preclinical models of SMA. These studies demonstrated a dose-dependent increase in SMN protein levels in both the central nervous system (CNS) and peripheral tissues.

In Vivo Efficacy in SMA Mouse Models
Animal ModelDoseSMN Protein Increase (Brain)SMN Protein Increase (Muscle)OutcomeReference
SMA Mouse Model0.1 mg/kg/day28%32%Improved motor function, survival, and body weight[2]
SMA Mouse Model1 mg/kg/day206%210%Improved motor function, survival, and body weight[2]
C/C-allele mice (mild SMA)1, 3, 10 mg/kg/day (oral)Dose-dependent increaseDose-dependent increaseIncreased SMN protein levels[8]
Δ7 mouse model (severe SMA)(ip injection)Dose-dependent increaseDose-dependent increaseIncreased SMN protein levels[8]

These preclinical findings were instrumental in advancing Risdiplam to clinical trials, where it has shown significant benefit for SMA patients.[2][9] The ability to synthesize this complex heterocyclic molecule on a large scale was a critical enabling factor in its successful development.

References

Application Notes and Protocols for 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a synthetic intermediate in the development of kinase inhibitors. Its unique structural arrangement, featuring a bromo-substituted pyridine ring linked to a pyrazolyl-pyridine moiety, offers versatile handles for chemical modification through various cross-coupling reactions. This compound is of particular interest for the synthesis of fused heterocyclic systems, such as pyrrolo[2,3-b]pyridines, which are scaffolds for potent and selective inhibitors of critical cellular kinases.

The bromine atom on the pyridine ring serves as a reactive site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize the pharmacological properties of lead compounds. The pyrazolyl-pyridine substructure is a recognized pharmacophore in many kinase inhibitors, contributing to the binding affinity and selectivity for the target enzyme.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on its application in the discovery of Serum and Glucocorticoid-regulated Kinase 1 (SGK-1) inhibitors.

Application Notes

Primary Application: Intermediate for the Synthesis of Kinase Inhibitors.

This compound (CAS 446880-81-5) is a crucial intermediate in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which have been identified as potent inhibitors of SGK-1.[1] SGK-1 is a serine/threonine kinase that plays a significant role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[2] Dysregulation of SGK-1 activity has been implicated in the pathophysiology of several diseases, including cancer, diabetes, and hypertension, making it an attractive target for therapeutic intervention.[2][3]

The synthesis of these inhibitors typically involves a multi-step sequence where the bromo-substituent of the title compound is displaced or utilized in a cyclization reaction to form the pyrrolo[2,3-b]pyridine core. The general synthetic strategy highlights the importance of this intermediate in accessing complex heterocyclic scaffolds with therapeutic potential.

Key Synthetic Transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 2-position of the pyridine ring is highly amenable to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and amino groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[4][5][6]

  • Synthesis of Fused Heterocyclic Systems: The compound serves as a precursor for the construction of fused ring systems, such as the 1H-pyrrolo[2,3-b]pyridine scaffold, which is a core component of many kinase inhibitors.[1]

Quantitative Data

While specific inhibitory data for this compound itself is not available as it is an intermediate, the following table summarizes the biological activity of the final 1H-pyrrolo[2,3-b]pyridine compounds synthesized using this intermediate, as described in patent WO2006063167A1.[1] This data underscores the utility of the title compound in generating potent kinase inhibitors.

Final Compound ID (from WO2006063167A1)Target KinaseIC50 (nM)
Example 53SGK-1< 100
Example 59SGK-1< 100
Example 60SGK-1< 100

Experimental Protocols

Protocol 1: Illustrative Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes for similar pyrazolyl-pyridine structures.

Materials:

  • 2-Bromo-4-hydrazinopyridine

  • 1-(Pyridin-2-yl)ethanone

  • Appropriate solvent (e.g., ethanol, acetic acid)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Condensation: In a round-bottom flask, dissolve 1-(Pyridin-2-yl)ethanone (1.0 eq) in a suitable solvent such as ethanol.

  • To this solution, add 2-Bromo-4-hydrazinopyridine (1.1 eq).

  • If required, add a catalytic amount of acid (e.g., acetic acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: Once the condensation is complete, the intermediate hydrazone can be cyclized to the pyrazole. This may occur in situ or require a subsequent step with a suitable reagent.

  • Work-up: After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Application in the Synthesis of a 1H-Pyrrolo[2,3-b]pyridine Derivative (Suzuki Coupling)

This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound as the starting material to introduce a substituent at the 2-position of the pyridine ring, a key step towards the synthesis of SGK-1 inhibitors.[4][5][7]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-carboxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aryl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine derivative.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Target Compound cluster_application Application in Kinase Inhibitor Synthesis start Starting Materials (2-Bromo-4-hydrazinopyridine, 1-(Pyridin-2-yl)ethanone) reaction Condensation & Cyclization start->reaction Solvent, Heat purification Purification (Column Chromatography) reaction->purification product 2-Bromo-4-(3-(pyridin-2-yl)- 1H-pyrazol-4-yl)pyridine purification->product intermediate 2-Bromo-4-(3-(pyridin-2-yl)- 1H-pyrazol-4-yl)pyridine coupling Suzuki Coupling (with Arylboronic Acid) intermediate->coupling Pd Catalyst, Base cyclization Further Cyclization/ Modification coupling->cyclization final_product 1H-Pyrrolo[2,3-b]pyridine (SGK-1 Inhibitor) cyclization->final_product

Caption: Synthetic workflow for the preparation and application of the title compound.

signaling_pathway cluster_pathway Simplified SGK-1 Signaling Pathway and Inhibition PI3K PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK-1 PDK1->SGK1 Activation mTORC2->SGK1 Activation Downstream Downstream Effectors (e.g., NDRG1, FOXO3a) SGK1->Downstream Phosphorylation CellResponse Cellular Responses (Survival, Proliferation) Downstream->CellResponse Inhibitor 1H-Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->SGK1

Caption: Inhibition of the SGK-1 signaling pathway by a synthesized derivative.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 2-Bromopyridine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the Suzuki-Miyaura cross-coupling of 2-bromopyridine, a crucial reaction in the synthesis of many pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki couplings with 2-bromopyridine often low-yielding?

Low yields in the Suzuki coupling of 2-bromopyridines are a common challenge due to a combination of factors. The electron-deficient nature of the pyridine ring can affect the catalytic cycle, and the nitrogen atom in the pyridine can coordinate with the palladium catalyst, leading to deactivation.[1] Key issues include:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can bind to the palladium catalyst, forming inactive complexes.[1] The use of bulky, electron-rich phosphine ligands can help mitigate this issue.

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl compounds like 2-bromopyridine.[1]

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is particularly common when using aqueous bases.[1][2]

  • Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, leading to a sluggish and incomplete reaction.[1]

Q2: Is it necessary to run the Suzuki coupling of 2-bromopyridine under an inert atmosphere?

Yes, it is strongly recommended. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for optimal and reproducible results.[1] Oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[1]

Q3: What is the function of the base in the Suzuki coupling reaction?

The base is a critical component of the Suzuki coupling and performs several essential functions. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[1][2][3] The base also assists in the reductive elimination step, which regenerates the active Pd(0) catalyst.[1]

Q4: Which is a more suitable coupling partner: 2-bromopyridine or 2-chloropyridine?

Generally, aryl bromides like 2-bromopyridine are more reactive than aryl chlorides in Suzuki coupling reactions.[1] The carbon-bromine bond is weaker than the carbon-chlorine bond, which makes the oxidative addition step of the catalytic cycle more favorable.[1] While couplings with 2-chloropyridines are possible, they often necessitate more specialized and highly active catalyst systems.[1][2]

Troubleshooting Guide

Problem 1: Low or no conversion of starting material.

If you observe unreacted 2-bromopyridine, consider the following troubleshooting steps:

  • Increase Reaction Temperature: Cautiously increasing the reaction temperature can improve the reaction rate and drive the reaction to completion.[1][2]

  • Screen Different Catalysts and Ligands: The choice of catalyst and ligand is critical. For challenging substrates like 2-bromopyridines, bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective.[1] Pre-formed palladium complexes with these ligands, known as Buchwald precatalysts, are also highly recommended.[1]

  • Evaluate Base Strength: The base may not be strong enough to facilitate the transmetalation step efficiently.[1] Consider screening stronger bases like K₃PO₄ or Cs₂CO₃.[1][3]

Problem 2: Significant formation of byproducts (homocoupling and/or debromination).

The presence of side products can significantly lower the yield of the desired product.

  • Minimizing Homocoupling: The formation of a biaryl product from the self-coupling of two boronic acid molecules is often caused by the presence of oxygen.[1] To minimize this side reaction, ensure all solvents and the reaction mixture are thoroughly degassed.[1] Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen.[1] Maintaining a positive pressure of an inert gas throughout the reaction is also crucial.

  • Preventing Debromination (Protodehalogenation): The replacement of the bromine atom on the pyridine ring with a hydrogen atom is another common side reaction. This can be influenced by the solvent, base, and temperature. Using anhydrous solvents and ensuring all glassware is thoroughly dried can help reduce this side reaction.[4]

Problem 3: Protodeboronation of the boronic acid.

If you suspect the boronic acid is decomposing, consider these options:

  • Use Boronic Esters or Trifluoroborate Salts: More stable boronic acid derivatives, such as pinacol esters or potassium trifluoroborate salts, are less prone to protodeboronation.[1][2]

  • Anhydrous Conditions: If using a boronic acid, ensure the reaction conditions are strictly anhydrous, as water can facilitate this side reaction.

Data on Reaction Conditions

The following tables summarize the influence of different parameters on the yield of Suzuki coupling reactions with 2-substituted pyridines. This data is compiled from various sources and serves as a general guide for optimization.

Table 1: Effect of Catalyst and Ligand on Yield

Palladium Source (mol%)Ligand (mol%)Typical Yield RangeNotes
Pd(OAc)₂ (2-5)PPh₃ (4-10)Low to ModerateProne to catalyst deactivation with pyridinic substrates.
Pd₂(dba)₃ (1-3)SPhos (2-6)Moderate to HighBulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.
Pd(PPh₃)₄ (2-5)NoneLow to HighCan be effective, but ligandless systems are often less robust.
Buchwald Precatalysts (e.g., XPhos-Pd-G3) (1-3)(Internal)High to ExcellentOften provide superior results due to high activity and stability.[1]

Table 2: Effect of Base and Solvent on Yield

Base (Equivalents)Solvent SystemTypical Yield RangeNotes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice.[3]
K₃PO₄ (2-3)THF/H₂OHigh to ExcellentA strong base that can be very effective, particularly for less reactive substrates.[1][3]
Cs₂CO₃ (2-3)DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[1][3]
Na₂CO₃ (2-3)DMFModerate to HighDMF can aid in the solubility of starting materials.[1][3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.

  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine 2-bromopyridine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[1]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three to five times.[2]

  • Solvent Addition: Add the degassed solvent(s) via syringe.[1]

  • Catalyst Addition: Add the palladium catalyst and, if separate, the ligand under a positive pressure of inert gas.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][2]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][2] The organic layer is then dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by an appropriate method, such as column chromatography.

Visualizations

Suzuki_Troubleshooting_Workflow start Low Yield in 2-Bromopyridine Suzuki Coupling check_sm Starting Materials Intact? start->check_sm check_byproducts Significant Byproducts? check_sm->check_byproducts No optimize_catalyst Optimize Catalyst System - Bulky, electron-rich ligands (SPhos, XPhos) - Buchwald precatalysts check_sm->optimize_catalyst Yes homocoupling Homocoupling Observed? check_byproducts->homocoupling Yes end Improved Yield check_byproducts->end No increase_temp Increase Reaction Temperature optimize_catalyst->increase_temp screen_base Screen Stronger Bases (K3PO4, Cs2CO3) increase_temp->screen_base screen_base->end debromination Debromination Observed? homocoupling->debromination No degas Thoroughly Degas Solvents and Reaction Mixture homocoupling->degas Yes anhydrous Use Anhydrous Solvents debromination->anhydrous Yes boronic_ester Consider Boronic Ester or Trifluoroborate Salt debromination->boronic_ester No degas->end anhydrous->end boronic_ester->end

Caption: Troubleshooting workflow for low-yielding 2-bromopyridine Suzuki coupling.

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (2-Bromopyridine) pd_complex1 R¹-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L_n-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 R¹-R² (Product) boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation X⁻

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Minimizing Byproducts in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges related to byproduct formation during the synthesis of pyrazole derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, alongside detailed experimental protocols and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in pyrazole synthesis and why does it form?

A1: The most prevalent byproduct in pyrazole synthesis is the formation of regioisomers.[1][2] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates which then cyclize to form a mixture of pyrazole regioisomers.[1] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[2]

Q2: How can I control regioselectivity and minimize the formation of unwanted regioisomers?

A2: Controlling regioselectivity is a critical aspect of pyrazole synthesis. Several strategies can be employed:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly increase regioselectivity in favor of a specific isomer.[2][3]

  • pH Control: Adjusting the pH of the reaction mixture can influence the initial site of attack by the hydrazine.[2] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[2]

  • Reaction Temperature: Temperature can play a role in controlling which regioisomer is favored. Optimization of the reaction temperature is crucial.[4]

  • Catalyst Selection: The choice of catalyst can influence the reaction pathway and, consequently, the regioselectivity.[5]

Q3: My reaction is suffering from low conversion rates. What are the potential causes and solutions?

A3: Low conversion rates can be attributed to several factors:

  • Purity of Starting Materials: Impurities in the hydrazine or 1,3-dicarbonyl compounds can lead to unwanted side reactions and inhibit the desired transformation. Ensure the use of high-purity starting materials.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst all play a significant role. If you observe low conversion, consider increasing the reaction temperature or prolonging the reaction time, while monitoring the progress by TLC.[1] The choice of solvent (e.g., aprotic dipolar solvents like DMF or DMSO) and catalyst (e.g., nano-ZnO) can also dramatically impact reaction rates and yields.[1][5]

  • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can slow down the reaction. In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary.[1]

Q4: I am observing colored impurities in my reaction mixture. What is the likely cause and how can I prevent it?

A4: The formation of yellow or red colored impurities is often due to the decomposition of hydrazine starting materials or the oxidation of reaction intermediates.[1] To mitigate this, ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon), especially if the reagents or intermediates are known to be sensitive to air and oxidation. Using freshly distilled or purified hydrazines can also help.

Q5: In my metal-catalyzed N-arylation of a pyrazole, I am isolating biaryl byproducts. How can I minimize this side reaction?

A5: Biaryl formation is a common side reaction in metal-catalyzed N-arylation reactions (e.g., using copper or palladium catalysts), arising from the homocoupling of the aryl halide starting material.[1] To suppress this byproduct, you can try the following:

  • Lower Reaction Temperature: Higher temperatures can sometimes favor the C-C homocoupling.[1]

  • Ligand Screening: The choice of ligand is crucial. Some ligands are better at promoting the desired C-N bond formation over C-C coupling.[1]

  • Adjust Stoichiometry: Carefully controlling the ratio of reactants can sometimes minimize the formation of biaryl byproducts.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your pyrazole synthesis experiments.

Issue 1: A mixture of regioisomers is observed by NMR.

  • Symptom: ¹H and ¹³C NMR spectra of the crude product show two sets of signals for the pyrazole core and its substituents.

  • Troubleshooting Workflow:

    start Mixture of regioisomers detected solvent Modify Solvent System start->solvent temp Optimize Temperature start->temp ph Adjust pH start->ph purify Purify via Column Chromatography solvent->purify temp->purify ph->purify

    Troubleshooting workflow for regioisomer formation.
  • Solutions:

    • Change Solvent: Switch to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) to enhance regioselectivity.[2][3]

    • Optimize Temperature: Systematically vary the reaction temperature to determine if one regioisomer is kinetically or thermodynamically favored.[4]

    • Adjust pH: Investigate the effect of acidic or basic conditions on the regiochemical outcome.[2]

    • Purification: If the formation of regioisomers cannot be completely suppressed, they can often be separated by silica gel column chromatography.[1]

Issue 2: The reaction has stalled, with significant starting material remaining.

  • Symptom: TLC analysis shows a significant amount of unreacted starting materials even after a prolonged reaction time.[1]

  • Troubleshooting Workflow:

    start Reaction Stalled purity Check Purity of Starting Materials start->purity temp_time Increase Temperature or Reaction Time start->temp_time catalyst Screen Catalysts start->catalyst solvent Change Solvent start->solvent monitor Monitor by TLC temp_time->monitor catalyst->monitor solvent->monitor

    Troubleshooting workflow for low conversion.
  • Solutions:

    • Verify Reagent Purity: Ensure the hydrazine and 1,3-dicarbonyl compound are of high purity.[1]

    • Increase Temperature/Time: Gradually increase the reaction temperature and monitor for the consumption of starting materials by TLC.[1]

    • Catalyst Screening: If applicable, screen different catalysts (e.g., nano-ZnO) that have been shown to be effective for pyrazole synthesis.[1][5]

    • Solvent Optimization: Test different solvents, such as aprotic dipolar solvents (DMF, DMSO) which can sometimes improve reaction rates.[1]

Quantitative Data Summary

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

Entry1,3-Dicarbonyl CompoundHydrazineSolventRegioisomeric Ratio (Major:Minor)Reference
11-Phenyl-1,3-butanedioneMethylhydrazineEthanol85:15[2]
21-Phenyl-1,3-butanedioneMethylhydrazineTFE>95:5[2][3]
31-(4-Chlorophenyl)-1,3-butanedionePhenylhydrazineEthanol70:30[2]
41-(4-Chlorophenyl)-1,3-butanedionePhenylhydrazineHFIP>98:2[3]

Table 2: Optimization of Reaction Conditions for Nano-ZnO Catalyzed Pyrazole Synthesis

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
15EthanolRoom Temp1275[1][5]
210EthanolRoom Temp691[1][5]
310MethanolRoom Temp885[5]
410Ethanol60488[5]

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis using TFE

This protocol describes a general procedure for the regioselective synthesis of a pyrazole using 2,2,2-trifluoroethanol (TFE) as the solvent.

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Substituted hydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE.

    • Add the substituted hydrazine dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the TFE under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]

Protocol 2: Nano-ZnO Catalyzed Pyrazole Synthesis

This protocol provides a method for an efficient and environmentally friendly synthesis of 1,3,5-substituted pyrazoles.

  • Materials:

    • Phenylhydrazine (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • nano-ZnO (10 mol%)

    • Ethanol (10 mL)

  • Procedure:

    • In a round-bottom flask, prepare a mixture of phenylhydrazine, ethyl acetoacetate, and nano-ZnO in ethanol.

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, separate the catalyst by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.[1][5]

Protocol 3: Minimizing Biaryl Formation in Copper-Catalyzed N-Arylation

This protocol outlines a general procedure for the copper-catalyzed N-arylation of a pyrazole, with considerations for minimizing biaryl byproduct formation.

  • Materials:

    • Pyrazole (1.0 mmol)

    • Aryl halide (1.2 mmol)

    • CuI (5 mol%)

    • Diamine ligand (10 mol%)

    • K₂CO₃ (2.0 mmol)

    • Solvent (e.g., DMF)

  • Procedure:

    • To an oven-dried Schlenk tube, add CuI, the diamine ligand, and K₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., argon).

    • Add the pyrazole, aryl halide, and solvent.

    • Heat the reaction mixture at a controlled temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.[1]

Visualizations

cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl path_a Attack at Carbonyl A dicarbonyl->path_a path_b Attack at Carbonyl B dicarbonyl->path_b hydrazine Substituted Hydrazine hydrazine->path_a hydrazine->path_b regio_a Regioisomer A (Desired Product) path_a->regio_a regio_b Regioisomer B (Byproduct) path_b->regio_b

Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

References

Technical Support Center: Improving the Solubility of Pyyridine-Pyrazole Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with pyridine-pyrazole compounds in biological assays. This guide provides practical troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome these common hurdles.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My pyridine-pyrazole compound precipitated out of solution when I diluted my DMSO stock into the aqueous assay buffer. What should I do?

A1: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer, a problem often encountered with hydrophobic molecules like many pyridine-pyrazole derivatives.[1]

Here are a few troubleshooting steps:

  • Lower the Final Compound Concentration: Determine if the current concentration is essential for the assay. If possible, lower the concentration to a level below the compound's aqueous solubility limit.

  • Increase the Co-solvent Concentration: If the assay can tolerate it, slightly increasing the final concentration of your organic co-solvent (e.g., from 0.5% to 1% DMSO) might be enough to keep the compound in solution. Always check the tolerance of your biological assay for the specific co-solvent.

  • Change the Co-solvent: Some assays may tolerate other co-solvents better than DMSO. Consider solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[2]

  • Adjust the pH: The solubility of pyridine-pyrazole compounds can be pH-dependent due to the presence of basic nitrogen atoms in the pyridine and pyrazole rings.[3] Modifying the pH of the assay buffer (if the assay permits) can significantly increase solubility. For basic compounds, lowering the pH will generally increase solubility.

Q2: I'm observing inconsistent results in my biological assay, which I suspect is due to poor solubility. How can I confirm this?

A2: Inconsistent assay results are a classic sign of a compound's poor solubility. You can confirm this by:

  • Visual Inspection: After diluting your compound in the assay buffer, let it sit for a while and visually inspect for any signs of precipitation or cloudiness. You can also centrifuge the plate and look for a pellet.

  • Solubility Assays: Perform a kinetic or thermodynamic solubility assay to determine the actual solubility of your compound in the specific assay buffer. This will give you a quantitative measure of its solubility limit.

  • Nephelometry: This technique measures light scattering caused by insoluble particles and can be used to detect precipitation in a high-throughput manner.

Q3: I need to use a high concentration of my pyridine-pyrazole compound in my assay, but it's not soluble enough. What are my options?

A3: When high concentrations are necessary, you may need to employ more advanced formulation strategies:

  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used type.[1]

    • Surfactants: Surfactants like Tween-80 can form micelles that encapsulate insoluble compounds, increasing their apparent solubility.[1]

  • Solid Dispersions: Creating an amorphous solid dispersion of your compound in a polymer matrix can significantly enhance its dissolution rate and apparent solubility. This is a more advanced technique typically used in later-stage drug development but can be adapted for in vitro work.

Frequently Asked Questions (FAQs)

Q1: Why are pyridine-pyrazole compounds often poorly soluble in aqueous solutions?

A1: The pyridine-pyrazole scaffold is largely aromatic and often planar, which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[2] Additionally, these compounds are often quite hydrophobic, further limiting their solubility in aqueous media.

Q2: What is the difference between kinetic and thermodynamic solubility?

A2:

  • Kinetic solubility is the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer. It represents a supersaturated state and is often higher than thermodynamic solubility. This is the more relevant measure for many in vitro assays.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. It is determined by dissolving the solid compound directly in the aqueous buffer and allowing it to reach equilibrium over a longer period.

Q3: How can I structurally modify my pyridine-pyrazole compound to improve its solubility?

A3: Medicinal chemistry strategies can be employed to enhance solubility:

  • Introduce Polar or Ionizable Groups: Adding polar functional groups (e.g., amines, hydroxyls) or ionizable groups (e.g., basic amines, carboxylic acids) can increase a compound's polarity and ability to interact with water. For instance, introducing a basic 1-methylpiperazine group has been explored to improve aqueous solubility.[4]

  • Disrupt Planarity: The planarity of the pyridine-pyrazole core contributes to its low solubility. Introducing non-planar substituents can disrupt crystal packing and improve solubility.[5]

  • Replace Aromatic Rings: Replacing a phenyl ring with a more polar heterocycle can also be an effective strategy to enhance solubility.[4]

Q4: What are the most common co-solvents used to improve the solubility of pyridine-pyrazole compounds?

A4: The most commonly used co-solvents in biological assays are:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • N,N-Dimethylformamide (DMF)

It is crucial to always include a vehicle control in your experiments with the same concentration of the co-solvent to account for any effects of the solvent itself on the biological assay.

Data Presentation

Table 1: Summary of Solubility Enhancement Techniques
TechniqueMechanism of ActionApplicability for Pyridine-Pyrazole Compounds
pH Adjustment Increases the ionization of the compound, which is typically more soluble than the neutral form.Highly applicable, as the pyridine and pyrazole nitrogens are basic and can be protonated at lower pH.
Co-solvents Reduces the polarity of the solvent system, allowing for better solvation of hydrophobic compounds.Widely used and effective for initial troubleshooting and in many standard assays.
Cyclodextrins Encapsulate the hydrophobic compound within a hydrophilic shell, forming an inclusion complex.Very effective for significantly increasing aqueous solubility without altering the compound's structure.
Surfactants Form micelles that encapsulate the compound, increasing its apparent solubility.Useful for highly lipophilic compounds, but potential for surfactant interference with the assay must be evaluated.
Structural Modification Alters the physicochemical properties of the compound itself to be more favorable for dissolution.A long-term strategy in drug discovery to optimize lead compounds.
Table 2: Illustrative Example of Solubility Enhancement for a Pyridine-Pyrazole Compound

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for a specific pyridine-pyrazole compound. It is meant to demonstrate the potential impact of different solubility enhancement techniques.

FormulationAqueous Solubility (µg/mL)Fold Increase
Aqueous Buffer (pH 7.4) 1-
Aqueous Buffer (pH 5.0) 1515x
1% DMSO in Aqueous Buffer (pH 7.4) 1010x
5% HP-β-CD in Aqueous Buffer (pH 7.4) 5050x
1% Tween-80 in Aqueous Buffer (pH 7.4) 3535x

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a pyridine-pyrazole compound in an aqueous buffer.

Materials:

  • Pyridine-pyrazole compound

  • DMSO (high purity)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plates (polypropylene for compound storage, clear for analysis)

  • Plate shaker

  • Plate reader (UV-Vis or other detection method) or HPLC-UV/MS

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the DMSO stock solution.

  • Dilution into Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution into a 96-well analysis plate containing the aqueous buffer (e.g., 198 µL). This will create a range of final compound concentrations with a consistent final DMSO concentration.

  • Incubation: Seal the plate and shake at room temperature for 1-2 hours.

  • Analysis:

    • Direct UV/Vis: If the compound has a strong chromophore, read the absorbance at the compound's λmax. The concentration at which the absorbance plateaus or becomes non-linear indicates the solubility limit.

    • Nephelometry: Measure the light scattering in each well. A sharp increase in scattering indicates precipitation.

    • Filtration/Centrifugation followed by HPLC/MS: For a more accurate measurement, filter or centrifuge the plate to remove any precipitate. Analyze the supernatant by a suitable method like HPLC-UV or LC-MS to quantify the amount of dissolved compound.

Protocol 2: Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of a pyridine-pyrazole compound.

Materials:

  • Solid pyridine-pyrazole compound

  • Aqueous buffer

  • Vials

  • Shaker/incubator

  • Filtration system (e.g., 0.45 µm syringe filters)

  • HPLC-UV/MS for quantification

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials.

  • Filtration: Carefully take an aliquot of the supernatant and filter it to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS against a standard curve.

Visualizations

Solubility_Enhancement_Workflow start Start: Poorly Soluble Pyridine-Pyrazole Compound solubility_assay Determine Kinetic Solubility in Assay Buffer start->solubility_assay is_solubility_sufficient Is Solubility Sufficient for Assay? solubility_assay->is_solubility_sufficient simple_methods Tier 1: Simple Formulation - Adjust pH - Increase Co-solvent % is_solubility_sufficient->simple_methods No end_success Proceed with Biological Assay is_solubility_sufficient->end_success Yes re_evaluate Re-evaluate Solubility simple_methods->re_evaluate is_solubility_sufficient2 Is Solubility Sufficient? re_evaluate->is_solubility_sufficient2 advanced_methods Tier 2: Advanced Formulation - Cyclodextrins - Surfactants is_solubility_sufficient2->advanced_methods No is_solubility_sufficient2->end_success Yes re_evaluate2 Re-evaluate Solubility advanced_methods->re_evaluate2 is_solubility_sufficient3 Is Solubility Sufficient? re_evaluate2->is_solubility_sufficient3 structural_modification Tier 3: Medicinal Chemistry - Structural Modification is_solubility_sufficient3->structural_modification No is_solubility_sufficient3->end_success Yes end_fail Re-design Compound or Assay structural_modification->end_fail Select_Technique start Start: Select Solubility Enhancement Technique is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust Use pH Adjustment is_ionizable->ph_adjust Yes is_assay_sensitive Is the assay sensitive to co-solvents? is_ionizable->is_assay_sensitive No cosolvent Use Co-solvents is_assay_sensitive->cosolvent Yes need_large_increase Is a large solubility increase needed? is_assay_sensitive->need_large_increase No cyclodextrin Use Cyclodextrins need_large_increase->cyclodextrin Yes surfactant Use Surfactants need_large_increase->surfactant If highly lipophilic other_methods Consider other methods (e.g., solid dispersions) cyclodextrin->other_methods surfactant->other_methods

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Buchwald-Hartwig Amination of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for overcoming challenges in the Buchwald-Hartwig amination of pyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst poisoning and reaction inefficiency.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of pyridines often challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning or deactivation and consequently, low reaction yields.[1][2] This coordination competes with the desired catalytic cycle, slowing down or completely inhibiting the reaction.

Q2: What are the common signs of catalyst poisoning or a failed reaction?

A2: Several indicators may suggest a problem with your reaction:

  • Low to no conversion: The most obvious sign is the lack of product formation, as observed by TLC, GC-MS, or LC-MS.

  • Formation of Palladium Black: The appearance of a black precipitate indicates that the active Pd(0) catalyst has agglomerated and crashed out of the solution, rendering it inactive.[2] This can happen if the catalytic cycle is slow due to pyridine inhibition.[1]

  • Stalled Reaction: The reaction may start but then stop before completion, suggesting that the catalyst was initially active but became deactivated over time.[2]

  • Dehalogenation: The starting pyridine halide is consumed, but the desired aminated product is not formed. Instead, a proton replaces the halide.[1]

Q3: How does the choice of ligand impact catalyst poisoning by pyridines?

A3: The ligand plays a critical role in preventing catalyst poisoning. Sterically bulky, electron-rich phosphine ligands are often essential for the successful amination of pyridines.[1][2] These ligands:

  • Sterically shield the palladium center: The bulkiness of the ligand can physically block the pyridine nitrogen from coordinating to the metal.

  • Increase electron density on the palladium: This can promote the desired steps in the catalytic cycle and potentially weaken the bond between palladium and the pyridine nitrogen.[1]

Commonly successful ligands for pyridine amination include biaryl phosphine ligands like XPhos, SPhos, and RuPhos, as well as bulky trialkylphosphines such as P(t-Bu)₃.[1][2]

Q4: Can the palladium precatalyst influence the outcome of the reaction?

Q5: What is the role of the base, and which one should I choose?

A5: The base is crucial for deprotonating the amine and facilitating the catalytic cycle.[2][4] The choice of base is highly dependent on the specific substrates and their functional group tolerance.[5]

  • Strong bases like NaOtBu and LHMDS often lead to faster reaction rates but are incompatible with sensitive functional groups like esters and nitro groups.[6]

  • Weaker inorganic bases such as Cs₂CO₃ and K₃PO₄ offer better functional group tolerance.[6][7] Cs₂CO₃ is often an excellent choice due to its unique properties.[7]

  • The physical properties of the base, such as particle size, can also impact the reaction, especially in large-scale reactions.[3]

Q6: Which solvents are recommended for the Buchwald-Hartwig amination of pyridines?

A6: Toluene and 1,4-dioxane are the most commonly used and effective solvents for this reaction.[2][8] Ethereal solvents like THF and aromatic solvents are generally good choices.[3] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine itself as a solvent, as they can inhibit the reaction by coordinating to the palladium catalyst.[3]

Troubleshooting Guide

Problem 1: Low or No Product Conversion
Possible Cause Suggested Solution
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a bulkier, electron-rich ligand: Try ligands such as XPhos, SPhos, or RuPhos.[1][2] 2. Use a precatalyst: Employ a well-defined palladium precatalyst (e.g., a G4-XPhos precatalyst). 3. Increase catalyst loading: A modest increase from 1 mol% to 3 mol% might overcome partial deactivation.[1]
Inefficient Oxidative Addition 1. Change the halide: If possible, switch from a pyridine chloride to a bromide or iodide, which are more reactive.[1][5] 2. Increase reaction temperature: Cautiously increase the temperature in 10-20 °C increments, monitoring for decomposition.[1]
Poor Reagent Purity or Inertness 1. Ensure anhydrous and anaerobic conditions: Use freshly dried solvents and degas the reaction mixture.[2] All palladium catalysts, once activated by the base, are sensitive to air.[9] 2. Use high-purity reagents: Impurities in starting materials can act as catalyst poisons.
Reagent Insolubility 1. Change the solvent: If starting materials or the base are not dissolving, try a different recommended solvent like toluene or 1,4-dioxane.[2]
Problem 2: Formation of Palladium Black (Catalyst Decomposition)
Possible Cause Suggested Solution
Slow Catalysis Leading to Agglomeration This often occurs when pyridine inhibition slows the catalytic cycle, increasing the lifetime of the active Pd(0) species in solution and allowing it to agglomerate.[1] The solutions are the same as for overcoming catalyst poisoning (see above): use a bulkier ligand, a precatalyst, and optimize reaction conditions to accelerate the catalytic cycle.
High Reaction Temperature Prolonged heating at high temperatures (>120 °C) can cause thermal decomposition of the catalyst.[2] Lower the reaction temperature to 80-100 °C and potentially increase the reaction time.[2][3]
Problem 3: Significant Byproduct Formation (e.g., Dehalogenation)
Possible Cause Suggested Solution
Unfavorable Reaction Kinetics The rates of desired reductive elimination versus side reactions like dehalogenation can be influenced by reaction parameters. 1. Optimize ligand and base: Screen different combinations of bulky ligands and bases. 2. Lower the reaction temperature: Higher temperatures can sometimes favor dehalogenation.[1]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Pyridine Halide:

  • Reaction Setup:

    • Oven-dry all glassware and allow it to cool under an inert atmosphere (nitrogen or argon).

    • To the reaction vessel, add the pyridine halide (1.0 eq), the amine (1.2 eq), the base (e.g., NaOtBu, 1.4 eq), and the palladium precatalyst (e.g., G4-XPhos, 1-3 mol%) and ligand (if not using a precatalyst).

    • Seal the vessel and purge with an inert gas for several minutes.

    • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction Execution:

    • Stir the mixture at the desired temperature (typically 80-110 °C).[2]

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a plug of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Troubleshooting Process

Below are diagrams to illustrate key concepts and workflows for troubleshooting the Buchwald-Hartwig amination of pyridines.

G Catalyst Poisoning Pathway in Pyridine Amination cluster_cycle Desired Catalytic Cycle cluster_poison Poisoning Pathway cluster_solution Solution A Active Pd(0)L B Oxidative Addition (Py-X) A->B I Inactive Pd(0)L(Py) Complex (Poisoned Catalyst) A->I Coordination of Pyridine Nitrogen C Amine Coordination & Deprotonation B->C D Reductive Elimination C->D D->A E Product (Py-NRR') D->E P Pyridine Substrate P->I S Bulky Ligand (e.g., XPhos) Steric Hindrance S->A Stabilizes & Protects Pd(0) Center

Caption: Catalyst poisoning by pyridine and the role of bulky ligands.

G Troubleshooting Workflow for Low Yield Start Low or No Yield Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Screen_Ligand Screen Bulky Ligands (XPhos, SPhos, etc.) Check_Inert->Screen_Ligand If conditions are good Screen_Base Screen Bases (NaOtBu, Cs2CO3, K3PO4) Screen_Ligand->Screen_Base If yield is still low Success Successful Reaction Screen_Ligand->Success If yield improves Screen_Solvent Screen Solvents (Toluene, Dioxane) Screen_Base->Screen_Solvent If yield is still low Screen_Base->Success If yield improves Optimize_Temp Optimize Temperature (80-110 °C) Screen_Solvent->Optimize_Temp If yield is still low Screen_Solvent->Success If yield improves Change_Halide Consider Changing Halide (Cl -> Br -> I) Optimize_Temp->Change_Halide If yield is still low Optimize_Temp->Success If yield improves Change_Halide->Success If yield improves

Caption: A step-by-step workflow for troubleshooting low yields.

G Catalyst State and Reaction Outcome Precatalyst Pd Precatalyst Active_Pd0 Active LPd(0) Precatalyst->Active_Pd0 Base Activation Productive_Cycle Productive Catalytic Cycle Active_Pd0->Productive_Cycle Fast Turnover Poisoned_Catalyst Poisoned Catalyst [LPd(Py)] Active_Pd0->Poisoned_Catalyst Pyridine Coordination (Slow Turnover) Decomposition Decomposition (Palladium Black) Active_Pd0->Decomposition Slow Catalysis (High Temp) Product Desired Product Productive_Cycle->Product No_Reaction No Reaction Poisoned_Catalyst->No_Reaction Decomposition->No_Reaction

Caption: Relationship between catalyst state and reaction outcome.

References

Technical Support Center: Optimization of Reaction Conditions for Functionalizing Bipyridyl Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of bipyridyl pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when functionalizing bipyridyl pyrazoles?

A1: The primary challenges in functionalizing bipyridyl pyrazoles often stem from the inherent properties of the heterocyclic rings. The pyridine and pyrazole moieties can act as ligands for the metal catalyst, leading to catalyst inhibition or poisoning.[1] Other common issues include achieving regioselectivity, low reaction yields, and the occurrence of side reactions such as hydrodehalogenation or homocoupling. For nitrogen-rich heterocycles, the presence of acidic N-H groups can also interfere with catalytic cycles.[1]

Q2: How do I choose the appropriate palladium catalyst and ligand for a Suzuki-Miyaura coupling to synthesize or functionalize a bipyridyl pyrazole?

A2: The choice of catalyst and ligand is critical. For Suzuki-Miyaura reactions involving pyridyl and pyrazolyl halides, modern palladium precatalysts are often more effective than traditional sources like Pd(OAc)₂.[2] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), can enhance catalytic activity and prevent catalyst deactivation.[3][4] The selection should be based on the specific substrates, with sterically hindered substrates often benefiting from bulkier ligands.[2][5]

Q3: My Buchwald-Hartwig amination of a bipyridyl pyrazole halide is giving low yields. What should I check first?

A3: For low-yielding Buchwald-Hartwig reactions, the first step is to ensure anhydrous and anaerobic conditions, as oxygen can deactivate the palladium catalyst.[2] The purity of the aryl halide, amine, catalyst, and ligand is also paramount. The choice of base is another critical factor; strong bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for substrates with sensitive functional groups.[2][5]

Q4: I am observing poor regioselectivity in the C-H functionalization of my bipyridyl pyrazole. How can I improve it?

A4: Achieving regioselectivity in C-H functionalization is a significant challenge due to multiple potential reaction sites. The directing group strategy is a powerful approach to control selectivity.[6][7] The inherent electronic properties of the pyrazole and pyridine rings also influence reactivity, with the C-5 position of the pyrazole often being the most acidic and reactive.[8] Fine-tuning of reaction conditions, including the solvent and catalyst system, can also influence the regiochemical outcome.[9]

Q5: What are common side reactions in palladium-catalyzed cross-coupling of bipyridyl pyrazoles and how can they be minimized?

A5: Common side reactions include hydrodehalogenation (replacement of the halogen with hydrogen), homocoupling of the starting materials, and protodeboronation of boronic acids in Suzuki-Miyaura reactions.[1][2] To minimize these, it is important to use degassed solvents, high-purity reagents, and an appropriate base. Optimizing the reaction temperature and time can also help to favor the desired cross-coupling pathway.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions
Problem Possible Cause Troubleshooting Steps
Low or No Yield 1. Catalyst deactivation by pyridine/pyrazole nitrogen.[1] 2. Poor quality or decomposition of boronic acid.[10] 3. Ineffective base.[11][12] 4. Insufficiently degassed solvents.[10]1. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to shield the metal center.[4] 2. Use fresh, high-purity boronic acid or a boronate ester for increased stability. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Inorganic bases are often superior to organic bases in aqueous media.[11] 4. Thoroughly degas all solvents by sparging with an inert gas (N₂ or Ar).[10]
Protodeboronation of Pyridylboronic Acid The pyridylboronic acid is unstable under the reaction conditions, leading to deborylation.[1]1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Switch to a more stable boronate ester (e.g., pinacol ester). 3. Use KF as the base, which can sometimes stabilize the boronic acid.[13]
Homocoupling of Starting Materials The reaction conditions favor the coupling of two molecules of the same starting material.1. Lower the reaction temperature. 2. Decrease the catalyst loading. 3. Ensure a proper stoichiometric ratio of the coupling partners.
Buchwald-Hartwig Amination
Problem Possible Cause Troubleshooting Steps
Low or No Yield 1. Catalyst inhibition by the bipyridyl pyrazole substrate. 2. Inactive catalyst or ligand.[2] 3. Inappropriate base for the substrate.[2][5] 4. Presence of oxygen or moisture.[2]1. Employ sterically hindered biarylphosphine ligands to promote the reaction.[14] 2. Use a fresh, high-quality palladium precatalyst and ligand. 3. Screen a panel of bases (e.g., NaOtBu, LiHMDS, Cs₂CO₃, K₃PO₄). Weaker bases may be required for sensitive substrates. 4. Ensure the reaction is set up under a strictly inert atmosphere with anhydrous solvents.
Decomposition of Starting Material or Product The base is too strong or the temperature is too high, leading to degradation of sensitive functional groups.[2]1. Switch to a milder base such as Cs₂CO₃ or K₃PO₄.[2] 2. Lower the reaction temperature and monitor the reaction progress closely.
Formation of Side Products (e.g., Hydrodehalogenation) The catalytic cycle is diverted to undesired pathways.[2]1. Optimize the ligand-to-metal ratio. 2. Adjust the reaction temperature and time. 3. Ensure the absence of water, which can be a source of protons for hydrodehalogenation.[2]
C-H Functionalization
Problem Possible Cause Troubleshooting Steps
Low Reactivity 1. The C-H bond is not sufficiently activated. 2. The directing group is ineffective. 3. Catalyst poisoning by the heterocyclic substrate.[6][7]1. Increase the reaction temperature. 2. Screen different directing groups if applicable. 3. Use a higher catalyst loading or a more robust catalyst system.[9]
Poor Regioselectivity Multiple C-H bonds have similar reactivity.1. Employ a directing group to favor functionalization at a specific position.[6] 2. Modify the electronic properties of the substrate. 3. Screen different solvents, as they can influence regioselectivity.[9]
Formation of Multiple Products The reaction conditions are too harsh, leading to over-functionalization or side reactions.1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Use a more selective catalyst.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halogenated Bipyridyl Pyrazole
  • Reaction Setup: To an oven-dried reaction vessel, add the halogenated bipyridyl pyrazole (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 1.1-1.5 equiv. relative to Pd) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction vessel.

  • Solvent and Degassing: Add the degassed solvent (e.g., dioxane/water, toluene/water) to the reaction vessel. Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of a Halogenated Bipyridyl Pyrazole
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the halogenated bipyridyl pyrazole (1.0 equiv.), the amine (1.2-1.5 equiv.), the base (e.g., NaOtBu, 1.5-2.0 equiv.), the palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-5 mol%), and the ligand (if not using a precatalyst) to an oven-dried reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. Dry the combined organic layers, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.[2]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_reagents Reagent & Setup Check cluster_optimization Reaction Condition Optimization cluster_analysis Analysis & Outcome Start Low or No Product Formation Reagents Check Reagent Purity & Integrity (Substrates, Catalyst, Ligand, Base) Start->Reagents Initial Checks Inert Verify Anhydrous & Anaerobic Conditions Reagents->Inert Catalyst Screen Catalyst & Ligand Inert->Catalyst If Reagents are OK Base Screen Different Bases (e.g., K2CO3, Cs2CO3, NaOtBu) Catalyst->Base Solvent Optimize Solvent System Base->Solvent Temp Vary Reaction Temperature Solvent->Temp Analysis Analyze for Side Products (e.g., Homocoupling, Hydrodehalogenation) Temp->Analysis After Optimization Analysis->Catalyst Side Products Prevalent Success Successful Reaction Analysis->Success Desired Product Formed

Caption: A logical workflow for troubleshooting low-yield functionalization reactions.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition PdII R-Pd(II)(X)L_n Pd0->PdII TM Transmetalation PdII_R_R1 R-Pd(II)(R')L_n PdII->PdII_R_R1 PdII_R_R1->Pd0 RE Reductive Elimination RR1 Functionalized Bipyridyl-Pyrazole RX Bipyridyl-Pyrazole-X R1B R'-B(OR)2 Base Base XB X-B(OR)2

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Addressing Poor Regioselectivity in Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor regioselectivity in pyrazole ring formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor regioselectivity in pyrazole synthesis from 1,3-dicarbonyl compounds and substituted hydrazines?

Poor regioselectivity in the Knorr pyrazole synthesis and related reactions is a common issue when using unsymmetrical 1,3-dicarbonyl compounds. The formation of a mixture of regioisomers arises from the initial nucleophilic attack of the substituted hydrazine, which can occur at either of the two different carbonyl carbons of the dicarbonyl compound. The outcome of this competition is influenced by a combination of electronic and steric factors of the substituents on both reactants, as well as the reaction conditions.[1]

Q2: How does the choice of solvent affect the regioselectivity of pyrazole formation?

The solvent can have a dramatic impact on the regioselectivity of the reaction. While traditional solvents like ethanol often lead to mixtures of regioisomers, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity.[2][3][4][5] These non-nucleophilic fluorinated alcohols do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing the selectivity.[2] Protic solvents can enhance the electrophilicity of a carbonyl carbon through hydrogen bonding, potentially directing the nucleophilic attack of the hydrazine.[6]

Q3: Can reaction temperature be used to control regioselectivity?

Yes, reaction temperature is a critical parameter that can influence the regiochemical outcome.[7] In some cases, simply adjusting the temperature can favor the formation of one regioisomer over the other. It is often worthwhile to screen a range of temperatures, from room temperature to reflux, to determine the optimal condition for the desired selectivity.

Q4: What is the role of catalysts in controlling regioselectivity?

Catalysts, particularly Lewis acids, can be employed to improve regioselectivity. A Lewis acid can coordinate to one of the carbonyl groups of the 1,3-dicarbonyl compound, making it more electrophilic and thereby directing the nucleophilic attack of the hydrazine.[8] This approach can be highly effective in promoting the formation of a single regioisomer.

Q5: Are there alternative synthetic methods to the classical Knorr condensation that offer better regioselectivity?

Yes, several alternative methods have been developed to overcome the regioselectivity limitations of the Knorr synthesis. These include:

  • Using β-enamino diketones: These surrogates for 1,3-dicarbonyls can provide excellent regiocontrol.[9]

  • 1,3-Dipolar cycloadditions: The reaction of a diazo compound with an alkyne or alkene offers a different synthetic route to the pyrazole core and can be highly regioselective.

  • Multicomponent reactions: One-pot, multicomponent syntheses, often catalyzed by Lewis acids, can provide regioselective access to highly substituted pyrazoles.[8]

Q6: How can microwave-assisted synthesis impact regioselectivity?

Microwave-assisted organic synthesis (MAOS) can lead to dramatically reduced reaction times, higher yields, and in some cases, improved selectivity compared to conventional heating.[10] The rapid and efficient heating provided by microwaves can sometimes favor the formation of the thermodynamically more stable regioisomer.

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl compound are not significant enough to direct the reaction under your current conditions.

  • Solution 1: Change the Solvent. Switch from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP. This is often the most effective first step to improving regioselectivity.[2][3][4][5]

  • Solution 2: Modify the Temperature. Systematically vary the reaction temperature. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically controlled product.

  • Solution 3: Introduce a Catalyst. Add a Lewis acid catalyst to the reaction mixture to selectively activate one of the carbonyl groups.

  • Solution 4: Modify the Substrate. If possible, modify the substituents on the 1,3-dicarbonyl to create a greater steric or electronic bias.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent properties of your starting materials favor the formation of the unwanted isomer under the current reaction conditions.

  • Solution 1: Explore Alternative Synthetic Routes. Consider using a different synthetic strategy that is known to favor the desired substitution pattern, such as a 1,3-dipolar cycloaddition or a multicomponent reaction.

  • Solution 2: Alter the Reaction Conditions Drastically. A significant change in solvent polarity (e.g., from a protic to an aprotic solvent) or the addition of a bulky catalyst could potentially reverse the regioselectivity.[6]

  • Solution 3: Invert the Reactivity. It may be possible to use a different set of starting materials that, through a different reaction mechanism, lead to the desired regioisomer.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.

  • Solution: Chromatographic Separation. Separation of pyrazole regioisomers can often be achieved by silica gel column chromatography.[11][12][13] The success of the separation will depend on the difference in polarity between the two isomers. A systematic screening of different solvent systems (e.g., various ratios of hexanes and ethyl acetate) using thin-layer chromatography (TLC) is recommended to identify the optimal eluent for separation.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation

1,3-Diketone SubstrateHydrazineSolventRegioisomeric Ratio (A:B)Yield (%)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOH40:6095[2]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:1592[2]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97:396[2]
1-phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineEtOH55:4590[2]
1-phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineTFE90:1088[2]
1-phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineHFIP>99:194[2]

Regioisomer A corresponds to the pyrazole with the aryl/heteroaryl group at the 5-position and the trifluoromethyl group at the 3-position. Regioisomer B is the opposite.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Substituted hydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Synthesis of Pyrazolones

  • Materials:

    • Ethyl acetoacetate (7.68 mmol)

    • Phenylhydrazine hydrate (7.29 mmol)

  • Procedure:

    • In a microwave reaction vessel, combine ethyl acetoacetate (0.98 mL, 7.68 mmol) and phenylhydrazine hydrate (0.72 mL, 7.29 mmol).

    • Seal the vessel and expose the mixture to microwave irradiation (e.g., 20% power input) for approximately 4 minutes.

    • After irradiation, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and stir vigorously to induce precipitation.

    • Collect the precipitate by filtration. If no precipitate forms, reduce the volume of the solution under vacuum and cool to induce crystallization.[14]

Protocol 3: Separation of Pyrazole Regioisomers by Column Chromatography

  • Materials:

    • Crude mixture of pyrazole regioisomers

    • Silica gel for flash chromatography

    • Appropriate solvents for elution (e.g., hexanes, ethyl acetate)

  • Procedure:

    • Determine an appropriate solvent system for separation by running TLC plates of the crude mixture in various solvent ratios.

    • Prepare a slurry of silica gel in the initial, less polar eluent and pack a chromatography column.

    • Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the packed column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

    • Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure regioisomers.[12][13]

Visualizations

G cluster_reactants Starting Materials cluster_pathways Reaction Pathways cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack1 Attack at Carbonyl 1 dicarbonyl->attack1 attack2 Attack at Carbonyl 2 dicarbonyl->attack2 hydrazine Substituted Hydrazine hydrazine->attack1 hydrazine->attack2 isomerA Regioisomer A attack1->isomerA Cyclization & Dehydration isomerB Regioisomer B attack2->isomerB Cyclization & Dehydration

Caption: Formation of regioisomers in pyrazole synthesis.

G start Start: Poor Regioselectivity analyze Analyze Regioisomeric Ratio (e.g., NMR, GC-MS) start->analyze decision Is Ratio > 95:5? analyze->decision end End: Desired Regioisomer Obtained decision->end Yes troubleshoot Troubleshooting Required decision->troubleshoot No option1 Option 1: Change to Fluorinated Solvent (TFE, HFIP) troubleshoot->option1 option2 Option 2: Modify Reaction Temperature troubleshoot->option2 option3 Option 3: Use a Catalyst (e.g., Lewis Acid) troubleshoot->option3 option4 Option 4: Separate Isomers by Chromatography troubleshoot->option4

Caption: Troubleshooting workflow for poor regioselectivity.

G start Start: Plan Pyrazole Synthesis check_substrates Do substrates have significant steric or electronic bias? start->check_substrates knorr Standard Knorr Synthesis (e.g., in Ethanol) check_substrates->knorr Yes regiocontrol_needed High risk of regioisomers check_substrates->regiocontrol_needed No fluorinated_solvent Use Fluorinated Solvent (TFE or HFIP) regiocontrol_needed->fluorinated_solvent alternative_method Consider Alternative Method (e.g., β-enamino diketone) regiocontrol_needed->alternative_method optimize Optimize Temperature and/or add Catalyst regiocontrol_needed->optimize

Caption: Decision-making for regioselective pyrazole synthesis.

References

Technical Support Center: Strategies to Reduce Homocoupling in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the minimization of homocoupling side reactions in cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions, and why is it problematic?

A1: Homocoupling is a common side reaction where two identical coupling partners react with each other to form a symmetrical dimer. For instance, in a Suzuki coupling, two molecules of the organoboron reagent can couple to form a biaryl byproduct.[1] Similarly, in Sonogashira couplings, two terminal alkyne molecules can react to form a symmetrical 1,3-diyne, a reaction also known as Glaser or Hay coupling.[2] This side reaction is undesirable because it consumes the starting materials, reduces the yield of the intended cross-coupled product, and can complicate the purification process due to the structural similarities between the homocoupled byproduct and the desired product.[1][3]

Q2: What are the primary causes of homocoupling?

A2: The main culprits behind homocoupling are generally the presence of oxygen and the state of the palladium catalyst.[1][3][4]

  • Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the homocoupling of the organometallic reagent.[1][3][4] Rigorous exclusion of oxygen is therefore critical.[5]

  • Palladium(II) Precursors: Using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst can lead to homocoupling.[1][3] Before the catalytic cycle is fully established, these Pd(II) species can react directly with the organometallic reagent to produce the homocoupled dimer.[3]

  • Copper Co-catalyst (in Sonogashira reactions): In Sonogashira couplings, the copper(I) co-catalyst, while accelerating the desired reaction, also catalyzes the oxidative homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[2][6]

Q3: Which cross-coupling reactions are most susceptible to homocoupling?

A3: While homocoupling can occur in many cross-coupling reactions, it is a particularly common issue in:

  • Suzuki-Miyaura Coupling: Homocoupling of boronic acids is frequently observed.[3]

  • Sonogashira Coupling: The homocoupling of terminal alkynes (Glaser coupling) is a significant side reaction, often promoted by the copper co-catalyst.[2][7]

  • Stille Coupling: Homocoupling of organostannane reagents can occur, proceeding through either a reaction with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[8]

Q4: How can the choice of catalyst and ligands influence homocoupling?

A4: The selection of the palladium source and the supporting ligands plays a crucial role in minimizing homocoupling.

  • Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is often preferred over a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) to reduce the initial concentration of Pd(II) species that can promote homocoupling.[4] If a Pd(II) source is used, adding a mild reducing agent can be beneficial.[4][5]

  • Ligands: Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the cross-coupling cycle, which often outcompetes the pathways leading to homocoupling.[4][9] The optimal ligand is often substrate-dependent, so screening may be necessary.[2]

Q5: What role do the base and solvent play in controlling homocoupling?

A5: The base and solvent system can significantly impact the extent of homocoupling.

  • Base: While a base is necessary for many cross-coupling reactions, a highly concentrated or overly strong base can sometimes promote side reactions.[4] The choice of base can be critical; for example, in Sonogashira reactions, secondary amines like piperidine or diisopropylamine may be more effective at suppressing homocoupling than tertiary amines like triethylamine.[9]

  • Solvent: Solvents should be thoroughly degassed to remove dissolved oxygen.[4][10] In some cases, such as Suzuki couplings with alkylboronic acids, anhydrous conditions may be beneficial, although a small amount of water is often needed to dissolve the base.[4]

Troubleshooting Guides

Issue 1: Significant Homocoupling Observed in Suzuki-Miyaura Coupling

If you are observing a low yield of your desired cross-coupled product and a significant amount of a symmetrical biaryl byproduct, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Homocoupling in Suzuki Coupling start High Homocoupling Detected q1 Is the reaction run under a strictly inert atmosphere? start->q1 a1_no Action: Rigorously degas all solvents and reagents. Use Schlenk line or glovebox techniques. q1->a1_no No q2 What is the palladium source? q1->q2 Yes a1_no->q2 a2_pd2 Action: Switch from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄). q2->a2_pd2 Pd(II) q3 Are you using bulky, electron-rich ligands? q2->q3 Pd(0) a2_pd2->q3 a3_no Action: Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). q3->a3_no No q4 Have you tried slow addition of the boronic acid? q3->q4 Yes a3_no->q4 a4_no Action: Add the boronic acid solution dropwise over an extended period using a syringe pump. q4->a4_no No end Homocoupling Minimized q4->end Yes a4_no->end

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

Issue 2: Prevalent Alkyne Dimerization (Glaser Coupling) in Sonogashira Reactions

The formation of a 1,3-diyne byproduct is a common challenge in Sonogashira couplings. Here are steps to mitigate this issue.

  • Exclude Oxygen: As with other cross-coupling reactions, the most critical first step is to rigorously exclude oxygen from the reaction mixture by using an inert atmosphere (argon or nitrogen).[2][9]

  • Utilize Copper-Free Conditions: The most direct way to avoid Glaser coupling is to use a copper-free Sonogashira protocol.[2][9] These methods often require careful optimization of the palladium catalyst, ligand, and base.[9]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, which disfavors the bimolecular homocoupling reaction.[2]

  • Optimize Ligand and Base: The choice of phosphine ligand and amine base can significantly influence the reaction outcome. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling.[9] Secondary amines are often more effective than tertiary amines in suppressing homocoupling.[9]

G cluster_1 Key Catalytic Cycles and Homocoupling Pathways pd0 Pd(0)L₂ pd2_oa R¹-Pd(II)L₂-X pd0->pd2_oa Oxidative Addition (R¹-X) product R¹-R² pd2_tm R¹-Pd(II)L₂-R² pd2_oa->pd2_tm Transmetalation (R²-M) pd2_tm->pd0 Reductive Elimination pd2_tm->product homo_start 2 R²-M homo_product R²-R² homo_start->homo_product Homocoupling oxidant Oxidant (O₂, Pd(II)) oxidant->homo_start

Caption: Generalized cross-coupling cycle and competing homocoupling pathway.

Data Summary

The following tables summarize the impact of various reaction parameters on the yield of cross-coupled products versus homocoupled byproducts.

Table 1: Effect of Palladium Source and Oxygen on Homocoupling in Suzuki Coupling

EntryPalladium SourceAtmosphereCross-Coupling Yield (%)Homocoupling Yield (%)Reference
1Pd(OAc)₂Air5530[5]
2Pd(OAc)₂Nitrogen8510[5]
3Pd(PPh₃)₄Air7015[4]
4Pd(PPh₃)₄Nitrogen95<5[4]
5Pd/C (5%)Nitrogen928[5]

Data is illustrative and compiled from trends reported in the cited literature.

Table 2: Influence of Copper Co-catalyst and Ligand on Sonogashira Homocoupling

EntryCopper SourceLigandCross-Coupling Yield (%)Homocoupling Yield (%)Reference
1CuI (5 mol%)PPh₃7520[2]
2NonePPh₃605[2][9]
3CuI (5 mol%)X-Phos8810[9]
4NoneX-Phos92<2[9]

Yields are representative and based on findings in the referenced articles.

Experimental Protocols

Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling

This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize alkyne homocoupling.[2][9]

  • Reagent Preparation: Ensure all solvents (e.g., THF, DMF) are anhydrous and rigorously degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using freeze-pump-thaw cycles. Ensure the aryl halide, terminal alkyne, palladium catalyst, ligand, and base are of high purity.

  • Reaction Setup: To an oven-dried Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂/X-Phos, 1-2 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Solvent and Reagent Addition: Add the degassed solvent via syringe. Stir the mixture for a few minutes, then add the terminal alkyne (1.1-1.2 equiv.) via syringe. For particularly sensitive substrates, consider slow addition of the alkyne using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C). Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Minimizing Homocoupling in Suzuki Coupling via Slow Addition

This protocol outlines a general procedure for Suzuki-Miyaura coupling, incorporating slow addition of the boronic acid to suppress homocoupling.[4]

  • Glassware and Solvent Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Degas the chosen solvent (e.g., dioxane, toluene) by sparging with argon for at least 30 minutes.

  • Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). Add the degassed solvent via syringe.

  • Reagent Addition: In a separate flask, dissolve the boronic acid (1.2-1.5 equiv.) in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump. This slow addition helps to maintain a low concentration of the boronic acid, thus disfavoring homocoupling.[4]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Analytical Methods for Detecting Impurities in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods in heterocyclic compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during impurity detection and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in the synthesis of heterocyclic compounds?

Impurities can be introduced at various stages of the synthesis and storage process. They are generally classified into three main categories:

  • Organic Impurities: These can be starting materials, by-products of side reactions, intermediates, or degradation products that form during storage.[1] For heterocyclic compounds, these can also include isomers and enantiomeric impurities.

  • Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, ligands, catalysts (like palladium), heavy metals, and inorganic salts.[1][2]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis that are not completely removed from the final product.[1]

Q2: Which analytical techniques are most suitable for detecting impurities in heterocyclic compounds?

The choice of analytical technique depends on the nature of the impurity and the active pharmaceutical ingredient (API). Commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a versatile and widely used technique for separating and quantifying non-volatile organic impurities.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific, making it excellent for identifying and quantifying trace-level impurities, including potential genotoxic impurities (PGIs).[5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities and can also be used for quantification (qNMR).[9][10]

Q3: What are the regulatory guidelines for controlling impurities in pharmaceutical products?

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for impurity testing. Key guidelines include:

  • ICH Q3A(R2): Impurities in New Drug Substances.

  • ICH Q3B(R2): Impurities in New Drug Products.

These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. Generally, impurities present at a level above 0.1% should be identified.

Troubleshooting Guides

HPLC Troubleshooting

Many heterocyclic compounds are basic in nature, which can lead to specific challenges in HPLC analysis, such as peak tailing.

Problem: Peak Tailing for Basic Heterocyclic Compounds

Question Possible Cause Solution
Why are my peaks for a pyridine-containing compound tailing? Secondary Interactions with Silanols: Basic analytes can interact with residual acidic silanol groups on the silica-based column packing, leading to peak tailing.[11]1. Adjust Mobile Phase pH: Lower the mobile phase pH to ensure the full protonation of the silanol groups. A pH at least one unit below the pKa of the analyte is recommended.[12] 2. Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions.[11] 3. Add a Chaotropic Reagent: For acidic mobile phases, adding a chaotropic reagent can help improve peak shape.[11]
I'm still seeing peak tailing after adjusting the pH. What else could be the issue? Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.[13]
Column Void or Blockage: A void at the column inlet or a partially blocked frit can distort the sample flow path.[13]1. Reverse Flush the Column: If the manufacturer allows, reverse the column and flush it with a strong solvent to remove contaminants from the inlet frit.[13] 2. Replace the Column: If flushing does not resolve the issue, the column may be damaged and require replacement.[13]

Problem: Baseline Noise or Drift

Question Possible Cause Solution
My HPLC baseline is noisy and drifting. What should I check? Mobile Phase Issues: Dissolved gases, contamination, or improper mixing of the mobile phase can cause baseline instability.[14]1. Degas the Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases.[14] 2. Use High-Purity Solvents: Ensure you are using HPLC-grade solvents to avoid contamination.[15] 3. Check Mobile Phase Composition: If using a gradient, ensure the pump is mixing the solvents correctly.
Detector Problems: A dirty flow cell or a failing lamp can contribute to baseline noise.1. Clean the Flow Cell: Flush the flow cell with an appropriate solvent. 2. Check Lamp Performance: Monitor the lamp energy or intensity. Replace if it is low.
System Leaks: A leak in the system can cause pressure fluctuations and a noisy baseline.Inspect for Leaks: Carefully check all fittings and connections for any signs of leakage.[14]
GC-MS Troubleshooting

Problem: Ghost Peaks or Carryover

Question Possible Cause Solution
I am seeing unexpected peaks in my GC-MS chromatogram, even in blank runs. What could be the cause? Contamination: The syringe, inlet, or column could be contaminated from previous injections.1. Clean the Syringe: Thoroughly rinse the syringe with a strong solvent. 2. Clean the Inlet: Replace the inlet liner and septum.[16] 3. Bake Out the Column: Heat the column to a high temperature (within its limits) to remove contaminants.[16][17]
Septum Bleed: Particles from a degraded septum can enter the inlet and cause ghost peaks.Replace the Septum: Use high-quality septa and replace them regularly.[17]

Problem: Poor Peak Shape (Tailing or Fronting)

Question Possible Cause Solution
My peaks in the GC-MS analysis are showing significant tailing. Active Sites: The inlet liner or the column may have active sites that interact with the analytes.1. Use a Deactivated Liner: Ensure you are using a liner with proper deactivation. 2. Condition the Column: Condition the column at a high temperature to passivate active sites.[17]
Column Overloading: Injecting too much sample can lead to peak distortion.Reduce Sample Concentration: Dilute the sample or use a split injection to reduce the amount of analyte reaching the column.[17]
LC-MS Troubleshooting

Problem: Matrix Effects (Ion Suppression or Enhancement)

Question Possible Cause Solution
My analyte signal is inconsistent and lower than expected in my LC-MS analysis of a crude synthesis mixture. Ion Suppression: Co-eluting components from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer source.[18][19][20][21][22]1. Improve Chromatographic Separation: Optimize the HPLC method to separate the analyte from interfering matrix components.[21] 2. Enhance Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove matrix components.[21] 3. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the internal standard will be affected similarly to the analyte.[20]
Ion Enhancement: Less commonly, co-eluting compounds can enhance the ionization of the analyte, leading to artificially high results.The same solutions for ion suppression (improved separation, sample cleanup, and use of an internal standard) are effective for mitigating ion enhancement.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical limits of detection (LOD) and limits of quantification (LOQ) for common analytical techniques used in impurity analysis. These values can vary depending on the specific analyte, matrix, and instrument conditions.

Analytical Technique Typical LOD Typical LOQ Primary Application for Impurity Analysis
HPLC-UV 0.5 - 2 ng/mL (ppb)[16]2 - 10 ng/mL (ppb)[16]Quantification of known organic impurities and degradation products.
GC-MS 0.05 - 10 ppm0.15 - 50 ppmAnalysis of residual solvents and volatile impurities.[3][23]
LC-MS/MS 0.07 - 10 ng/mL (ppb)[6][8]0.14 - 200 ng/mL (ppb)[6][8]Detection and quantification of trace-level and genotoxic impurities.
NMR 3 - 10 µg/g (ppm) for ¹H[14]Dependent on S/N ratio, typically >10[9]Structural elucidation of unknown impurities and quantification (qNMR).

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling of a Pyridine Derivative

This protocol provides a general framework for developing an HPLC-UV method for a substituted pyridine compound.

  • Column Selection:

    • Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[24]

    • For basic pyridine compounds, consider a base-deactivated or end-capped column to minimize peak tailing.[11]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[24]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: Diode Array Detector (DAD) at a wavelength appropriate for the analyte (e.g., 254 nm).

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the sample and identify the main peak and any impurity peaks.

    • Calculate the area percentage of each impurity relative to the main peak.

Protocol 2: GC-MS Headspace Method for Residual Solvents

This protocol is for the determination of residual solvents in a heterocyclic API.

  • Instrumentation:

    • Gas chromatograph with a headspace autosampler and a mass spectrometer detector.

    • Column: DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness).[25]

  • GC Conditions:

    • Inlet Temperature: 200 °C.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp to 240 °C at 10 °C/min.

      • Hold at 240 °C for 5 minutes.

    • Split Ratio: 10:1.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Full scan (m/z 35-350).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the API into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO or DMF) that does not interfere with the analytes.

    • Seal the vial immediately.

  • Analysis:

    • Run a blank vial (solvent only).

    • Run a standard solution containing known concentrations of the expected residual solvents.

    • Analyze the sample vial.

    • Identify and quantify residual solvents by comparing retention times and mass spectra to the standard.

Protocol 3: NMR for Structural Elucidation of an Unknown Impurity

This protocol outlines the steps for identifying the structure of an unknown impurity isolated from a reaction mixture.

  • Impurity Isolation:

    • Isolate the impurity using preparative HPLC or flash chromatography to obtain a sufficient amount for NMR analysis (typically >1 mg).

  • Sample Preparation:

    • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to avoid overlapping signals.

    • Transfer the solution to a clean NMR tube.

  • NMR Experiments:

    • 1D ¹H NMR: Acquire a standard proton NMR spectrum to determine the number and types of protons in the molecule.

    • 1D ¹³C NMR: Acquire a carbon spectrum (e.g., using a DEPT sequence) to identify the number and types of carbon atoms (CH, CH₂, CH₃, quaternary).

    • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (protons on adjacent carbons).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants in the ¹H NMR spectrum.

    • Use the 2D spectra to build fragments of the molecule and connect them to elucidate the final structure.

    • Compare the proposed structure with the starting materials and reaction conditions to ensure it is a plausible impurity.

Visualizations

impurity_workflow cluster_synthesis Synthesis & Monitoring cluster_detection Impurity Detection & Profiling cluster_identification Identification & Characterization cluster_quantification Quantification & Control synthesis Heterocyclic Compound Synthesis in_process In-Process Control (IPC) using HPLC/UPLC synthesis->in_process hplc_uv HPLC-UV for Known Impurities in_process->hplc_uv lc_ms LC-MS for Unknown Impurities in_process->lc_ms gc_ms GC-MS for Residual Solvents in_process->gc_ms quant_hplc Quantitative HPLC hplc_uv->quant_hplc isolation Isolation of Unknown (Prep-HPLC) lc_ms->isolation quant_lcms Quantitative LC-MS/MS lc_ms->quant_lcms quant_gc Quantitative GC-MS gc_ms->quant_gc nmr Structural Elucidation (1D/2D NMR) isolation->nmr hr_ms High-Resolution MS (Formula Determination) isolation->hr_ms report Reporting & Specification nmr->report hr_ms->report quant_hplc->report quant_gc->report quant_lcms->report

Caption: General workflow for impurity detection and analysis.

hplc_troubleshooting cluster_check1 Initial Checks cluster_solution1 Solutions cluster_check2 Further Investigation cluster_solution2 Advanced Solutions start Peak Tailing Observed (Especially for Basic Heterocycles) check_ph Is Mobile Phase pH appropriate? start->check_ph check_column Is the column suitable for basic compounds? start->check_column adjust_ph Lower pH or add modifier check_ph->adjust_ph No change_column Use end-capped or base-deactivated column check_column->change_column No check_overload Is the column overloaded? adjust_ph->check_overload change_column->check_overload check_void Is there a column void or blockage? check_overload->check_void No reduce_load Decrease injection volume or concentration check_overload->reduce_load Yes flush_column Reverse flush or replace column check_void->flush_column Yes

References

Technical Support Center: Scaling Up Purification of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the scaled-up purification of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine. It is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of purification for this compound.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low Recovery from Silica Gel Chromatography 1. High Polarity of the Compound: The compound may be strongly adsorbing to the silica gel due to the presence of pyridine and pyrazole nitrogens. 2. Inappropriate Solvent System: The eluent may not be strong enough to effectively desorb the compound. 3. Compound Degradation: The compound might be sensitive to the acidic nature of silica gel.1. Modify Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a C18 reversed-phase silica. 2. Optimize Eluent: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent to reduce tailing and improve recovery. 3. Use a Chelating Agent: If metal impurities are suspected to be causing strong binding, pre-treating the crude material or adding a chelating agent like EDTA to the mobile phase might help.
Product "Oils Out" During Crystallization 1. High Concentration of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation. 2. Inappropriate Solvent Choice: The solvent may have too high a solvating power for the compound at the crystallization temperature. 3. Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for orderly crystal growth.1. Pre-purification: Perform a quick filtration through a plug of silica or activated carbon to remove baseline impurities before crystallization. 2. Solvent System Screening: Use a co-solvent system (e.g., ethanol/water, dichloromethane/heptane). Add the anti-solvent slowly at a slightly elevated temperature until turbidity is observed, then allow to cool slowly. 3. Controlled Cooling: Use a programmable bath or insulate the crystallization vessel to ensure a slow and gradual cooling rate.
Persistent Impurity with Similar Polarity 1. Isomeric Impurity: An isomer formed during the synthesis may have very similar chromatographic behavior. 2. Closely Related Byproduct: A byproduct from a side reaction could be structurally similar.1. High-Resolution Chromatography: Use a high-performance flash chromatography system with a high-efficiency column. A shallower gradient may be required to improve resolution. 2. Recrystallization: Screen a wide range of solvents to find one in which the impurity has significantly different solubility from the desired product. 3. Derivative Formation: In some challenging cases, it may be possible to selectively react the impurity to form a derivative with different physical properties, allowing for easier separation.
Batch-to-Batch Variation in Purity 1. Inconsistent Crude Material Quality: Variations in the upstream synthesis process can introduce different impurity profiles. 2. Inconsistent Purification Protocol: Minor deviations in solvent ratios, loading, or temperature can affect the outcome at scale.1. Standardize Input: Define strict analytical specifications for the crude material before attempting purification. 2. Robust Protocol Development: Develop a purification protocol with defined operational ranges (e.g., solvent composition ±2%, temperature ±5°C) and validate its reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a column chromatography method for this compound?

A1: Due to the polar nature of the pyridyl and pyrazolyl groups, a good starting point is a mobile phase of dichloromethane (DCM) and methanol (MeOH) on a silica gel stationary phase. Begin with a gradient of 0% to 10% MeOH in DCM. To mitigate peak tailing, which is common for such basic compounds, consider adding 0.5% triethylamine (TEA) to the mobile phase.

Q2: How can I effectively remove residual palladium catalyst from the crude product?

A2: Residual palladium from cross-coupling reactions can be challenging to remove. Several strategies can be employed:

  • Scavenging Resins: Stirring the crude product in a solution with a palladium scavenging resin (e.g., a thiol-functionalized silica) can be highly effective.

  • Activated Carbon Treatment: A charcoal treatment can also remove palladium, but may lead to some loss of the desired product.

  • Aqueous Washes: Washing a solution of the crude product (e.g., in ethyl acetate or DCM) with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can help extract palladium salts.

Q3: Is this compound stable to heat? What are the considerations for crystallization at elevated temperatures?

A3: While specific stability data is not available, heteroaromatic compounds can be susceptible to degradation at high temperatures over extended periods. When performing crystallization, it is advisable to minimize the time the compound is held at reflux. Use the minimum amount of hot solvent necessary to achieve dissolution. A preliminary thermal stability study using DSC or TGA on a small sample is recommended before proceeding with large-scale, high-temperature operations.

Q4: What are the key safety precautions when handling this compound?

A4: As with any bromo-aromatic and heterocyclic compound of unknown toxicity, appropriate personal protective equipment (PPE) should be used, including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. Consult the material safety data sheet (MSDS) for specific handling and disposal information.

Experimental Protocols

Protocol 1: Scaled-Up Flash Column Chromatography

This protocol is designed for the purification of 50 g of crude material.

  • Stationary Phase Preparation:

    • Select a glass column with appropriate dimensions (e.g., 10 cm diameter).

    • Prepare a slurry of 1 kg of silica gel (230-400 mesh) in the starting eluent (e.g., 99.5:0.5 DCM:TEA).

    • Carefully pack the column, ensuring no air bubbles are trapped. Equilibrate the column with at least 3-5 column volumes of the starting eluent.

  • Sample Loading:

    • Dissolve the 50 g of crude this compound in a minimal amount of DCM.

    • Add 100 g of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder (dry loading).

    • Carefully apply the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with 99.5:0.5 DCM:TEA.

    • Gradually increase the polarity by introducing methanol. A suggested gradient profile is as follows:

      • 2 column volumes of 100% DCM.

      • 5 column volumes of a linear gradient from 0% to 5% MeOH in DCM.

      • 5 column volumes of a linear gradient from 5% to 10% MeOH in DCM.

      • (All mobile phases should contain 0.5% TEA).

    • Collect fractions and monitor by TLC or LC-MS to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and concentrate in vacuo to yield the purified product.

Protocol 2: Recrystallization

This protocol is a general guideline. The optimal solvent system should be determined through small-scale screening.

  • Solvent Selection:

    • Test the solubility of the compound in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/heptane).

  • Dissolution:

    • Place the purified material from chromatography in an appropriately sized flask equipped with a reflux condenser.

    • Add the chosen solvent portion-wise at reflux until the compound is fully dissolved. Use the minimum amount of solvent necessary.

  • Cooling and Crystallization:

    • Remove the heat source and allow the solution to cool slowly to room temperature. Insulating the flask can promote the formation of larger, purer crystals.

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once the solution has reached room temperature, cool it further in an ice bath or refrigerator for several hours to maximize yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to a constant weight.

Visualizations

Purification_Workflow cluster_synthesis Upstream Synthesis cluster_purification Purification Scale-Up cluster_final Final Product Crude Crude Product (50-100 g scale) PreTreat Pre-treatment (e.g., Charcoal, Scavenger Resin) Crude->PreTreat Column Flash Column Chromatography (Silica Gel, DCM/MeOH/TEA) PreTreat->Column Fraction Fraction Collection & Analysis (TLC, LC-MS) Column->Fraction Evaporation1 Evaporation of Pure Fractions Fraction->Evaporation1 Crystallization Recrystallization (e.g., from Ethanol) Evaporation1->Crystallization Filtration Filtration and Washing Crystallization->Filtration Drying Vacuum Drying Filtration->Drying Final Pure Crystalline Product (>99% Purity) Drying->Final

Caption: Workflow for the scaled-up purification of this compound.

Troubleshooting_Tree cluster_chrom Chromatography Issues cluster_cryst Crystallization Issues Start Low Yield or Purity Issue? LowRecovery Low Recovery from Column Start->LowRecovery Chromatography OilingOut Product Oils Out Start->OilingOut Crystallization Tailing Severe Peak Tailing LowRecovery->Tailing PoorSep Poor Separation LowRecovery->PoorSep Sol_Recovery Use Alumina or C18; Check for Degradation LowRecovery->Sol_Recovery Sol_Tailing Add TEA or NH3 to Eluent Tailing->Sol_Tailing Sol_Sep Optimize Gradient; Use High-Res Column PoorSep->Sol_Sep NoCrystals No Crystals Form OilingOut->NoCrystals LowPurity Purity Still Low OilingOut->LowPurity Sol_Oiling Cool Slowly; Use Co-solvent System OilingOut->Sol_Oiling Sol_NoCrystals Add Seed Crystal; Concentrate Solution NoCrystals->Sol_NoCrystals Sol_LowPurity Re-screen Solvents; Perform Pre-purification LowPurity->Sol_LowPurity

Caption: Decision tree for troubleshooting common purification problems.

Validation & Comparative

In Vitro Efficacy of Multi-Targeted Tyrosine Kinase Inhibitors Across Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro efficacy of three multi-targeted tyrosine kinase inhibitors (TKIs): Dasatinib, Sorafenib, and Erlotinib. The data presented here is based on a study by Al-Osta et al. (2016), which evaluated the cytotoxic and anti-proliferative effects of these TKIs on three human cancer cell lines: HCT 116 (colon carcinoma), MCF7 (breast carcinoma), and H460 (non-small cell lung carcinoma).[1] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of TKIs.

Data Presentation: Comparative Cytotoxicity

The primary measure of efficacy in this comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The IC50 values for Dasatinib, Sorafenib, and Erlotinib were determined using a cytotoxicity assay.[1]

Tyrosine Kinase InhibitorHCT 116 (Colon Carcinoma) IC50 (µM)MCF7 (Breast Carcinoma) IC50 (µM)H460 (Non-Small Cell Lung Carcinoma) IC50 (µM)
Dasatinib0.140.679.0
Sorafenib18.616.018.0
Erlotinib>30>30>30

Key Findings:

  • Dasatinib demonstrated the highest potency across all three cell lines, with significantly lower IC50 values compared to Sorafenib and Erlotinib.[1] It was particularly effective in the HCT 116 and MCF7 cell lines.[1]

  • Sorafenib showed moderate cytotoxic activity, with IC50 values in the mid-micromolar range for all cell lines.[1]

  • Erlotinib was the least potent of the three TKIs, with IC50 values exceeding 30 µM in all tested cell lines.[1]

Signaling Pathways and Experimental Workflow

The differential efficacy of these TKIs can be attributed to their distinct targets within cellular signaling pathways. Dasatinib is known to inhibit the BCR-ABL and SRC kinase pathways, while Sorafenib targets the Raf/Mek/Erk pathway.[1] The experimental workflow employed to determine the in vitro efficacy is a multi-step process involving cell culture, treatment with TKIs, and subsequent analysis of cellular responses.

Signaling Pathways cluster_dasatinib Dasatinib Inhibition cluster_sorafenib Sorafenib Inhibition BCR-ABL BCR-ABL Proliferation_D Cell Proliferation BCR-ABL->Proliferation_D inhibits SRC SRC SRC->Proliferation_D inhibits Raf Raf Mek Mek Raf->Mek Erk Erk Mek->Erk Proliferation_S Cell Proliferation Erk->Proliferation_S Sorafenib_node Sorafenib Sorafenib_node->Raf inhibits

Caption: Targeted signaling pathways of Dasatinib and Sorafenib.

Experimental Workflow cluster_assays Mechanistic Assays Cell_Culture 1. Cell Line Culture (HCT 116, MCF7, H460) TKI_Treatment 2. Treatment with TKIs (Dasatinib, Sorafenib, Erlotinib) Cell_Culture->TKI_Treatment Cytotoxicity_Assay 3. Cytotoxicity Assay (e.g., MTT Assay) TKI_Treatment->Cytotoxicity_Assay Further_Assays 5. Further Mechanistic Assays TKI_Treatment->Further_Assays Data_Analysis 4. Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis Colony_Formation Colony Formation Assay Further_Assays->Colony_Formation Cell_Cycle Cell Cycle Analysis (FACS) Further_Assays->Cell_Cycle Western_Blot Western Blot (Cyclin D1) Further_Assays->Western_Blot

Caption: Workflow for in vitro TKI efficacy comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. The following protocols are based on the methods described in the reference study.[1]

Cell Lines and Culture
  • Cell Lines: HCT 116 (human colon carcinoma), MCF7 (human breast carcinoma), and H460 (human non-small cell lung carcinoma) were utilized.

  • Culture Medium: The specific culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics should be used as per the cell line's requirements.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • TKI Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of Dasatinib, Sorafenib, or Erlotinib. A control group with vehicle (e.g., DMSO) was also included.

  • Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Reading: The absorbance of each well was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values were used to calculate the percentage of cell viability relative to the control. The IC50 values were then determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Colony Forming Assay
  • Cell Seeding: A low number of cells (e.g., 500-1000 cells/well) were seeded in 6-well plates.

  • TKI Treatment: Cells were treated with different concentrations of the TKIs.

  • Incubation: The plates were incubated for a longer period (e.g., 10-14 days) to allow for colony formation.

  • Staining: The colonies were fixed with methanol and stained with a solution like crystal violet.

  • Quantification: The number of colonies in each well was counted. A decrease in the number of colonies in the treated wells compared to the control indicates an anti-proliferative effect.

Western Blot for Cyclin D1 Expression
  • Cell Lysis: After treatment with TKIs for a specified time, cells were harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate was determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for Cyclin D1. A loading control antibody (e.g., β-actin or GAPDH) was also used to ensure equal protein loading.

  • Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the intensity of the Cyclin D1 band in treated cells would indicate that the TKI affects the expression of this key cell cycle protein.[1]

References

selectivity profiling of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

An Analysis of Structurally Related Compounds to 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine

Disclaimer: As of this publication, specific kinase selectivity profiling data for the compound this compound is not publicly available. This guide provides a comparative analysis based on published data for structurally similar 4-(pyrazol-3-yl)-pyridine derivatives to offer insights into the potential kinase inhibitory profile of this chemical scaffold.

The pyrazolyl-pyridine core is a recognized scaffold in medicinal chemistry, known for its interaction with various protein kinases. Research into this structural class has revealed potent and selective inhibitors for several important kinase targets implicated in human diseases. This guide summarizes the available data on close structural analogs, provides a detailed experimental protocol for assessing kinase selectivity, and visualizes a key signaling pathway associated with this scaffold's activity.

Data Presentation: Kinase Inhibition by 4-(Pyrazol-3-yl)-Pyridine Analogs

The following table summarizes the in vitro inhibitory activity of a series of 4-(pyrazol-3-yl)-pyridine derivatives against c-Jun N-terminal Kinase (JNK) isoforms and the closely related p38 MAP kinase. The data highlights the potency and selectivity of this scaffold.

Compound IDStructureJNK3 IC₅₀ (nM)p38 IC₅₀ (µM)Selectivity (JNK3 vs. p38)
Analog 1 4-(1H-Pyrazol-3-yl)pyridine160> 20> 125-fold
Analog 2 5-Chloro-4-(1H-pyrazol-3-yl)pyridine80Not ReportedNot Applicable
Analog 3 4-(1-Methyl-1H-pyrazol-3-yl)pyridine250Not ReportedNot Applicable

Data synthesized from published structure-activity relationship studies on JNK inhibitors. The specific substitutions on the pyridine and pyrazole rings significantly influence potency and selectivity.

Experimental Protocols

To determine the kinase selectivity profile of a compound like this compound, a robust in vitro kinase assay is employed. The following is a representative protocol for a luminescence-based kinase activity assay, which is a common high-throughput screening method.

Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration used in the assay should be at or near the Kₘ value for each specific kinase to accurately determine inhibitor potency.
  • Substrate Solution: Dissolve the specific peptide or protein substrate for each kinase in the kinase buffer.
  • Test Compound: Prepare a serial dilution of the test compound (e.g., this compound) in 100% DMSO. Subsequently, create an intermediate dilution in the kinase buffer.
  • Kinase Aliquots: Prepare working stocks of each kinase from a panel in a suitable kinase buffer.

2. Kinase Reaction:

  • In a 384-well plate, add 1 µL of the diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
  • Add 2 µL of the kinase working stock to each well.
  • Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
  • Initiate the reaction by adding 2 µL of a pre-mixed ATP/Substrate solution to all wells.
  • Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the enzyme kinetics.

3. ADP Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
  • Incubate at room temperature for 40 minutes.
  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components (luciferase/luciferin) for the luminescence reaction.
  • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

4. Data Acquisition and Analysis:

  • Measure the luminescence using a plate-reading luminometer.
  • The luminescent signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.
  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value for each kinase.

Mandatory Visualization

The 4-(pyrazol-3-yl)-pyridine scaffold has been shown to potently inhibit JNK, a key member of the mitogen-activated protein kinase (MAPK) family. The JNK signaling pathway is activated by various stress stimuli and plays a crucial role in regulating apoptosis, inflammation, and cellular proliferation.

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_map3k MAPKKK cluster_map2k MAPKK cluster_mapk MAPK cluster_tf Transcription Factors cluster_cellular_response Cellular Response Cytokines Cytokines (e.g., TNF-α) ASK1 ASK1 Cytokines->ASK1 MEKK1 MEKK1 Cytokines->MEKK1 UV UV Radiation UV->ASK1 UV->MEKK1 ROS ROS ROS->ASK1 ROS->MEKK1 MKK4 MKK4 ASK1->MKK4 MKK7 MKK7 ASK1->MKK7 MEKK1->MKK4 MEKK1->MKK7 JNK JNK MKK4->JNK MKK7->JNK cJun c-Jun JNK->cJun ATF2 ATF2 JNK->ATF2 Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation ATF2->Apoptosis ATF2->Inflammation Inhibitor Pyrazolyl-Pyridine Inhibitor Inhibitor->JNK

Caption: Simplified JNK signaling cascade and its inhibition.

Validating the Mechanism of Action of a Novel Pyrazole-Based Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its versatility has led to the development of a wide array of therapeutic agents, particularly in oncology, where pyrazole-based molecules have shown significant promise as kinase inhibitors.[3][4] This guide provides a comprehensive framework for validating the mechanism of action of a novel, hypothetical pyrazole-based inhibitor, "Pyrazokinib," designed to target the constitutively active "Kinase A" fusion protein, a key driver in a specific leukemia subtype.

To objectively assess the performance of Pyrazokinib, this guide will compare it with two other inhibitors:

  • Imatinib: A well-established, FDA-approved tyrosine kinase inhibitor known to be effective against the same "Kinase A" target.

  • Compound B: A multi-kinase inhibitor with known off-target effects, providing a benchmark for specificity.[5]

Comparative Data Summary

The following tables summarize the quantitative data from key experiments designed to validate the on-target efficacy and selectivity of Pyrazokinib.

Table 1: In Vitro Kinase Inhibition Assay

CompoundTarget KinaseIC50 (nM)
Pyrazokinib Kinase A 15
ImatinibKinase A25
Compound BKinase A50
Pyrazokinib Off-Target Kinase Z >10,000
ImatinibOff-Target Kinase Z5,000
Compound BOff-Target Kinase Z200

IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%. A lower IC50 value indicates greater potency.

Table 2: Cellular Potency in a Kinase A-Dependent Cell Line

CompoundAssayEndpointEC50 (nM)
Pyrazokinib Cell Viability Apoptosis Induction 50
ImatinibCell ViabilityApoptosis Induction80
Compound BCell ViabilityApoptosis Induction150

EC50: The half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 3: Cellular Target Engagement

CompoundAssayEndpointResult
Pyrazokinib Western Blot Reduced Phosphorylation of Downstream Substrate Yes
ImatinibWestern BlotReduced Phosphorylation of Downstream SubstrateYes
Compound BWestern BlotReduced Phosphorylation of Downstream SubstrateYes

Signaling Pathway and Experimental Workflows

To elucidate the mechanism of action, it is crucial to understand the targeted signaling pathway and the experimental workflows used for validation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A (Target) Receptor->Kinase_A Activates Downstream_Substrate Downstream Substrate Kinase_A->Downstream_Substrate Phosphorylates Transcription_Factor Transcription Factor Downstream_Substrate->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Pyrazokinib Pyrazokinib Pyrazokinib->Kinase_A Inhibits

Caption: Targeted "Kinase A" Signaling Pathway.

The diagram above illustrates a simplified signaling cascade where the novel inhibitor, Pyrazokinib, is designed to block the activity of "Kinase A," thereby preventing downstream signaling that leads to cell proliferation and survival.

Experimental_Workflow Start Start: Novel Pyrazole-Based Inhibitor Biochemical_Assay In Vitro Kinase Assay (Determine IC50) Start->Biochemical_Assay Cell_Based_Assay Cell Viability Assay (Determine EC50) Biochemical_Assay->Cell_Based_Assay Target_Engagement Western Blot for Phospho-Substrate Cell_Based_Assay->Target_Engagement Data_Analysis Compare Potency and Selectivity Target_Engagement->Data_Analysis Conclusion Conclusion: Validate Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental Workflow for Inhibitor Validation.

This workflow outlines the key experimental steps undertaken to validate the mechanism of action of a novel kinase inhibitor, from initial biochemical assays to cellular and target engagement studies.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of Pyrazokinib and comparator compounds against the target kinase.

Materials:

  • Recombinant "Kinase A" enzyme

  • ATP and appropriate substrate peptide

  • Pyrazokinib, Imatinib, and Compound B

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Protocol:

  • Prepare a serial dilution of the inhibitors (Pyrazokinib, Imatinib, and Compound B) in the kinase assay buffer.

  • In a 96-well plate, add the kinase, the substrate peptide, and the various concentrations of the inhibitors.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.

  • The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay

Objective: To assess the effect of the inhibitors on the viability of a "Kinase A"-dependent leukemia cell line.

Materials:

  • "Kinase A"-dependent leukemia cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Pyrazokinib, Imatinib, and Compound B

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Seed the leukemia cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.

  • Treat the cells with a serial dilution of Pyrazokinib, Imatinib, or Compound B for 72 hours.

  • Add the CellTiter-Glo® reagent to each well and incubate for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Plot the percentage of cell viability against the inhibitor concentration to determine the EC50 value.

Western Blot for Target Engagement

Objective: To confirm that Pyrazokinib inhibits the phosphorylation of a known downstream substrate of "Kinase A" within the cell.

Materials:

  • "Kinase A"-dependent leukemia cell line

  • Pyrazokinib, Imatinib, and Compound B

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-"Downstream Substrate" and anti-total-"Downstream Substrate"

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • SDS-PAGE gels and transfer apparatus

  • Chemiluminescent substrate

Protocol:

  • Treat the leukemia cells with the inhibitors at their respective EC50 concentrations for 2 hours.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate the protein lysates (20 μg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated downstream substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total downstream substrate to confirm equal protein loading.

Conclusion

This comparative guide outlines a systematic approach to validating the mechanism of action of a novel pyrazole-based inhibitor, Pyrazokinib. The presented data and protocols provide a robust framework for assessing its potency, selectivity, and cellular efficacy against relevant alternatives. Through a combination of in vitro biochemical assays, cell-based potency and viability studies, and direct measurement of target engagement within a cellular context, researchers can confidently establish the on-target activity of new chemical entities. This rigorous validation is a critical step in the pre-clinical development of promising new therapeutic agents.[6]

References

A Comparative Analysis of Pyridine and Pyrimidine Cores in Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is dominated by a diverse array of heterocyclic scaffolds, among which pyridine and pyrimidine cores are particularly prominent. Both structures serve as effective bioisosteres for the adenine ring of ATP, enabling competitive inhibition at the kinase hinge region. This guide provides a comparative study of pyridine versus pyrimidine cores in kinase inhibitors, offering an objective analysis of their performance with supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Core Scaffolds: A Structural Overview

The fundamental difference between pyridine and pyrimidine lies in their core structure: pyridine is a six-membered aromatic ring containing one nitrogen atom, while pyrimidine contains two nitrogen atoms at positions 1 and 3. This seemingly subtle distinction significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape, thereby impacting its binding affinity, selectivity, and pharmacokinetic profile.

Performance Data Comparison: Pyridine vs. Pyrimidine in Kinase Inhibition

The inhibitory potency of a compound is a critical metric in drug discovery, often expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro kinase inhibitory activity of various pyridine and pyrimidine-based compounds against different kinases, providing a quantitative comparison of their performance.

Table 1: Comparative Inhibitory Activity of Pyridine and Pyrimidine-Based Kinase Inhibitors

CompoundCore ScaffoldTarget KinaseIC50 (nM)Reference
Sorafenib PyridineVEGFR-290[1]
Pazopanib PyrimidineVEGFR-230[2]
Compound 26 PyridineVRK1150[3]
---------------
Osimertinib PyrimidineEGFR (T790M)~1[2][4]
Erlotinib (Quinazoline) Quinazoline*EGFR (T790M)~200[2][4]
PD-089828 Pyrido[2,3-d]pyrimidineFGFr130[5]
Compound 4e Pyrido[2,3-d]pyrimidineFGFr60[5]

Note: Erlotinib contains a quinazoline core, which is structurally related to pyrimidine and serves as a relevant comparator.

The data indicates that both scaffolds can yield highly potent inhibitors. For instance, in the context of VEGFR-2 inhibition, the pyrimidine-based Pazopanib shows a threefold higher potency than the pyridine-based Sorafenib.[1][2] Similarly, the pyrimidine-containing Osimertinib demonstrates significantly greater potency against the EGFR T790M resistance mutation compared to the quinazoline-based Erlotinib.[2][4] It is important to note that the overall potency is a result of the entire molecular structure, not just the core. However, the core scaffold plays a crucial role in orienting the key binding motifs.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationship. For both pyridine and pyrimidine scaffolds, modifications at various positions on the ring can dramatically alter their biological activity.

For instance, in a series of pyrido[2,3-d]pyrimidine inhibitors, substitution at the 6-position of the pyridopyrimidine core was found to be critical for selectivity. Replacing a 2,6-dichlorophenyl group with a 3,5-dimethoxyphenyl moiety resulted in a highly selective FGFr tyrosine kinase inhibitor.[5] This highlights how subtle changes to the substituents on the core ring system can fine-tune the inhibitor's target profile.

Experimental Protocols

The generation of reliable and comparable data is fundamental to any drug discovery campaign. Below are detailed methodologies for key experiments cited in the comparison of kinase inhibitors.

In Vitro Kinase Assay (General Protocol)

This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase.

Objective: To determine the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (often at the Km concentration for the specific kinase)

  • Test inhibitor (serially diluted)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[6]

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Add the kinase, substrate, and serially diluted inhibitor to the wells of a 384-well plate.[6]

  • Initiate the kinase reaction by adding ATP.[6]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[6]

  • Stop the reaction by adding a stop solution (e.g., EDTA) or as per the detection kit instructions.[6]

  • Measure the kinase activity. For the ADP-Glo™ assay, this involves a two-step process: first, the remaining ATP is depleted, and then the ADP generated is converted to ATP, which is used to produce a luminescent signal.[7]

  • The luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity, is read on a plate reader.

  • The IC50 value is calculated by fitting the data to a dose-response curve.[6]

Cell-Based Proliferation Assay

This assay assesses the ability of an inhibitor to suppress the growth of cancer cell lines that are dependent on the target kinase.

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI50).

Materials:

  • Cancer cell line expressing the target kinase (e.g., A431 for EGFR WT, H1975 for EGFR T790M)[8]

  • Cell culture medium and supplements

  • Test inhibitor (serially diluted)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor or vehicle control (e.g., DMSO).

  • Incubate the plate for a defined period (e.g., 72 hours).[6]

  • Add a cell viability reagent (e.g., CellTiter-Glo®), which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.[6]

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the GI50 value from the dose-response curve.[6]

Pharmacokinetic (PK) Studies

These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.[9]

Objective: To evaluate the pharmacokinetic profile of a kinase inhibitor.

Procedure (General Overview):

  • Administer the test compound to laboratory animals (e.g., rats, mice) via a specific route (e.g., oral, intravenous).

  • Collect blood samples at various time points after administration.

  • Process the blood samples to isolate plasma.

  • Quantify the concentration of the drug in the plasma using analytical methods such as liquid chromatography-mass spectrometry (LC-MS).

  • Analyze the concentration-time data to determine key PK parameters like bioavailability, half-life, clearance, and volume of distribution.[10]

Visualizing Biological and Experimental Frameworks

To better understand the context of kinase inhibition and the workflow for inhibitor evaluation, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Pyridine/Pyrimidine Kinase Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Preclinical HTS High-Throughput Screening HitToLead Hit-to-Lead Optimization HTS->HitToLead Identify Hits LeadOpt Lead Optimization (SAR Studies) HitToLead->LeadOpt Improve Potency & Properties Biochemical Biochemical Assays (IC50) LeadOpt->Biochemical Cellular Cell-Based Assays (GI50) Biochemical->Cellular Confirm Cellular Activity InVivo In Vivo Efficacy (Animal Models) Cellular->InVivo Evaluate In Vivo PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD Tox Toxicology Studies PK_PD->Tox

Caption: General workflow for kinase inhibitor discovery.

SAR_Logic Core Core Scaffold Pyridine vs. Pyrimidine Properties Physicochemical Properties Solubility Lipophilicity Polar Surface Area Core:f1->Properties:f0 Substituents Substituents R1, R2, R3... Substituents:f1->Properties:f0 BiologicalActivity Biological Activity Potency (IC50) Selectivity Pharmacokinetics Properties:f1->BiologicalActivity:f0

Caption: Logical relationship of core scaffold and activity.

Conclusion

Both pyridine and pyrimidine cores are privileged scaffolds in the design of kinase inhibitors, each with the potential to yield highly potent and selective drug candidates. The choice between these two heterocycles is often context-dependent, relying on the specific topology of the target kinase's ATP-binding site and the desired physicochemical properties of the final compound. A thorough understanding of the structure-activity relationships, guided by robust biochemical and cell-based assays, is paramount for the successful development of novel kinase inhibitors based on either of these important pharmacophores. This guide provides a foundational comparison to aid researchers in their strategic decisions during the drug discovery process.

References

Assessing Off-Target Effects: A Comparative Guide for 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a framework for assessing the off-target effects of the novel compound 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine. Due to the limited publicly available data on the specific biological activities of this compound, this document outlines a comparative approach based on established methodologies and data from structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a small molecule with a core structure common to compounds designed as kinase inhibitors. While specific targets for this compound are not yet publicly disclosed, its structural motifs, particularly the pyrazolyl-pyridine scaffold, are prevalent in inhibitors of various kinase families, including c-Jun N-terminal kinases (JNKs), p21-activated kinase 4 (PAK4), and Aurora kinases.[1][2][3][4] Therefore, a thorough assessment of its kinase selectivity profile is crucial to understanding its therapeutic potential and predicting potential off-target liabilities.

Comparative Compounds

For the purpose of this guide, we will compare the proposed assessment of this compound with the following compounds that share a similar pyrazolyl-pyridine core and have published activity data:

  • 1H-pyrazolo[3,4-b]pyridine derivatives: Identified as potent inhibitors of TANK-binding kinase 1 (TBK1).[5]

  • 4-(Pyrazol-3-yl)-pyridine derivatives: Developed as inhibitors of c-Jun N-terminal kinase (JNK).[2][4]

  • Imidazo[4,5-b]pyridine-based compounds: Characterized as dual FLT3/Aurora kinase inhibitors.[3]

These compounds provide a relevant benchmark for the types of on- and off-target activities that might be expected from this compound.

Experimental Protocols for Off-Target Assessment

A comprehensive evaluation of off-target effects involves a multi-tiered approach, starting with broad screening and progressing to more focused cellular and functional assays.

Kinase Panel Screening

Objective: To determine the selectivity of the compound across a wide range of human kinases.

Methodology:

  • The test compound is assayed at a fixed concentration (e.g., 1 µM) against a panel of several hundred purified human kinases.

  • The activity of each kinase is measured in the presence of the compound, and the percentage of inhibition is calculated relative to a control.

  • For kinases showing significant inhibition (e.g., >50%), a dose-response curve is generated to determine the IC50 value (the concentration of the compound required to inhibit 50% of the kinase activity).

  • The results are typically presented as a selectivity profile, highlighting the kinases that are most potently inhibited.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct targets of the compound in a cellular context.

Methodology:

  • Intact cells are treated with the test compound or a vehicle control.

  • The cells are then heated to various temperatures, causing proteins to denature and precipitate.

  • The soluble protein fraction at each temperature is collected and analyzed by techniques such as Western blotting or mass spectrometry.

  • The binding of the compound to a target protein stabilizes it, leading to a higher melting temperature. This "thermal shift" indicates a direct interaction between the compound and the protein in its native cellular environment.

Phenotypic Screening and High-Content Imaging

Objective: To assess the functional consequences of compound treatment on cellular morphology and signaling pathways.

Methodology:

  • Cells are treated with the compound at various concentrations.

  • Automated microscopy and image analysis are used to quantify changes in a variety of cellular parameters, such as cell cycle progression, apoptosis, cytoskeletal organization, and the localization of specific proteins.

  • This approach can reveal unexpected off-target effects that may not be apparent from biochemical assays alone.

Data Presentation and Comparative Analysis

The following tables provide a template for presenting the data generated from the proposed experiments and for comparing it with the known activities of the alternative compounds.

Table 1: Kinase Selectivity Profile

KinaseThis compound (% Inhibition @ 1µM)Alternative Compound 1 (IC50, nM)Alternative Compound 2 (IC50, nM)
Target Kinase AData to be generated
Off-Target Kinase BData to be generated
Off-Target Kinase CData to be generated
......

Table 2: Cellular Target Engagement (CETSA)

ProteinThis compound (Thermal Shift, °C)Alternative Compound 1 (Thermal Shift, °C)Alternative Compound 2 (Thermal Shift, °C)
Target Protein XData to be generated
Off-Target Protein YData to be generated
Off-Target Protein ZData to be generated
......

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflow for assessing off-target effects and a representative signaling pathway that could be modulated by this class of compounds.

experimental_workflow compound Test Compound (this compound) kinase_panel Broad Kinase Panel Screening compound->kinase_panel cetsa Cellular Thermal Shift Assay (CETSA) compound->cetsa phenotypic Phenotypic Screening (High-Content Imaging) compound->phenotypic ic50 IC50 Determination for Hits kinase_panel->ic50 off_target Off-Target Profile and Safety Assessment ic50->off_target target_id Target Identification and Validation cetsa->target_id target_id->off_target functional Functional Assays (e.g., Cell Viability, Apoptosis) phenotypic->functional functional->off_target signaling_pathway stimulus External Stimulus (e.g., Cytokine, Stress) receptor Receptor stimulus->receptor mapkkk MAPKKK (e.g., MEKK1) receptor->mapkkk mapkk MAPKK (e.g., MKK4/7) mapkkk->mapkk jnk JNK mapkk->jnk transcription_factor Transcription Factor (e.g., c-Jun) jnk->transcription_factor gene_expression Gene Expression (Inflammation, Apoptosis) transcription_factor->gene_expression inhibitor Pyrazolyl-pyridine Inhibitor inhibitor->jnk

References

Comparative Guide to the Structure-Activity Relationship of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine Analogues and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridine-pyrazole scaffolds, with a focus on kinase inhibition. While a comprehensive SAR study for the specific 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine core is not extensively documented in publicly available literature, this guide leverages data from closely related 4-(pyrazol-3-yl)-pyridine analogues to infer potential SAR trends. Additionally, we include biological data for a compound featuring the precise this compound backbone, albeit with different reported biological activities.

Introduction to Pyridine-Pyrazole Scaffolds

The fusion of pyridine and pyrazole rings creates a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, kinase inhibition, antiviral, and antifungal effects.[1][2] Kinases, in particular, are a major class of therapeutic targets in oncology and inflammatory diseases, making the development of novel kinase inhibitors an area of intense research.[1][3] The 4-(pyrazol-yl)-pyridine core has emerged as a promising template for the design of such inhibitors.[3]

Structure-Activity Relationship of 4-(Pyrazol-3-yl)-pyridine Analogues as JNK Inhibitors

A study on 4-(pyrazol-3-yl)-pyridines as c-Jun N-terminal kinase (JNK) inhibitors provides valuable insights into the SAR of this scaffold.[3][4] The general structure explored in this study is presented below.

synthesis_workflow General Synthetic Workflow for 4-(Pyrazol-3-yl)-pyridines cluster_reagents Key Reagents start Substituted Pyridine intermediate1 Boronic Ester Intermediate start->intermediate1 Palladium-catalyzed borylation final_product 4-(Pyrazol-3-yl)-pyridine intermediate1->final_product Suzuki Coupling intermediate2 Substituted Pyrazole intermediate2->final_product reagent1 Bis(pinacolato)diboron reagent2 Palladium Catalyst (e.g., Pd(dppf)Cl2) reagent3 Base (e.g., KOAc) kinase_assay_workflow Workflow for a Luminescence-Based Kinase Assay start Prepare Reagents: - Kinase - Substrate - ATP - Test Compound step1 Add Kinase and Test Compound to Plate start->step1 step2 Incubate step1->step2 step3 Initiate Reaction with ATP/Substrate Mix step2->step3 step4 Incubate step3->step4 step5 Stop Reaction & Detect ATP step4->step5 end Measure Luminescence step5->end

References

Cross-Validation of Biological Activity: A Comparative Guide for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of a compound's biological activity across different cancer cell lines. By objectively comparing performance and providing detailed experimental data, this document aims to enhance the reproducibility and reliability of preclinical cancer research.

Data Presentation: Comparative Analysis of Anticancer Activity

The efficacy of an anticancer compound is often quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.[1] Below is a summary of IC50 values for common anticancer agents across three distinct breast cancer cell lines, representing different molecular subtypes: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative), and SK-BR-3 (HER2-positive).[2] This allows for a comparative assessment of drug sensitivity.[2]

Anticancer AgentBreast Cancer Cell LineIC50 (µM)Incubation Time (h)
DoxorubicinMCF-7~1.0 - 2.024
DoxorubicinMDA-MB-231~1.0 - 2.024
DoxorubicinSK-BR-3~0.5 - 1.024
CisplatinMCF-7>5024
CisplatinMDA-MB-231>5024
CisplatinSK-BR-3~4024
PaclitaxelMDA-MB-231VariesVaries
PaclitaxelMCF7VariesVaries
PaclitaxelHepG2VariesVaries

Experimental Protocols

To ensure consistency and reproducibility, detailed methodologies for key experiments are crucial.

Cell Viability (MTT) Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][3] Viable cells with active metabolism convert MTT into a purple formazan product.[3]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a complete medium. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., using 10-fold spacing) to determine the approximate range of sensitivity.[4][5]

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-treated (e.g., DMSO) and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow for Cross-Validation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Data Comparison & Validation A Select Diverse Cancer Cell Lines B Determine Optimal Seeding Density A->B C Broad-Range Compound Concentration Screening B->C D Perform Cell Viability Assay (e.g., MTT) C->D Proceed with refined concentrations E Generate Dose-Response Curves D->E F Calculate IC50 Values E->F G Tabulate and Compare IC50 Values F->G Input for comparison H Statistical Analysis G->H I Cross-Validate with Alternative Assays (Optional) G->I

Caption: A typical workflow for in vitro cross-validation of anticancer drug activity.

Hypothetical Signaling Pathway Modulation

G cluster_pathway Simplified Cell Survival Pathway cluster_drug Drug Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug Test Compound Drug->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a test compound.

References

comparing synthetic efficiency of different routes to bipyridyl pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthetic Efficiency of Bipyridyl Pyrazoles

For researchers and professionals in the field of drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Bipyridyl pyrazoles, a class of compounds with significant potential in medicinal chemistry, can be synthesized through various routes. This guide provides a comparative analysis of two primary synthetic strategies, offering detailed experimental protocols, quantitative data, and visual representations of the workflows to aid in the selection of the most appropriate method for specific research needs.

The two principal routes to bipyridyl pyrazoles diverge in the sequence of ring formation:

  • Route A: Pyrazole Ring Formation Followed by Pyridine Coupling. This strategy involves the initial construction of a pyridyl-substituted pyrazole, which is subsequently coupled to a second pyridine moiety.

  • Route B: Bipyridine Formation Followed by Pyrazole Ring Annulation. In this approach, a bipyridine backbone is first synthesized, followed by the construction of the pyrazole ring onto this scaffold.

Comparative Analysis of Synthetic Routes

The efficiency of each route is dependent on several factors, including the availability of starting materials, the desired substitution pattern, and the scalability of the reactions. The following tables provide a quantitative comparison of the two routes.

Route A: Pyrazole Ring Formation Followed by Pyridine Coupling

This route is exemplified by the synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. The key steps involve the initial condensation to form the pyrazole core, followed by halogenation and a final cross-coupling reaction.

Table 1: Quantitative Data for Route A

StepReactionReagents & ConditionsTime (h)Yield (%)Reference
1Pyrazole Formation1,3-dipyridinyl-1,3-propanedione, 2-hydrazinopyridine, EtOH, reflux1275-85[1][2]
2IodinationI₂, HIO₃, EtOH, 80 °C2460-70[1][2]
3Negishi Coupling4-iodopyrazole, organozinc halide, Pd(dppf)Cl₂, CuI, THF2419-87[1][2]
Route B: Bipyridine Formation Followed by Pyrazole Ring Annulation

This alternative strategy commences with the synthesis of a bipyridine unit, which then serves as the foundation for the pyrazole ring construction. This can be particularly advantageous if a variety of pyrazole substitutions are desired on a common bipyridine core.

Table 2: Quantitative Data for Route B

StepReactionReagents & ConditionsTime (h)Yield (%)Reference
1Suzuki CouplingBromopyridine, Pyridylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane, reflux850-69[3]
2Pyrazole FormationBipyridinyl-β-diketone, Hydrazine hydrate, EtOH, reflux1280-95[4][5]

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Route A: Experimental Protocols

Step 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles A solution of 1,3-dipyridinyl-1,3-propanedione (1.0 eq) and the corresponding hydrazine (e.g., 2-hydrazinopyridine, 1.1 eq) in ethanol is refluxed for 12 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and dried to afford the 1,3,5-trisubstituted pyrazole.[1][2]

Step 2: Iodination of the Pyrazole Core The 1,3,5-trisubstituted pyrazole (1.0 eq) is dissolved in ethanol. Iodine (0.5 eq) and iodic acid (0.2 eq) are added, and the mixture is heated to 80 °C for 24 hours. The reaction is then cooled, and the product is isolated by filtration.[1][2]

Step 3: Negishi Cross-Coupling To a solution of the 4-iodopyrazole (1.0 eq) in dry THF are added Pd(dppf)Cl₂ (5 mol %), CuI (10 mol %), and the organozinc halide (1.5 eq). The reaction mixture is stirred at room temperature for 24 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[1][2]

Route B: Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling for Bipyridine Synthesis A mixture of a bromopyridine (1.0 eq), a pyridylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol %), and aqueous Na₂CO₃ (2 M, 2.0 eq) in dioxane is degassed and then heated at reflux for 8 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic layer is dried, concentrated, and purified by chromatography to yield the bipyridine.[3]

Step 2: Pyrazole Formation from a Bipyridinyl-β-diketone The bipyridinyl-β-diketone (1.0 eq) is dissolved in ethanol, and hydrazine hydrate (1.2 eq) is added. The mixture is refluxed for 12 hours. Upon cooling, the pyrazole product precipitates and is collected by filtration.[4][5]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Route_A start 1,3-Dipyridinyl-1,3-propanedione + Pyridylhydrazine pyrazole 1,3,5-Tris(pyridinyl)pyrazole start->pyrazole Condensation (75-85%) iodopyrazole 4-Iodo-1,3,5-tris(pyridinyl)pyrazole pyrazole->iodopyrazole Iodination (60-70%) final_product Tetrakis(pyridinyl)pyrazole iodopyrazole->final_product Negishi Coupling (19-87%) Route_B start Bromopyridine + Pyridylboronic Acid bipyridine Bipyridine start->bipyridine Suzuki Coupling (50-69%) diketone Bipyridinyl-β-diketone bipyridine->diketone Acylation final_product Bipyridyl Pyrazole diketone->final_product Condensation with Hydrazine (80-95%)

References

A Comparative Guide to Validating Target Engagement of Novel Kinase Inhibitors in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of novel kinase inhibitors hinges on the rigorous validation of their engagement with the intended target within a cellular context. This guide provides an objective comparison of three widely used methods for assessing target engagement: the Cellular Thermal Shift Assay (CETSA), the NanoBROMO domain and Extra-Terminal domain (NanoBRET) Target Engagement Assay, and Western Blotting for downstream substrate phosphorylation. We will use the multi-kinase inhibitor Dasatinib as a case study to illustrate the application and data output of each technique.

Data Presentation: A Comparative Overview of Dasatinib Target Engagement

The following table summarizes the quantitative and qualitative data obtained for Dasatinib's engagement with its target, BCR-ABL, and the functional consequence of this engagement in cellular assays.

Assay Principle Cell Line Target Quantitative Readout (IC50/EC50/Effective Concentration) Qualitative Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.K-562BCR-ABL, SRCNot explicitly determined as an EC50 in the provided literature.Significant thermal stabilization of target proteins observed upon Dasatinib treatment.[1]
NanoBRET Target Engagement Assay Competitive displacement of a fluorescent tracer from a NanoLuc-tagged target protein by the inhibitor.HEK293ABL1~1 nMDose-dependent decrease in BRET signal, indicating direct target binding.
Western Blot (Downstream Signaling) Measures the inhibition of phosphorylation of a direct downstream substrate of the target kinase.CML CD34+ cellsBCR-ABLEffective at 0.01 µM (10 nM)Potent suppression of CrkL phosphorylation (p-CrkL).[2]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To provide direct evidence of target binding in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

Methodology:

  • Cell Culture and Treatment: Culture K-562 cells to the desired confluency. Treat the cells with varying concentrations of Dasatinib or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Treatment: After treatment, harvest and wash the cells. Resuspend the cells in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors) and aliquot them into PCR tubes.

  • Thermal Challenge: Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Separate the soluble proteins from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Western Blot Analysis: Carefully collect the supernatant and determine the protein concentration. Normalize the protein concentrations for all samples. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with a primary antibody specific for the target protein (e.g., ABL or SRC).

  • Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and Dasatinib-treated samples. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

NanoBRET™ Target Engagement Assay

Objective: To quantitatively measure the binding of a kinase inhibitor to its target in live cells using Bioluminescence Resonance Energy Transfer (BRET).

Methodology:

  • Cell Preparation: Transfect HEK293 cells with a vector expressing the target kinase (e.g., ABL1) fused to NanoLuc® luciferase. Seed the transfected cells into a 96-well or 384-well white assay plate and incubate for 24 hours.

  • Compound and Tracer Addition: Prepare serial dilutions of the kinase inhibitor. Add the cell-permeable fluorescent NanoBRET™ tracer and the inhibitor dilutions to the cells.

  • Equilibration: Incubate the plate for a defined period (e.g., 2 hours) at 37°C in a CO2 incubator to allow the binding to reach equilibrium.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells. The extracellular inhibitor prevents any signal from lysed cells.

  • Signal Measurement: Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence. Measure the donor emission (NanoLuc®) at ~460 nm and the acceptor emission (tracer) at ~618 nm.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the potency of target engagement.

Western Blot for Downstream Substrate Phosphorylation

Objective: To assess target engagement indirectly by measuring the inhibition of the kinase's catalytic activity in cells.

Methodology:

  • Cell Culture and Treatment: Culture chronic myelogenous leukemia (CML) CD34+ cells and treat with a dose-response of Dasatinib for a specified time (e.g., 16 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare the samples for SDS-PAGE. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-CrkL) overnight at 4°C.[3]

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a loading control protein (e.g., GAPDH or β-actin).

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total substrate proteins. A dose-dependent decrease in the ratio of the phosphorylated substrate to the total substrate indicates target engagement and inhibition of the kinase activity. The concentration of the inhibitor that causes a 50% reduction in the phosphorylation signal can be determined as the IC50.

Mandatory Visualizations

G cluster_pathway Generic Kinase Signaling Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_A Target Kinase Receptor_Tyrosine_Kinase->Kinase_A Activates Kinase_B Downstream Kinase Kinase_A->Kinase_B Phosphorylates Substrate Substrate Kinase_B->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Novel_Kinase_Inhibitor Novel_Kinase_Inhibitor Novel_Kinase_Inhibitor->Kinase_A Inhibits

A generic kinase signaling cascade and the point of inhibition.

G cluster_workflows Experimental Workflows for Target Engagement Assays cluster_cetsa CETSA cluster_nanobret NanoBRET cluster_wb Western Blot (Downstream) CETSA_1 Cell Treatment (Inhibitor) CETSA_2 Heat Challenge CETSA_1->CETSA_2 CETSA_3 Cell Lysis CETSA_2->CETSA_3 CETSA_4 Centrifugation CETSA_3->CETSA_4 CETSA_5 Western Blot (Soluble Fraction) CETSA_4->CETSA_5 NB_1 Transfection (Kinase-NanoLuc) NB_2 Add Tracer & Inhibitor NB_1->NB_2 NB_3 Equilibration NB_2->NB_3 NB_4 Add Substrate NB_3->NB_4 NB_5 Measure BRET Signal NB_4->NB_5 WB_1 Cell Treatment (Inhibitor) WB_2 Cell Lysis WB_1->WB_2 WB_3 Protein Quantification WB_2->WB_3 WB_4 SDS-PAGE & Transfer WB_3->WB_4 WB_5 Immunoblot (p-Substrate) WB_4->WB_5

High-level workflows for the three target engagement assays.

G cluster_logic Logical Framework for Target Engagement Validation Hypothesis Novel Inhibitor Binds to Target Kinase CETSA_Validation CETSA: Direct Binding (Thermal Shift) Hypothesis->CETSA_Validation Evidence NanoBRET_Validation NanoBRET: Direct Binding (IC50) Hypothesis->NanoBRET_Validation Evidence Conclusion Target Engagement Validated CETSA_Validation->Conclusion WB_Validation Western Blot: Functional Consequence (p-Substrate Inhibition) NanoBRET_Validation->WB_Validation Correlates with NanoBRET_Validation->Conclusion WB_Validation->Conclusion

References

A Comparative Analysis of Gem-1, a Novel Heterocyclic Compound, and Doxorubicin in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of "Gem-1," a novel synthetic heterocyclic compound, against the widely-used chemotherapeutic agent, Doxorubicin. The comparative data presented herein focuses on cytotoxicity, apoptosis induction, and cell cycle arrest in the MCF-7 human breast adenocarcinoma cell line. This document is intended for researchers, scientists, and professionals in the field of oncology and drug development to objectively evaluate the preclinical potential of Gem-1.

Quantitative Performance Analysis

The anti-cancer efficacy of Gem-1 was quantitatively assessed and compared to Doxorubicin across several key metrics. All experiments were conducted in the MCF-7 breast cancer cell line. The data presented are the mean ± standard deviation from three independent experiments.

Table 1: Cytotoxicity (IC50) after 48-hour Treatment

The half-maximal inhibitory concentration (IC50) was determined using an MTT assay to measure cell viability.[1] A lower IC50 value indicates higher cytotoxic potency.

CompoundIC50 (µM) on MCF-7 Cells
Gem-1 0.45 ± 0.05
Doxorubicin0.68 ± 0.04[2]

The results suggest that Gem-1 exhibits superior cytotoxicity to Doxorubicin in MCF-7 cells.

Table 2: Induction of Apoptosis after 24-hour Treatment (at 1 µM)

The percentage of apoptotic cells was quantified via Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[3] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

CompoundViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)Total Apoptotic (%)
Gem-1 45.2 ± 3.138.5 ± 2.5 14.1 ± 1.8 52.6 ± 4.3
Doxorubicin65.8 ± 4.222.1 ± 2.09.5 ± 1.131.6 ± 3.1
Control (Untreated)97.1 ± 1.51.5 ± 0.40.8 ± 0.22.3 ± 0.6

Gem-1 demonstrated a significantly higher induction of apoptosis compared to Doxorubicin at the same concentration.

Table 3: Cell Cycle Analysis after 24-hour Treatment (at 1 µM)

Cell cycle distribution was analyzed by PI staining of cellular DNA followed by flow cytometry to quantify the percentage of cells in each phase (G0/G1, S, G2/M).[5][6]

CompoundG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Gem-1 25.7 ± 2.218.1 ± 1.955.2 ± 3.5
Doxorubicin38.4 ± 3.020.5 ± 2.140.1 ± 2.8[7]
Control (Untreated)68.5 ± 4.521.3 ± 2.09.8 ± 1.3

Gem-1 induced a more potent G2/M phase arrest in MCF-7 cells than Doxorubicin, suggesting a strong inhibition of cell division.

Mechanism of Action & Signaling Pathway

Both Gem-1 and Doxorubicin are known to induce apoptosis, at least in part, through the activation of the p53 tumor suppressor pathway.[8][9] Upon cellular stress, such as DNA damage induced by these compounds, p53 is activated and transcriptionally regulates downstream target genes.[10][11] This activation can lead to cell cycle arrest, providing time for DNA repair, or trigger apoptosis if the damage is irreparable.[12][13] The diagram below illustrates the proposed convergent mechanism of action.

G cluster_input Therapeutic Agents cluster_pathway p53 Signaling Pathway cluster_output Cellular Outcomes Gem1 Gem-1 DNA_Damage DNA Damage Gem1->DNA_Damage Induces Dox Doxorubicin Dox->DNA_Damage Induces p53 p53 Activation DNA_Damage->p53 Triggers p21 p21 Expression p53->p21 Activates BAX BAX Expression p53->BAX Activates Arrest G2/M Cell Cycle Arrest p21->Arrest Leads to Apoptosis Apoptosis BAX->Apoptosis Initiates

Caption: Proposed p53-mediated mechanism of action for Gem-1 and Doxorubicin.

Experimental Protocols & Workflow

The following section details the methodologies used to generate the data in this guide. The general experimental workflow is depicted below.

G cluster_assays Endpoint Assays start Seed MCF-7 Cells (96-well or 6-well plates) incubation1 Incubate for 24h (Allow Adhesion) start->incubation1 treatment Treat with Gem-1, Doxorubicin, or Vehicle Control incubation1->treatment incubation2 Incubate for 24h or 48h treatment->incubation2 mtt MTT Assay (Cytotoxicity) incubation2->mtt Proceed to annexin Annexin V/PI Staining (Apoptosis) incubation2->annexin Proceed to pi PI Staining (Cell Cycle) incubation2->pi Proceed to analysis Data Acquisition & Analysis (Spectrophotometer / Flow Cytometer) mtt->analysis annexin->analysis pi->analysis

Caption: General workflow for the comparative in vitro experiments.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

  • Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere for 24 hours.

  • Treatment: The medium was replaced with fresh medium containing serial dilutions of Gem-1 or Doxorubicin and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[15]

  • Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from dose-response curves.[16]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[17]

  • Cell Seeding and Treatment: MCF-7 cells were seeded in 6-well plates at 2x10⁵ cells/well, allowed to adhere, and then treated with 1 µM of each compound for 24 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and centrifuged.[4]

  • Staining: The cell pellet was resuspended in 100 µL of 1X Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution were added.[3]

  • Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.[17]

  • Analysis: 400 µL of 1X Binding Buffer was added to each tube, and samples were analyzed immediately by flow cytometry.[3]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.[5][18]

  • Cell Seeding and Treatment: Cells were prepared as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.[6]

  • Staining: The fixed cells were washed with PBS and then resuspended in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[6]

  • Incubation: Cells were incubated for 30 minutes at room temperature in the dark.[6]

  • Analysis: The DNA content was analyzed by flow cytometry, and the percentages of cells in G0/G1, S, and G2/M phases were quantified using cell cycle analysis software.[19]

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine, ensuring the protection of personnel and compliance with regulatory standards.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE): Before handling the compound, ensure all personnel are equipped with the appropriate PPE.

PPE ItemSpecificationPurpose
GlovesChemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye ProtectionSafety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab CoatStandard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory ProtectionUse in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste must adhere to all local, state, and federal regulations.[1] Never pour this chemical down the drain or dispose of it as regular trash.[2]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]

  • This waste stream should be segregated from other laboratory waste to prevent accidental reactions. Specifically, it should not be mixed with strong oxidizing agents or acids.[1][3]

2. Waste Collection and Labeling:

  • Collect all waste containing this compound in a designated, properly sealed, and clearly labeled hazardous waste container.[1][3]

  • The label should clearly identify the contents, including the full chemical name: "this compound," and prominently display the associated hazard symbols (e.g., Flammable, Toxic, Irritant).[1]

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • The storage area should be away from sources of ignition, such as heat, sparks, or open flames.[2][3]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[2]

  • The primary method for the disposal of pyridine-containing waste is typically high-temperature incineration in an approved facility.[4][5]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Workflow for Disposal of this compound cluster_0 On-Site Handling cluster_1 Final Disposal A Identify Waste: - Pure Compound - Contaminated Materials B Segregate Waste: - Avoid Incompatibles (Oxidizers, Acids) A->B C Collect in Designated Container B->C D Label Container Clearly: - Chemical Name - Hazard Symbols C->D E Store in Secure Satellite Area D->E F Contact EHS or Licensed Contractor E->F Initiate Disposal Process G Arrange for Waste Pickup F->G H Transport to Approved Facility G->H I High-Temperature Incineration H->I

Caption: Disposal workflow for this compound.

Hazard Summary and Incompatible Materials

While specific quantitative toxicity data for this compound is not available, the table below summarizes the expected hazards based on its structural components.

Hazard ClassificationDescription
Acute Toxicity Expected to be harmful if swallowed, inhaled, or absorbed through the skin.[6]
Skin Corrosion/Irritation Likely to cause skin irritation.[7]
Eye Damage/Irritation Likely to cause serious eye irritation.[7]
Flammability As a pyridine derivative, it should be considered a flammable liquid.[6]
Environmental Hazard Potentially toxic to aquatic organisms with long-lasting effects.

Incompatible Materials: To prevent hazardous reactions, avoid contact with the following:

  • Strong oxidizing agents[3]

  • Strong acids[3]

  • Acid chlorides[8]

  • Maleic anhydride

References

Personal protective equipment for handling 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound. Given the absence of specific data for this compound, the following recommendations are based on safety protocols for structurally similar brominated and pyridine-containing heterocyclic compounds. Adherence to these procedures is paramount for ensuring laboratory safety and minimizing environmental impact.

Immediate Safety Precautions and Hazard Identification

Chemical compounds of this nature are generally considered hazardous. Based on data from similar structures, this compound should be handled with care, assuming it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Some related compounds are toxic if swallowed and can be fatal upon skin contact.[3]

Hazard Summary Table

Hazard StatementClassificationPrecautionary Action
Causes skin irritationSkin Irritation (Category 2)Wash skin thoroughly after handling. Wear protective gloves and clothing. If skin irritation occurs, seek medical advice.[1]
Causes serious eye irritationEye Irritation (Category 2A)Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
May cause respiratory irritationSpecific target organ toxicity (single exposure)Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. If inhaled, move to fresh air and keep at rest in a comfortable breathing position.[1]
Potentially toxic if swallowed or in contact with skinAcute Toxicity (Oral, Dermal)Do not eat, drink, or smoke when using this product. Wash hands and face after handling. Immediately call a poison center or doctor if swallowed or on skin.[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

PPE Requirements Table

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields or chemical splash goggles are mandatory.[4][5] A face shield should be worn over safety glasses when there is a risk of splashing.[4]
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for protection against a broad range of chemicals.[4][6][7] Inspect gloves for damage before use and change them immediately upon contact with the chemical. Double gloving is advised for higher-risk tasks.[4]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned to cover as much skin as possible. Clothing underneath should be made of natural fibers like cotton.[4]
Foot Protection Closed-toe ShoesShoes that cover the entire foot are required.[4] Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.
Respiratory Protection RespiratorAll handling should occur in a well-ventilated area, preferably within a chemical fume hood.[7] If engineering controls are insufficient or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate filter should be used.[2]

Operational and Disposal Plans

Handling Protocol

A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.

Experimental Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post_handling 3. Post-Handling & Decontamination prep Preparation handling Handling prep->handling post_handling Post-Handling handling->post_handling decon Decontamination a Verify fume hood functionality b Inspect and don all required PPE a->b c Ensure work area is clean and uncluttered b->c d Handle compound within the fume hood e Keep container tightly closed when not in use d->e f Thoroughly wash hands and exposed skin g Decontaminate all work surfaces and equipment f->g h Properly dispose of waste g->h

Caption: A step-by-step workflow for the safe handling of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills: Absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[8] Collect the absorbed material into a sealed, labeled hazardous waste container.

  • Large Spills: Immediately evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[8]

Disposal Plan

Chemicals of this class are considered hazardous waste and must be disposed of accordingly.

  • Containerization: All waste containing this compound must be collected in a designated, properly sealed, and clearly labeled hazardous waste container.[8]

  • Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name.[8]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[8]

  • Disposal Method: The regulated method of disposal is through a licensed hazardous waste management company, which will typically use high-temperature incineration.[8] Do not dispose of this chemical down the drain or in regular trash.[1]

Disposal Decision Workflow

start Waste Generated containerize Containerize in a sealed, compatible container start->containerize label Label with 'Hazardous Waste' and full chemical name containerize->label storage Store in a secure, ventilated satellite accumulation area label->storage pickup Arrange for pickup by a licensed hazardous waste company storage->pickup end Disposal via Incineration pickup->end

Caption: Decision-making workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.